molecular formula C9H11NO3 B556769 2-Hydroxy-D-Phenylalanine CAS No. 24008-77-3

2-Hydroxy-D-Phenylalanine

Cat. No.: B556769
CAS No.: 24008-77-3
M. Wt: 181.19 g/mol
InChI Key: WRFPVMFCRNYQNR-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-o-tyrosine is a 2-hydroxyphenylalanine that has D-configuration. It has a role as a human metabolite. It is an enantiomer of a L-o-tyrosine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(2-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFPVMFCRNYQNR-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020327
Record name D-o-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24008-77-3
Record name D-o-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enigmatic Presence of 2-Hydroxy-D-Phenylalanine in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-D-phenylalanine, also known as D-o-tyrosine, is a D-amino acid, an enantiomer of the more common L-o-tyrosine. While L-amino acids are the fundamental building blocks of proteins, the presence and roles of D-amino acids in biological systems have long been a subject of intense scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of the natural occurrence of this compound, delving into its potential biosynthetic origins, analytical methodologies for its detection and quantification, and a discussion of its known biological significance. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development who are interested in the expanding world of D-amino acids.

Natural Occurrence of this compound

The natural occurrence of this compound is not as widespread or well-documented as its L-counterpart or other proteinogenic amino acids. However, emerging research indicates its presence in specific biological contexts, often associated with microbial activity and conditions of oxidative stress.

Occurrence in Fermented Foods

Fermented foods and beverages are significant sources of various D-amino acids, which are primarily produced by microorganisms during the fermentation process. While comprehensive quantitative data for this compound in a wide range of fermented products remains limited, studies analyzing the D-amino acid profiles of these foods provide a strong indication of its potential presence. For instance, detailed analyses of fermented products like black vinegar, processed cheese, and fish sauce (nam pla) have revealed the existence of a variety of D-amino acids[1][2]. The microorganisms involved in fermentation possess enzymes such as racemases that can convert L-amino acids to their D-enantiomers[3][4][5].

Formation through Oxidative Stress

An important non-enzymatic pathway for the formation of 2-hydroxyphenylalanine (o-tyrosine) is through the free-radical hydroxylation of phenylalanine under conditions of oxidative stress[6][7][8][9]. When biological systems are subjected to an excess of reactive oxygen species (ROS), the aromatic ring of phenylalanine can be non-enzymatically hydroxylated at the ortho, meta, and para positions. While this process generates L-o-tyrosine, the potential for subsequent racemization or the direct formation of D-o-tyrosine under these conditions cannot be ruled out, particularly in environments with high microbial activity or in aged proteins.

Quantitative Data

Obtaining precise quantitative data for this compound in natural sources is challenging due to its typically low abundance and the analytical complexities of separating it from other isomers. The following table summarizes the concentrations of various D-amino acids found in selected fermented products, highlighting the potential for this compound to be present in similar matrices.

Fermented ProductD-Amino AcidConcentration% D-EnantiomerReference
Black VinegarD-Alanine0.02 - 6.21 mmol/L0.7 - 29.2%[1][2]
D-Aspartic Acid0.02 - 6.21 mmol/L0.7 - 29.2%[1][2]
D-Glutamic Acid0.02 - 6.21 mmol/L0.7 - 29.2%[1][2]
D-Leucine0.02 - 6.21 mmol/L0.7 - 29.2%[1][2]
D-Proline0.02 - 6.21 mmol/L0.7 - 29.2%[1][2]
D-Serine0.02 - 6.21 mmol/L0.7 - 29.2%[1][2]
Processed CheeseD-Alanine0.02 - 0.73 µmol/g0.2 - 24.8%[1][2]
D-Aspartic Acid0.02 - 0.73 µmol/g0.2 - 24.8%[1][2]
D-Glutamic Acid0.02 - 0.73 µmol/g0.2 - 24.8%[1][2]
D-Leucine0.02 - 0.73 µmol/g0.2 - 24.8%[1][2]
D-Proline0.02 - 0.73 µmol/g0.2 - 24.8%[1][2]
D-Serine0.02 - 0.73 µmol/g0.2 - 24.8%[1][2]
Nam Pla (Fish Sauce)D-Alanine0.07 - 2.30 mmol/L0.5 - 23.5%[1][2]
D-Aspartic Acid0.07 - 2.30 mmol/L0.5 - 23.5%[1][2]
D-Glutamic Acid0.07 - 2.30 mmol/L0.5 - 23.5%[1][2]
D-Leucine0.07 - 2.30 mmol/L0.5 - 23.5%[1][2]
D-Proline0.07 - 2.30 mmol/L0.5 - 23.5%[1][2]
D-Serine0.07 - 2.30 mmol/L0.5 - 23.5%[1][2]

Note: Data for this compound is not explicitly provided in the cited sources but the presence of other D-amino acids in these matrices suggests it may also be present in trace amounts.

Biosynthesis and Formation Pathways

The precise biosynthetic pathway of this compound in organisms is not yet fully elucidated. However, two primary routes are hypothesized: enzymatic synthesis by microorganisms and non-enzymatic formation via oxidative stress.

Microbial Biosynthesis

Microorganisms are known to produce a wide array of D-amino acids through the action of racemase enzymes[3][4][5]. These enzymes catalyze the interconversion of L- and D-enantiomers of amino acids. It is plausible that certain microorganisms possess a racemase capable of acting on L-o-tyrosine or a related precursor to produce this compound.

Microbial_Biosynthesis L_o_Tyrosine L-o-Tyrosine Racemase Amino Acid Racemase (Microbial) L_o_Tyrosine->Racemase D_o_Tyrosine This compound (D-o-Tyrosine) Racemase->D_o_Tyrosine

Hypothesized microbial synthesis of D-o-Tyrosine.
Formation via Oxidative Stress

As previously mentioned, the non-enzymatic hydroxylation of L-phenylalanine by hydroxyl radicals is a known source of o-tyrosine[6][7][8][9]. This reaction is a hallmark of oxidative stress in biological systems.

Oxidative_Stress_Formation L_Phenylalanine L-Phenylalanine Hydroxyl_Radical Hydroxyl Radical (•OH) (Oxidative Stress) L_Phenylalanine->Hydroxyl_Radical o_Tyrosine o-Tyrosine (2-Hydroxyphenylalanine) Hydroxyl_Radical->o_Tyrosine Non-enzymatic hydroxylation m_Tyrosine m-Tyrosine (3-Hydroxyphenylalanine) Hydroxyl_Radical->m_Tyrosine p_Tyrosine p-Tyrosine (4-Hydroxyphenylalanine) Hydroxyl_Radical->p_Tyrosine Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis 2D-HPLC-MS/MS Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Deproteinization Deproteinization Homogenization->Deproteinization Extraction Extraction Deproteinization->Extraction Derivatization Derivatization Extraction->Derivatization HPLC1 1st Dimension (Reversed-Phase) Derivatization->HPLC1 Injection HPLC2 2nd Dimension (Enantioselective) HPLC1->HPLC2 Heart-cutting MSMS Tandem Mass Spectrometry HPLC2->MSMS Elution Data_Analysis Quantification and Identification MSMS->Data_Analysis Data Acquisition

References

An In-depth Technical Guide to the Discovery and History of D-Tyrosine and o-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tyrosine, a non-essential amino acid, is a fundamental building block of proteins and a precursor to a variety of crucial biomolecules, including neurotransmitters and hormones. First isolated in 1846 from casein by German chemist Justus von Liebig, the commonly known form is L-p-tyrosine (L-para-tyrosine). However, other isomers exist that are gaining increasing attention in the scientific community for their roles in physiology and pathology. This guide provides a comprehensive overview of two of these less common isomers: D-tyrosine, the D-enantiomer of tyrosine, and o-tyrosine (ortho-tyrosine), a positional isomer.

This document will delve into the discovery, history, synthesis, and biological significance of D-tyrosine and o-tyrosine, with a focus on providing researchers, scientists, and drug development professionals with a detailed technical resource.

D-Tyrosine: The Dextrorotatory Enantiomer

D-tyrosine is the stereoisomer of the more common L-tyrosine, differing in the spatial arrangement of the groups around the alpha-carbon. While L-amino acids are the primary constituents of proteins in eukaryotes, D-amino acids are found in nature, particularly in bacteria, and are increasingly being explored for their unique biological activities.

Discovery and History

The groundwork for understanding amino acid isomers was laid in the late 19th and early 20th centuries. While L-tyrosine was discovered in 1846, the specific characterization of D-tyrosine and its differentiation from its L-enantiomer came later with the advancement of techniques in stereochemistry and chromatography in the mid-20th century. Initially considered a synthetic or unnatural amino acid, D-tyrosine has since been identified in various natural sources, including certain bacteria. Its primary historical significance in research has been as a tool to study stereospecificity in biological processes and as a building block for synthetic peptides with altered properties.

Synthesis and Detection of D-Tyrosine

This protocol outlines a method for the preparation of D-tyrosine from N-acetyl-DL-tyrosine using a D-acylase enzyme.

Materials:

  • DL-tyrosine

  • Acetic anhydride

  • Acetic acid

  • Deionized water

  • Immobilized D-acylase

  • Alkali solution (e.g., NaOH) for pH adjustment

  • Decolorizing agent (e.g., activated carbon)

Procedure:

  • Synthesis of N-acetyl-DL-tyrosine:

    • Dissolve DL-tyrosine and acetic acid in deionized water.

    • Add acetic anhydride to the solution.

    • Stir the mixture at 50-60°C for 4-5 hours.

    • Recover unreacted acetic acid by distillation.

    • Cool the solution to room temperature and then in an ice water bath for 1.5 hours.

    • Collect the precipitated N-acetyl-DL-tyrosine by filtration, followed by washing and drying.

  • Enzymatic Resolution:

    • Prepare a 0.5-1.0 mol/L solution of N-acetyl-DL-tyrosine in deionized water.

    • Adjust the pH of the solution to 7-8 with an alkali solution.

    • Filter the solution.

    • Pass the N-acetyl-DL-tyrosine solution through an enzyme column containing immobilized D-acylase at 40-60°C. The reaction time is typically 5-8 hours.

  • Purification of D-tyrosine:

    • Elute the reaction solution from the column.

    • Decolorize the eluate with a decolorizing agent at 80-90°C.

    • Filter the solution.

    • Concentrate the filtrate, then cool to crystallize D-tyrosine.

    • Rinse the crystals with a small amount of deionized water and dry to obtain pure D-tyrosine.

G cluster_synthesis Synthesis of N-acetyl-DL-tyrosine cluster_resolution Enzymatic Resolution cluster_purification Purification DL-tyrosine DL-tyrosine Reaction Reaction DL-tyrosine->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction N-acetyl-DL-tyrosine N-acetyl-DL-tyrosine Reaction->N-acetyl-DL-tyrosine N-acetyl-DL-tyrosine_sol N-acetyl-DL-tyrosine Solution (pH 7-8) N-acetyl-DL-tyrosine->N-acetyl-DL-tyrosine_sol D-acylase Column D-acylase Column N-acetyl-DL-tyrosine_sol->D-acylase Column Reaction_mixture Reaction Mixture D-acylase Column->Reaction_mixture Decolorization Decolorization Reaction_mixture->Decolorization Crystallization Crystallization Decolorization->Crystallization D-tyrosine D-tyrosine Crystallization->D-tyrosine

Workflow for the enzymatic synthesis of D-tyrosine.
Biological and Physiological Roles of D-Tyrosine

Unlike L-tyrosine, D-tyrosine is not incorporated into proteins during ribosomal synthesis in eukaryotes. However, it exhibits distinct biological activities, particularly in microorganisms.

D-tyrosine has been shown to inhibit biofilm formation in various bacteria, including Pseudomonas aeruginosa and Bacillus subtilis. It can also trigger the disassembly of existing biofilms. This effect is observed at concentrations as low as 5 nM. The mechanism is thought to involve the inhibition of bacterial adhesion and may be species-specific, affecting the production of extracellular polymeric substances (EPS).

ParameterValueOrganism/SystemReference
Biofilm Inhibition (Effective Concentration) 5 nMPseudomonas aeruginosa, Bacillus subtilis
Signaling Pathways Involving D-Tyrosine

Currently, the specific signaling pathways in eukaryotic cells that are directly modulated by D-tyrosine are not well-elucidated. Research has primarily focused on its effects on bacteria. The mechanism of biofilm inhibition by D-tyrosine is an active area of investigation, and it is hypothesized to interfere with bacterial signaling processes that regulate biofilm formation.

o-Tyrosine: A Marker of Oxidative Stress

o-Tyrosine (ortho-tyrosine or 2-hydroxyphenylalanine) is a positional isomer of tyrosine where the hydroxyl group is on the ortho position of the phenyl ring. It is not a proteinogenic amino acid and is primarily formed endogenously through the non-enzymatic hydroxylation of phenylalanine by hydroxyl radicals.

Discovery and History

The discovery of o-tyrosine is intrinsically linked to the study of oxidative stress. In the latter half of the 20th century, as the damaging effects of reactive oxygen species (ROS) on biological macromolecules became apparent, scientists began searching for stable biomarkers of this damage. o-Tyrosine, along with its isomer m-tyrosine, was identified as a product of free radical-mediated damage to phenylalanine. Its presence in tissues and biological fluids is now widely accepted as a reliable indicator of in vivo oxidative stress.

Synthesis and Detection of o-Tyrosine

This protocol provides a general framework for the analysis of o-tyrosine in human plasma.

Materials:

  • Human plasma samples

  • Internal standard (e.g., a stable isotope-labeled o-tyrosine)

  • Perchloric acid or other protein precipitation agent

  • HPLC system with an electrochemical detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a mixture of phosphate buffer, EDTA, and an organic modifier like acetonitrile)

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples.

    • To a known volume of plasma, add the internal standard.

    • Precipitate proteins by adding an equal volume of ice-cold perchloric acid.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and filter it through a 0.22 µm filter.

  • HPLC-ECD Analysis:

    • Inject the filtered supernatant into the HPLC system.

    • Separate the analytes on a C18 column using an isocratic or gradient elution with the appropriate mobile phase.

    • Detect o-tyrosine and the internal standard using an electrochemical detector set at an appropriate oxidation potential.

  • Quantification:

    • Integrate the peak areas of o-tyrosine and the internal standard.

    • Calculate the concentration of o-tyrosine in the plasma sample by comparing the peak area ratio of o-tyrosine to the internal standard against a standard curve.

G Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection HPLC-ECD Analysis HPLC-ECD Analysis Supernatant Collection->HPLC-ECD Analysis Data Analysis Data Analysis HPLC-ECD Analysis->Data Analysis

Workflow for the quantification of o-tyrosine in plasma.
Biological and Physiological Roles of o-Tyrosine

o-Tyrosine is not merely a passive biomarker of oxidative stress; it has been shown to exert its own biological effects, often detrimental.

o-Tyrosine can be mistakenly incorporated into proteins in place of L-tyrosine, leading to altered protein structure and function. This can disrupt normal cellular signaling. For instance, o-tyrosine has been shown to interfere with insulin signaling by impairing the phosphorylation of endothelial nitric oxide synthase (eNOS). It has also been implicated in the disruption of MAPK/ERK and STAT signaling pathways, which are crucial for cell proliferation and survival.

ParameterConditionValueReference
Plasma o-Tyrosine Healthy ControlsVaries by study
Patients on renal replacement therapyElevated
Urinary o-Tyrosine/p-Tyrosine Ratio Healthy ControlsBaseline
After SGLT-2 inhibition in diabetic patientsSignificantly reduced
Cerebrospinal Fluid o-Tyrosine Healthy neonates8.7 +/- 2.6 nM
Infants with ischemic encephalopathy20.6 +/- 18.6 nM
Signaling Pathways Affected by o-Tyrosine

o-Tyrosine can impair insulin-induced vascular relaxation. This is thought to occur, at least in part, by reducing the phosphorylation of eNOS at Ser1177, a key step in the insulin signaling pathway in endothelial cells.

G Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRS-1 IRS-1 Insulin Receptor->IRS-1 pY PI3K PI3K IRS-1->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS pS1177 NO Nitric Oxide eNOS->NO o-Tyrosine o-Tyrosine o-Tyrosine->eNOS inhibits phosphorylation

o-Tyrosine's interference with the insulin signaling pathway.

Studies have shown that m-tyrosine, and to a lesser extent o-tyrosine, can reduce the levels of phosphorylated ERK1/2 and STAT3 in lymphoma cells, thereby inhibiting cell proliferation. This suggests a potential role for these isomers in modulating cancer cell growth.

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase JAK JAK Growth Factors->JAK Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK p Cell Proliferation Cell Proliferation ERK->Cell Proliferation STAT STAT3 JAK->STAT pY STAT->Cell Proliferation o-Tyrosine o-Tyrosine o-Tyrosine->ERK inhibits phosphorylation o-Tyrosine->STAT inhibits phosphorylation

o-Tyrosine's disruption of MAPK and STAT signaling pathways.

Conclusion

D-tyrosine and o-tyrosine, once considered mere chemical curiosities, are now recognized for their distinct and significant biological roles. D-tyrosine's ability to modulate bacterial biofilm formation opens up new avenues for antimicrobial strategies. o-Tyrosine serves as a crucial biomarker for oxidative stress and is an active participant in the pathophysiology of various diseases by interfering with critical cellular signaling pathways. Further research into these less common tyrosine isomers is essential for a more complete understanding of amino acid metabolism and its implications for human health and disease. This guide provides a foundational resource for scientists and clinicians working in this expanding field.

The Enigmatic Biosynthesis of 2-Hydroxy-D-Phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-D-phenylalanine, also known as D-ortho-tyrosine, is a non-canonical amino acid of significant interest in various fields, including pharmacology and drug development. Its D-configuration confers resistance to proteolytic degradation, making it a valuable component in the design of stable peptide-based therapeutics. However, unlike its proteinogenic counterpart, L-phenylalanine, the biosynthetic pathway for this compound is not well-established as a primary metabolic route in most organisms. This technical guide synthesizes the current understanding of its potential formation, drawing upon analogous enzymatic reactions and non-enzymatic processes. The pathway is likely a multi-step process involving the ortho-hydroxylation of a phenylalanine precursor followed by a stereochemical inversion to the D-enantiomer.

A Hypothesized Biosynthetic Pathway

The formation of this compound in biological systems is likely not a result of a single, dedicated enzymatic pathway. Instead, it is hypothesized to occur through a combination of non-enzymatic and enzymatic reactions. The two key transformations are the hydroxylation of the phenyl ring at the ortho position and the conversion of the amino acid from the L- to the D-enantiomer.

Step 1: Ortho-Hydroxylation of L-Phenylalanine

The primary route for the hydroxylation of L-phenylalanine in many organisms is catalyzed by phenylalanine hydroxylase (PAH), which specifically adds a hydroxyl group at the para-position to form L-tyrosine (4-hydroxyphenylalanine).[1][2][3] The formation of 2-hydroxy-L-phenylalanine (L-o-tyrosine) is more commonly associated with non-enzymatic processes.

Under conditions of oxidative stress, reactive oxygen species can lead to the non-enzymatic free-radical hydroxylation of L-phenylalanine, resulting in the formation of ortho, meta, and para isomers of tyrosine.[4] While less common, the possibility of an uncharacterized or promiscuous enzymatic activity from a different hydroxylase cannot be entirely ruled out, particularly within the vast metabolic diversity of microorganisms.

Step 2: Stereochemical Inversion to the D-Enantiomer

Once 2-hydroxy-L-phenylalanine is formed, there are two primary enzymatic routes for its conversion to this compound:

  • Direct Racemization: An amino acid racemase could directly interconvert 2-hydroxy-L-phenylalanine and this compound. Phenylalanine racemase is a known enzyme that catalyzes the racemization of phenylalanine.[5] It is plausible that a racemase with broad substrate specificity could also act on hydroxylated derivatives of phenylalanine.

  • Transamination and Reductive Amination: A more indirect route involves the action of a D-amino acid aminotransferase. This would involve the initial deamination of 2-hydroxy-L-phenylalanine to its corresponding α-keto acid, 2-hydroxy-phenylpyruvic acid. Subsequently, a D-amino acid aminotransferase could catalyze the stereospecific amination of this α-keto acid to yield this compound.[6]

The following diagram illustrates the hypothesized pathways:

Biosynthetic Pathway of this compound L-Phenylalanine L-Phenylalanine 2-Hydroxy-L-Phenylalanine 2-Hydroxy-L-Phenylalanine L-Phenylalanine->2-Hydroxy-L-Phenylalanine Non-enzymatic (Oxidative Stress) or Putative Hydroxylase This compound This compound 2-Hydroxy-L-Phenylalanine->this compound Amino Acid Racemase 2-Hydroxy-phenylpyruvic acid 2-Hydroxy-phenylpyruvic acid 2-Hydroxy-L-Phenylalanine->2-Hydroxy-phenylpyruvic acid L-Amino Acid Oxidase/ Transaminase 2-Hydroxy-phenylpyruvic acid->this compound D-Amino Acid Aminotransferase

Hypothesized biosynthetic pathways to this compound.

Quantitative Data

Due to the lack of a well-defined natural biosynthetic pathway, specific quantitative data for the synthesis of this compound is limited. The following tables provide data for related, well-characterized enzymes that are relevant to the hypothesized pathway.

Table 1: Kinetic Parameters of Phenylalanine Hydroxylase (PAH)

SubstrateKm (µM)kcat (s-1)Source
L-Phenylalanine100 - 3005 - 10[1][2]
Tetrahydrobiopterin (BH4)20 - 705 - 10[1][2]

Table 2: Substrate Specificity of a D-Amino Acid Aminotransferase from Bacillus sp.

D-Amino Acid SubstrateRelative Activity (%)
D-Alanine100
D-Glutamate85
D-Aspartate70
D-α-Aminobutyrate110

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the hypothesized biosynthetic pathway for this compound.

Protocol 1: Phenylalanine Hydroxylase Activity Assay

This protocol is for determining the para-hydroxylating activity of PAH, which is crucial for understanding the primary metabolic fate of L-phenylalanine.

Experimental Workflow:

PAH_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reaction_Mixture Prepare reaction mixture: - Buffer (e.g., HEPES) - L-Phenylalanine - Catalase - Ferrous ammonium sulfate Incubation Incubate reaction mixture at 37°C Reaction_Mixture->Incubation Enzyme_Prep Prepare PAH enzyme solution Enzyme_Prep->Incubation Cofactor_Prep Prepare Tetrahydrobiopterin (BH4) solution Initiation Initiate reaction by adding BH4 Cofactor_Prep->Initiation Incubation->Initiation Quenching Stop reaction with acid (e.g., perchloric acid) Initiation->Quenching Centrifugation Centrifuge to pellet precipitated protein Quenching->Centrifugation HPLC Analyze supernatant by HPLC (fluorescence detection of tyrosine) Centrifugation->HPLC

Workflow for Phenylalanine Hydroxylase (PAH) activity assay.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.0), 1 mM L-phenylalanine, 100 µg/mL catalase, and 10 µM ferrous ammonium sulfate.

  • Enzyme Addition: Add the purified PAH enzyme to the reaction mixture.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding tetrahydrobiopterin (BH4) to a final concentration of 100 µM.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Quenching: Stop the reaction by adding an equal volume of 1 M perchloric acid.

  • Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant for the formation of L-tyrosine using reverse-phase HPLC with fluorescence detection (excitation at 275 nm, emission at 305 nm).

Protocol 2: Amino Acid Racemase Activity Assay (HPLC-based)

This protocol is designed to detect the conversion of an L-amino acid to its D-enantiomer.

Experimental Workflow:

Racemase_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_derivatization Derivatization cluster_analysis Analysis Reaction_Setup Prepare reaction mixture: - Buffer (e.g., Tris-HCl) - L-amino acid substrate - Purified racemase enzyme Incubation Incubate at optimal temperature (e.g., 37°C) Reaction_Setup->Incubation Quenching Stop reaction with acid (e.g., HCl) Incubation->Quenching Neutralization Neutralize the reaction mixture Quenching->Neutralization Derivatize Add chiral derivatizing agent (e.g., Marfey's reagent) Neutralization->Derivatize Incubate_Deriv Incubate to complete derivatization Derivatize->Incubate_Deriv HPLC_Analysis Analyze by reverse-phase HPLC with UV detection Incubate_Deriv->HPLC_Analysis

Workflow for HPLC-based amino acid racemase activity assay.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine 50 mM Tris-HCl buffer (pH 8.0), 10 mM of the L-amino acid substrate (e.g., 2-hydroxy-L-phenylalanine), and the purified racemase enzyme.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Quenching: Terminate the reaction by adding an equal volume of 1 M HCl.

  • Derivatization:

    • Neutralize the sample with NaOH.

    • Add a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), and incubate at 40°C for 1 hour.

  • Analysis: Analyze the derivatized amino acids by reverse-phase HPLC with UV detection. The diastereomeric derivatives of the D- and L-amino acids will have different retention times, allowing for their separation and quantification.

Protocol 3: D-Amino Acid Aminotransferase Purification

This is a general protocol for the purification of a D-amino acid aminotransferase, which can be adapted based on the specific properties of the enzyme.

Purification Workflow:

DAAT_Purification_Workflow Cell_Lysis Cell Lysis (e.g., sonication) Centrifugation1 Centrifugation (remove cell debris) Cell_Lysis->Centrifugation1 Ammonium_Sulfate Ammonium Sulfate Precipitation Centrifugation1->Ammonium_Sulfate Centrifugation2 Centrifugation (collect protein pellet) Ammonium_Sulfate->Centrifugation2 Dialysis Dialysis Centrifugation2->Dialysis Ion_Exchange Ion-Exchange Chromatography (e.g., DEAE-Sepharose) Dialysis->Ion_Exchange Hydrophobic_Interaction Hydrophobic Interaction Chromatography (e.g., Phenyl-Sepharose) Ion_Exchange->Hydrophobic_Interaction Size_Exclusion Size-Exclusion Chromatography (e.g., Sephacryl S-200) Hydrophobic_Interaction->Size_Exclusion Purity_Check Purity Check (SDS-PAGE) Size_Exclusion->Purity_Check

General workflow for the purification of D-Amino Acid Aminotransferase.

Methodology:

  • Cell Lysis: Resuspend bacterial cells expressing the D-amino acid aminotransferase in a suitable buffer and lyse by sonication or French press.

  • Clarification: Centrifuge the lysate to remove cell debris.

  • Ammonium Sulfate Precipitation: Fractionally precipitate the protein from the supernatant using ammonium sulfate.

  • Dialysis: Dialyze the resuspended protein pellet against a low-salt buffer.

  • Chromatography:

    • Ion-Exchange Chromatography: Apply the dialyzed sample to an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient.

    • Hydrophobic Interaction Chromatography: Pool the active fractions, adjust the salt concentration, and apply to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.

    • Size-Exclusion Chromatography: As a final polishing step, apply the concentrated active fractions to a size-exclusion column (e.g., Sephacryl S-200).

  • Purity Assessment: Analyze the purified protein fractions by SDS-PAGE to assess purity.

Conclusion

The biosynthesis of this compound is not a straightforward, linear pathway but rather a confluence of non-specific chemical and enzymatic reactions. For researchers and drug developers, understanding these potential routes is crucial for both in vivo and in vitro production of this valuable non-canonical amino acid. While the direct ortho-hydroxylation of phenylalanine appears to be primarily a non-enzymatic event driven by oxidative stress, the subsequent stereochemical inversion to the D-form can likely be achieved through the action of amino acid racemases or D-amino acid aminotransferases. Further research into enzymes with broad substrate specificities from diverse microbial sources may yet uncover a more direct and efficient biosynthetic route. The experimental protocols provided herein offer a foundation for investigating these hypothesized pathways and for the potential development of novel biocatalytic systems for the production of this compound.

References

The Biological Role of D-o-Tyrosine in Human Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-o-Tyrosine, a structural isomer of the proteinogenic amino acid L-tyrosine, has emerged as a significant biomarker of oxidative stress in human metabolism. Unlike its L-isomer, which serves as a crucial precursor for neurotransmitters, hormones, and proteins, D-o-Tyrosine is primarily formed non-enzymatically through the hydroxylation of D-phenylalanine by hydroxyl radicals. This guide provides a comprehensive technical overview of the current understanding of D-o-Tyrosine's biological significance, focusing on its formation, its role as a biomarker in various pathologies, and the analytical methods for its detection and quantification. While a specific metabolic or signaling role for D-o-Tyrosine has not been identified, its presence and concentration in biological fluids and tissues offer a valuable window into the systemic or localized burden of oxidative damage.

Introduction

In the landscape of human metabolism, the stereochemistry of amino acids plays a pivotal role in their biological function. L-amino acids are the canonical building blocks of proteins and precursors for a vast array of metabolic pathways. Their D-isomers, while less common, are increasingly recognized for their unique physiological and pathological significance. D-o-Tyrosine (D-2-hydroxyphenylalanine) is one such D-amino acid that has garnered attention not for its direct participation in metabolic pathways, but as an indicator of cellular damage.

This technical guide will delve into the known aspects of D-o-Tyrosine in human metabolism, with a focus on:

  • Formation: The non-enzymatic origins of D-o-Tyrosine from D-phenylalanine under conditions of oxidative stress.

  • Biological Significance: Its established role as a biomarker for oxidative stress in a range of human diseases.

  • Metabolic Fate: The current understanding of its absorption, distribution, and excretion.

  • Analytical Methodologies: Detailed protocols for the sensitive and specific quantification of D-o-Tyrosine in biological matrices.

Formation of D-o-Tyrosine: A Non-Enzymatic Process

The presence of D-o-Tyrosine in human tissues and fluids is not a result of direct dietary intake or enzymatic synthesis. Instead, its formation is intrinsically linked to oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates.

The primary pathway for D-o-Tyrosine formation is the non-enzymatic hydroxylation of D-phenylalanine by highly reactive hydroxyl radicals (•OH).[1] While L-phenylalanine can be enzymatically converted to L-tyrosine by phenylalanine hydroxylase, D-phenylalanine is not a substrate for this enzyme.[1] Therefore, the presence of D-tyrosine isomers, including D-o-Tyrosine, is a specific indicator of non-enzymatic, free radical-mediated damage.

D-Phenylalanine D-Phenylalanine D-o-Tyrosine D-o-Tyrosine D-Phenylalanine->D-o-Tyrosine Non-enzymatic Hydroxylation Hydroxyl Radical (•OH) Hydroxyl Radical (•OH) Hydroxyl Radical (•OH)->D-o-Tyrosine Oxidative_Stress Oxidative_Stress Oxidative_Stress->Hydroxyl Radical (•OH)

Figure 1: Non-enzymatic formation of D-o-Tyrosine from D-Phenylalanine under oxidative stress.

Biological Significance: A Biomarker of Oxidative Stress

The primary and currently accepted biological role of D-o-Tyrosine is that of a biomarker for oxidative stress. Its accumulation in biological fluids and tissues reflects an increased burden of free radical damage and has been associated with a variety of pathological conditions.

Neurological Disorders

Elevated levels of oxidized tyrosine products have been linked to neurodegenerative diseases. While specific data for D-o-Tyrosine is often grouped with other isomers, the general principle of increased phenylalanine hydroxylation products as markers of oxidative stress in neurological conditions is well-established. For instance, studies have shown that higher baseline serum concentrations of tyrosine are associated with better cognitive performance in patients with Lewy body dementia, suggesting a complex interplay of tyrosine metabolism in neurodegeneration.[2]

Other Pathologies

Increased urinary excretion of o-Tyrosine has been observed in various conditions associated with heightened oxidative stress, such as in resuscitated newborn piglets where levels correlated with the increase in oxygen supply during resuscitation.[3] This suggests that D-o-Tyrosine could serve as a sensitive marker for acute oxidative events.

Metabolic Fate of D-o-Tyrosine

The metabolic fate of D-o-Tyrosine in the human body is not well-characterized, and there is no evidence to suggest it is incorporated into proteins or participates in major metabolic pathways.

Absorption and Distribution

As a non-native amino acid, the mechanisms of D-o-Tyrosine's absorption from the gut and its transport across cellular membranes are not fully understood. It is likely that it utilizes general amino acid transporters with low affinity.

Metabolism and Excretion

Current evidence suggests that D-o-Tyrosine is primarily cleared from the body through renal excretion.[1] Studies on L-tyrosine show that only a small fraction of an administered dose is excreted unchanged in the urine, suggesting efficient metabolic utilization.[4] In contrast, the lack of known metabolic pathways for D-o-Tyrosine implies that a larger proportion of it would be excreted. The renal clearance of D-o-Tyrosine is likely a combination of glomerular filtration and potentially some tubular secretion.[5]

Quantitative Data

Quantitative data for D-o-Tyrosine is often reported in conjunction with its meta- and para-isomers. The table below summarizes available data on tyrosine isomer levels in human biological fluids. It is important to note that concentrations can vary significantly based on the analytical method used, the population studied, and the presence of underlying disease.

AnalyteMatrixConditionConcentration RangeReference
o-Tyrosine/Phenylalanine RatioUrineResuscitated Newborn Piglets (FiO2: 21% vs. 100%)19.07 vs. 148.7 µmol/L / µmol/L x 100[3]
TyrosineUrine (Healthy)Normal11 - 135 µmol/g creatinine[6]
TyrosineUrine (Cancer patients)Cancer> 2.30 µg/10 µl[7]
TyrosinePlasma (Healthy, Fasting)Normal45 - 105 µmol/L[8]

Experimental Protocols

The accurate quantification of D-o-Tyrosine in biological samples is crucial for its validation and use as a biomarker. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Quantification of D-o-Tyrosine in Human Plasma by HPLC-MS/MS

This protocol provides a general framework for the analysis of D-o-Tyrosine. Specific parameters may need to be optimized based on the instrumentation and specific matrix.

Objective: To quantify the concentration of D-o-Tyrosine in human plasma.

Principle: D-o-Tyrosine is separated from other plasma components by reversed-phase HPLC and detected by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. An isotopically labeled internal standard is used for accurate quantification.

Materials:

  • Human plasma samples

  • D-o-Tyrosine standard

  • Isotopically labeled D-o-Tyrosine (e.g., D-o-Tyrosine-d3) as internal standard

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation plates or tubes

  • Centrifuge

  • HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[9]

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]

    • Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.[9]

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).[9]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • D-o-Tyrosine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be determined by infusion of the standard).

      • Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be determined by infusion of the standard).

    • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each transition.

Data Analysis:

  • Construct a calibration curve using known concentrations of D-o-Tyrosine standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Calculate the peak area ratio of the analyte to the internal standard for both standards and samples.

  • Determine the concentration of D-o-Tyrosine in the unknown samples by interpolating their peak area ratios on the calibration curve.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection HPLC_Separation HPLC Separation (C18 Column) Supernatant_Collection->HPLC_Separation ESI_Ionization ESI Ionization (Positive Mode) HPLC_Separation->ESI_Ionization MS_MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_MS_Detection Data_Analysis Data_Analysis MS_MS_Detection->Data_Analysis Quantification

Figure 2: Experimental workflow for the quantification of D-o-Tyrosine in plasma by HPLC-MS/MS.

Signaling Pathways and Logical Relationships

Currently, there is no evidence to suggest that D-o-Tyrosine actively participates in or modulates any known signaling pathways in human cells. Its biological significance appears to be passive, serving as an indicator of upstream oxidative events rather than an active signaling molecule itself. The logical relationship is therefore one of cause and effect, where oxidative stress leads to the formation of D-o-Tyrosine.

Disease_State Pathological State (e.g., Inflammation, Ischemia) Oxidative_Stress Increased Oxidative Stress Disease_State->Oxidative_Stress ROS_Formation Increased Reactive Oxygen Species (ROS) Oxidative_Stress->ROS_Formation D_Phe_Hydroxylation Non-enzymatic Hydroxylation of D-Phenylalanine ROS_Formation->D_Phe_Hydroxylation D_o_Tyr_Formation Formation of D-o-Tyrosine D_Phe_Hydroxylation->D_o_Tyr_Formation Biomarker Biomarker of Oxidative Damage D_o_Tyr_Formation->Biomarker

Figure 3: Logical relationship of D-o-Tyrosine formation as a consequence of oxidative stress.

Conclusion and Future Directions

Future research in this area should focus on:

  • Elucidating the complete metabolic fate of D-o-Tyrosine: While renal excretion is the presumed primary route of elimination, further studies are needed to confirm this and investigate any potential minor metabolic modifications.

  • Investigating potential subtle biological effects: Although no major role has been identified, high concentrations of D-o-Tyrosine in specific cellular compartments could potentially have subtle, yet uncharacterized, effects on cellular function.

  • Standardizing analytical methodologies: The development of standardized and validated high-throughput assays for D-o-Tyrosine and other oxidative stress markers will be crucial for its broader application in clinical diagnostics and drug development.

  • Exploring its utility in clinical trials: As a sensitive marker of oxidative stress, D-o-Tyrosine could be a valuable endpoint in clinical trials evaluating the efficacy of antioxidant therapies.

By further exploring these avenues, the scientific community can fully harness the potential of D-o-Tyrosine as a tool to understand, diagnose, and potentially treat conditions associated with oxidative stress.

References

In-Depth Technical Guide: Chemical and Physical Properties of 2-Hydroxy-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-D-phenylalanine, also known as D-o-tyrosine, is a non-proteinogenic amino acid and an isomer of the more common L-tyrosine. Its unique structural and stereochemical properties make it a compound of interest in various fields of chemical and biological research, including drug development and metabolomics. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its potential biological significance. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental and biological pathways are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is an aromatic amino acid characterized by a hydroxyl group at the ortho position of the phenyl ring. This seemingly minor structural variation from its para-isomer, L-tyrosine, can significantly influence its chemical reactivity, physical characteristics, and biological activity.

Identification and Structure
PropertyValueSource
IUPAC Name (2R)-2-amino-3-(2-hydroxyphenyl)propanoic acidN/A
Synonyms D-o-Tyrosine, (+)-o-Tyrosine, D-o-Hydroxyphenylalanine[1]
CAS Number 24008-77-3N/A
Molecular Formula C₉H₁₁NO₃N/A
Molecular Weight 181.19 g/mol N/A
Canonical SMILES C1=CC=C(C(=C1)C--INVALID-LINK--N)ON/A
InChI Key WRFPVMFCRNYQNR-SSDOTTSWSA-NN/A
Physicochemical Data

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems.

PropertyValueSource
Melting Point 256 °C (decomposes)[2][3]
Boiling Point (Predicted) 369.0 ± 32.0 °C at 760 mmHg[3]
pKa (Predicted) 2.31 ± 0.10[4][5]
Solubility Slightly soluble in aqueous acid and DMSO.[5]
Appearance White to off-white solid.[6]

Experimental Protocols

Accurate and reproducible experimental methods are fundamental for the study of this compound. This section outlines key analytical and purification protocols.

Analytical Methods

2.1.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the separation and quantification of amino acids and their derivatives.

  • Method: Reversed-phase HPLC with UV detection is commonly employed.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) is often effective.

  • Detection: UV detection at 215 nm is suitable for phenylalanine derivatives.

  • Sample Preparation: Plasma or other biological samples require a protein precipitation step, for example, with sulfosalicylic acid, followed by centrifugation.

Workflow for HPLC Analysis:

HPLC_Workflow Sample Biological Sample Precipitation Protein Precipitation (e.g., Sulfosalicylic Acid) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC Supernatant->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (215 nm) Separation->Detection Analysis Data Analysis Detection->Analysis

Caption: General workflow for the HPLC analysis of this compound.

2.1.2. Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for the identification and quantification of this compound.

  • Ionization: Electrospray ionization (ESI) is a common technique.

  • Analysis: Tandem mass spectrometry (MS/MS) can be used for structural confirmation and enhanced selectivity.

  • Derivatization: Derivatization with reagents like phenyl isothiocyanate (PITC) can improve ionization efficiency and chromatographic separation, though it adds complexity to sample preparation.

Purification Methods

Purification of this compound from reaction mixtures or biological extracts is critical for obtaining a pure compound for further studies.

  • Chromatography: Preparative HPLC is a powerful technique for isolating the compound. Ion-exchange chromatography can also be effective, taking advantage of the amino acid's charged groups.

  • Crystallization: Crystallization from a suitable solvent system can be used as a final purification step.

Biological Activity and Signaling Pathways

While the biological role of L-tyrosine as a precursor to catecholamine neurotransmitters is well-established, the specific functions of this compound are less understood. However, its structural similarity to L-DOPA and other catecholamine precursors suggests potential involvement in related pathways.

Potential Role in Neurotransmission

L-tyrosine is the initial substrate for the synthesis of dopamine, norepinephrine, and epinephrine.[2][7][8] This pathway is critical for mood regulation, stress response, and cognitive function.[3][4]

Catecholamine Synthesis Pathway:

Catecholamine_Synthesis L_Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) (Rate-limiting step) L_Tyrosine->TH L_DOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) L_DOPA->AADC Dopamine Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase (PNMT) Norepinephrine->PNMT Epinephrine Epinephrine TH->L_DOPA AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine

Caption: The established metabolic pathway for the synthesis of catecholamine neurotransmitters from L-tyrosine.

Given that this compound is an isomer of L-DOPA (3,4-dihydroxy-L-phenylalanine), it is plausible that it could interact with the enzymes in this pathway, potentially acting as a competitive inhibitor or a substrate analog. The presence of the D-enantiomer introduces another layer of complexity, as enzymes are often stereospecific. Further research is required to elucidate the precise interactions of this compound within this critical signaling cascade.

Synthesis

The synthesis of enantiomerically pure this compound can be challenging. Enzymatic synthesis methods are often preferred to achieve high stereoselectivity. One potential approach involves the use of phenylalanine ammonia-lyases (PALs) or engineered transaminases.

Conceptual Enzymatic Synthesis Workflow:

Enzymatic_Synthesis Substrate Prochiral Substrate (e.g., 2-hydroxyphenylpyruvic acid) Enzyme Engineered Transaminase or PAL Substrate->Enzyme Product This compound Enzyme->Product Purification Purification (e.g., Chromatography) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A conceptual workflow for the enzymatic synthesis of this compound.

Conclusion

This compound is a compound with intriguing chemical and potential biological properties. While some of its fundamental physicochemical characteristics have been determined, further experimental investigation is needed to fully characterize its solubility and optical properties. The development of robust and detailed synthesis and purification protocols will be crucial for enabling more in-depth biological studies. Understanding the interaction of this compound with key metabolic pathways, such as catecholamine synthesis, holds promise for future research in neuroscience and drug discovery. This guide serves as a foundational resource for scientists and researchers embarking on the study of this unique amino acid.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereochemistry of 2-Hydroxy-D-Phenylalanine

Abstract

This compound, also known as D-ortho-tyrosine (D-o-tyrosine), is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. As a chiral building block, the stereochemical purity of this compound is paramount for the synthesis of stereospecific pharmaceuticals, including peptide analogs and other complex molecules. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, chiral resolution, and quantitative analysis of this compound. It includes detailed experimental protocols for its preparation and enantiomeric separation, summarizes key quantitative data, and presents visual workflows to elucidate critical processes.

Introduction to this compound

This compound is a derivative of phenylalanine featuring a hydroxyl group at the ortho- (or 2-) position of the phenyl ring.[1] Its IUPAC name is (2R)-2-amino-3-(2-hydroxyphenyl)propanoic acid.[2] The defining stereochemical feature is the (R)-configuration at the alpha-carbon (C2), which distinguishes it from its naturally occurring L-enantiomer. While L-amino acids are the primary constituents of proteins, D-amino acids play crucial roles in various biological processes and are key components in many pharmaceuticals, offering advantages such as increased metabolic stability and unique pharmacological profiles.[3][4] The synthesis and purification of enantiomerically pure this compound are therefore critical steps in the development of novel therapeutics.

Stereochemistry and Physicochemical Properties

The chirality of this compound originates from the single stereocenter at the α-carbon. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked as follows: 1. Amino group (-NH₂), 2. Carboxyl group (-COOH), 3. Benzyl group (-CH₂-C₆H₄OH), and 4. Hydrogen (-H). For the D-enantiomer, the spatial arrangement of these groups results in an (R) configuration.

Figure 1. General structure and (R)-configuration of this compound.
Physicochemical Data

Quantitative characterization is essential for confirming the identity and purity of this compound.

PropertyValue / DescriptionReference
IUPAC Name (2R)-2-amino-3-(2-hydroxyphenyl)propanoic acid[2]
Synonyms D-o-Tyrosine, D-ortho-Tyrosine[2]
Molecular Formula C₉H₁₁NO₃[2]
Molecular Weight 181.19 g/mol [2]
CAS Number 24008-77-3[2]
Optical Rotation [α] The specific rotation for D-phenylalanine is reported as +34.5° (c=1, H₂O).[5] Values for this compound may vary and must be determined experimentally.[5]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound typically involves two main strategies: asymmetric synthesis from prochiral precursors or the resolution of a racemic mixture of DL-2-hydroxyphenylalanine. Enzymatic resolution is a highly effective and widely used method.

Enzymatic Resolution of N-Acetyl-DL-2-hydroxyphenylalanine

This method leverages the stereospecificity of certain enzymes, such as D-acylase or D-aminoacylase, which selectively hydrolyze the N-acetyl group from the D-enantiomer, leaving the N-acetyl-L-enantiomer intact. The resulting free D-amino acid can then be separated from the unreacted acetylated L-form based on differences in their physicochemical properties, such as solubility.[6]

G start Racemic DL-2-hydroxyphenylalanine step1 Step 1: Acetylation (Acetic Anhydride) start->step1 intermediate N-Acetyl-DL-2-hydroxyphenylalanine step1->intermediate step2 Step 2: Enzymatic Hydrolysis (D-Acylase) intermediate->step2 products Mixture: • this compound • N-Acetyl-L-2-hydroxyphenylalanine step2->products step3 Step 3: Separation (e.g., Fractional Crystallization) products->step3 final_D Pure this compound step3->final_D final_L_acetyl N-Acetyl-L-2-hydroxyphenylalanine step3->final_L_acetyl step4 Optional: Acid Hydrolysis final_L_acetyl->step4 final_L Pure 2-Hydroxy-L-phenylalanine step4->final_L

Figure 2. Workflow for the enzymatic resolution of DL-2-hydroxyphenylalanine.

Chiral Separation and Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the separation and quantitative analysis of amino acid enantiomers.[7] The direct separation of this compound from its L-enantiomer requires a chiral stationary phase (CSP) or a chiral mobile phase additive.

Chiral Stationary Phases (CSPs)

Several types of CSPs are effective for resolving amino acid enantiomers:

  • Macrocyclic Glycopeptide Phases (e.g., Teicoplanin, Vancomycin): These are particularly effective for underivatized amino acids, offering separation based on a combination of hydrogen bonding, ionic, and hydrophobic interactions.[8][9]

  • Polysaccharide-based Phases (e.g., Cellulose or Amylose derivatives): These CSPs are widely used but often require derivatization of the amino acid to enhance interaction and improve resolution.[10]

Derivatization

To improve chromatographic separation and detection sensitivity, amino acids can be derivatized. Common derivatizing agents include 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or Marfey's reagent, which react with the primary amine to form highly fluorescent or UV-active diastereomers that can be resolved on standard reversed-phase columns.[4][11][12]

G start Sample containing DL-2-hydroxyphenylalanine prep Sample Preparation (Dilution, Filtration) start->prep hplc Chiral HPLC System - Chiral Stationary Phase (CSP) - Isocratic/Gradient Mobile Phase prep->hplc detect Detection (UV, Fluorescence, or MS) hplc->detect data Data Analysis - Retention Times (tR) - Peak Areas detect->data result Quantification - Enantiomeric Purity (ee%) - Concentration data->result

Figure 3. General workflow for chiral HPLC analysis of amino acid enantiomers.

Quantitative Data Summary

The following tables summarize quantitative data relevant to the synthesis and analysis of D-amino acids, based on established methods for similar compounds.

Table 1: Representative Yields for Enzymatic Resolution of N-Acetyl-DL-tyrosine This data for tyrosine serves as a proxy for the expected results for o-tyrosine.

StepProductTypical YieldReference
AcetylationN-Acetyl-DL-tyrosine94-96%[6]
Resolution & IsolationD-Tyrosine~80% (of theoretical max)[5]

Table 2: Representative Chiral HPLC Separation Parameters Conditions are generalized and require optimization for 2-hydroxyphenylalanine.

ParameterDescriptionReference
Column Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T)[8]
Mobile Phase Methanol/Water/Acid (e.g., Formic Acid) mixtures[8]
Flow Rate 0.5 - 1.0 mL/min[9]
Detection UV at 280 nm (for underivatized) or specific wavelength post-derivatization[13]
Resolution (Rs) > 1.5 is considered baseline separation[14]

Experimental Protocols

Protocol 1: Enzymatic Resolution of N-Acetyl-DL-2-hydroxyphenylalanine

This protocol is adapted from established methods for the resolution of DL-tyrosine.[6]

A. N-Acetylation of DL-2-hydroxyphenylalanine

  • Dissolution: In a suitable reaction vessel, dissolve DL-2-hydroxyphenylalanine (1.0 eq) and acetic acid (2.0 eq) in deionized water.

  • Reaction: Add acetic anhydride (1.0 eq) to the solution. Stir the mixture at 50-60 °C for 4-6 hours.

  • Workup: Cool the reaction to room temperature, then place in an ice-water bath for 1-2 hours to induce crystallization.

  • Isolation: Collect the N-Acetyl-DL-2-hydroxyphenylalanine precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum. A typical yield is expected to be >90%.[6]

B. Enzymatic Hydrolysis and Separation

  • Substrate Preparation: Prepare a 0.5-1.0 M solution of the N-Acetyl-DL-2-hydroxyphenylalanine in deionized water, adjusting the pH to ~7.5 with a suitable base (e.g., NaOH or NH₄OH).

  • Enzymatic Reaction: Pass the solution through a column containing immobilized D-aminoacylase or incubate with the free enzyme under gentle agitation at 37 °C. Monitor the reaction for the formation of the free D-amino acid.

  • Separation: Upon completion, acidify the reaction mixture to a pH of ~5.5. The N-Acetyl-L-2-hydroxyphenylalanine is less soluble at this pH and will precipitate.

  • Isolation of D-enantiomer: Filter off the precipitated N-Acetyl-L-form. The filtrate contains the desired this compound. Concentrate the filtrate and crystallize the product, for example, by adding ethanol.

  • Purification: Recrystallize the crude this compound from a water/ethanol mixture to achieve high chemical and enantiomeric purity.

Protocol 2: Chiral HPLC Analysis

This protocol provides a starting point for developing a chiral separation method for 2-hydroxyphenylalanine enantiomers.[8][9]

  • Sample Preparation: Prepare a stock solution of the sample (containing D- and/or L-2-hydroxyphenylalanine) at 1 mg/mL in the mobile phase. Dilute to a working concentration (e.g., 10-50 µg/mL). Filter the final solution through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • HPLC System: Standard HPLC with UV or Fluorescence detector.

    • Column: Astec CHIROBIOTIC T (or equivalent teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: An isocratic mixture of Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v). The optimal ratio must be determined empirically.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5-10 µL.

    • Detection: UV at 275-280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the D- and L-enantiomers by running standards of each if available. Typically, the D-enantiomer has a different retention time than the L-enantiomer on a chiral column.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A) of the D- and L-forms: % ee = [(A_D - A_L) / (A_D + A_L)] x 100

Conclusion

The stereochemistry of this compound is a critical determinant of its function and application in drug development. Its synthesis in an enantiomerically pure form is achievable through robust methods like enzymatic resolution. The accurate determination of its stereochemical purity relies on advanced analytical techniques, primarily chiral HPLC. The protocols and data presented in this guide offer a comprehensive technical foundation for researchers and scientists working with this valuable chiral building block, facilitating the development of novel, stereochemically defined pharmaceutical agents.

References

A Technical Guide to the Enzymatic Conversion of D-Phenylalanine to 2-Hydroxy-D-Phenylalanine: Current Landscape and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of non-canonical amino acids, such as 2-Hydroxy-D-Phenylalanine (o-Tyrosine), is of significant interest in drug discovery and development due to their potential to enhance the therapeutic properties of peptides and small molecules. This technical guide provides an in-depth exploration of the enzymatic strategies for the conversion of D-phenylalanine to this compound. While a direct, single-step enzymatic conversion is not yet well-established, this document outlines the current challenges, explores potential enzymatic and chemoenzymatic pathways, and provides detailed experimental protocols for relevant biocatalytic systems.

The Challenge: Stereoselectivity and Regioselectivity in Phenylalanine Hydroxylation

The primary challenge in the direct enzymatic conversion of D-phenylalanine to this compound lies in overcoming the inherent stereospecificity and regioselectivity of known hydroxylating enzymes. Aromatic amino acid hydroxylases (AAAHs), the main family of enzymes responsible for phenylalanine hydroxylation, typically exhibit high fidelity for L-amino acids and a strong preference for hydroxylation at the para- (4-) position of the phenyl ring.

Candidate Enzyme Families for D-Phenylalanine Hydroxylation

While a dedicated enzyme for the ortho-hydroxylation of D-phenylalanine has not been characterized, two main enzyme families present promising starting points for biocatalyst development: Aromatic Amino Acid Hydroxylases and Cytochrome P450 Monooxygenases.

Aromatic Amino Acid Hydroxylases (AAAHs)

The family of biopterin-dependent aromatic amino acid hydroxylases includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[1] These non-heme iron enzymes utilize tetrahydrobiopterin (BH4) and molecular oxygen to hydroxylate their respective aromatic amino acid substrates.[2][3]

Mechanism of Phenylalanine Hydroxylase (PAH):

The catalytic cycle of PAH serves as a model for AAAHs and involves the following key steps[3]:

  • Substrate and Cofactor Binding: L-phenylalanine and the cofactor tetrahydrobiopterin (BH4) bind to the active site of the enzyme, which contains a ferrous iron (Fe(II)) center.

  • Oxygen Activation: Molecular oxygen binds to the Fe(II) center, forming a transient intermediate.

  • Formation of the Ferryl-Oxo Intermediate: The O-O bond is cleaved, leading to the formation of a highly reactive ferryl-oxo (Fe(IV)=O) species and the conversion of BH4 to 4a-hydroxytetrahydrobiopterin.

  • Aromatic Hydroxylation: The Fe(IV)=O intermediate attacks the aromatic ring of phenylalanine, leading to the formation of a cationic intermediate. This is followed by a rearrangement (the NIH shift) to yield the hydroxylated product, L-tyrosine (4-hydroxyphenylalanine).

  • Cofactor Regeneration: The 4a-hydroxytetrahydrobiopterin is dehydrated and then reduced back to BH4 to complete the catalytic cycle.

AAAH_Catalytic_Cycle E_FeII PAH-Fe(II) E_FeII_Phe_BH4 PAH-Fe(II)-Phe-BH4 E_FeII->E_FeII_Phe_BH4 L-Phe, BH4 E_FeII_O2_Phe_BH4 PAH-Fe(II)-O2-Phe-BH4 E_FeII_Phe_BH4->E_FeII_O2_Phe_BH4 O2 E_FeIV_O PAH-Fe(IV)=O E_FeII_O2_Phe_BH4->E_FeIV_O H2O, qBH2 E_FeII_Tyr PAH-Fe(II)-Tyr E_FeIV_O->E_FeII_Tyr L-Phe -> L-Tyr E_FeII_Tyr->E_FeII L-Tyr

Caption: Catalytic cycle of Phenylalanine Hydroxylase (PAH).

While wild-type AAAHs are not suitable for the direct conversion of D-phenylalanine to this compound, their catalytic machinery can be a target for protein engineering to alter both stereoselectivity and regioselectivity.

Cytochrome P450 Monooxygenases (P450s)

Cytochrome P450s are a large and diverse family of heme-containing monooxygenases that catalyze a wide range of oxidative reactions, including the hydroxylation of aromatic compounds.[4][5] P450s are known for their broad substrate scope and their ability to be engineered for specific applications.[6]

The catalytic cycle of P450s also involves the formation of a high-valent iron-oxo species responsible for the hydroxylation. A key advantage of P450s is their adaptability, which makes them prime candidates for directed evolution to achieve novel catalytic functions, including the ortho-hydroxylation of non-native substrates like D-phenylalanine.

Proposed Biosynthetic Strategies

Given the absence of a known native enzyme for the desired conversion, two primary strategies are proposed: the engineering of existing enzymes and the development of multi-enzyme cascade reactions.

Strategy 1: Directed Evolution of an Aromatic Hydroxylase

Directed evolution can be employed to re-engineer an existing hydroxylase, such as a bacterial P450, to accept D-phenylalanine as a substrate and favor hydroxylation at the ortho-position. This strategy involves iterative rounds of mutagenesis and screening.

Directed_Evolution_Workflow Start Select Parent Enzyme (e.g., P450) Mutagenesis Create Mutant Library (Error-prone PCR, Site-directed Mutagenesis) Start->Mutagenesis Screening High-Throughput Screening (for 2-Hydroxy-D-Phe production) Mutagenesis->Screening Selection Identify Improved Variants Screening->Selection Characterization Characterize Hits (Kinetics, Regioselectivity, Stereoselectivity) Selection->Characterization Optimized_Enzyme Optimized Biocatalyst Selection->Optimized_Enzyme Desired Activity Achieved Next_Round Next Round of Evolution Characterization->Next_Round Iterate Next_Round->Mutagenesis

Caption: Workflow for directed evolution of a hydroxylase.

Strategy 2: Chemoenzymatic Cascade Reaction

A multi-step chemoenzymatic cascade can be designed to circumvent the challenges of a single-step conversion. This approach would involve the initial conversion of D-phenylalanine to an intermediate that is more amenable to ortho-hydroxylation.

Chemoenzymatic_Cascade D_Phe D-Phenylalanine Keto_Acid Phenylpyruvic Acid D_Phe->Keto_Acid D-Amino Acid Oxidase (DAAO) o_OH_Keto_Acid 2-Hydroxyphenylpyruvic Acid Keto_Acid->o_OH_Keto_Acid ortho-Hydroxylase (e.g., engineered P450) o_OH_D_Phe This compound o_OH_Keto_Acid->o_OH_D_Phe D-Aminotransferase

Caption: A proposed chemoenzymatic cascade for the synthesis of this compound.

This cascade would involve:

  • Oxidative Deamination: A D-amino acid oxidase (DAAO) converts D-phenylalanine to phenylpyruvic acid.[7]

  • ortho-Hydroxylation: An engineered hydroxylase (e.g., a P450) or a chemical catalyst hydroxylates phenylpyruvic acid at the ortho-position to form 2-hydroxyphenylpyruvic acid.

  • Reductive Amination: A D-aminotransferase stereoselectively converts 2-hydroxyphenylpyruvic acid to this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the expression, purification, and activity assessment of candidate enzymes for the proposed strategies.

Protocol for Expression and Purification of a His-tagged P450 Enzyme
  • Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing the gene for the His-tagged P450 enzyme.

  • Culture Growth: Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C. Use this starter culture to inoculate a larger volume of Terrific Broth.

  • Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Cool the culture to 18-25°C and induce protein expression with IPTG (e.g., 0.5 mM). Supplement the medium with a heme precursor like δ-aminolevulinic acid.

  • Harvesting: Incubate for 16-24 hours at the lower temperature with shaking. Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). Sonicate the suspension on ice.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Buffer Exchange: Desalt the eluted protein into a storage buffer (e.g., 50 mM potassium phosphate pH 7.4, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

General Protocol for an Enzymatic Hydroxylation Reaction
  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Components:

    • Purified hydroxylase enzyme (e.g., 1-10 µM)

    • D-phenylalanine (substrate, e.g., 1-10 mM)

    • A cofactor regeneration system (e.g., for P450s, this would include a reductase partner, NAD(P)H, and an NAD(P)H regeneration system like glucose-6-phosphate dehydrogenase and glucose-6-phosphate).

  • Initiation: Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes. Initiate the reaction by adding the final component (e.g., NAD(P)H).

  • Incubation: Incubate the reaction for a set period (e.g., 1-24 hours) with shaking.

  • Quenching: Stop the reaction by adding a quenching agent, such as an equal volume of ice-cold acetonitrile or by boiling.

  • Analysis: Centrifuge the quenched reaction to pellet the precipitated protein. Analyze the supernatant for product formation using HPLC.

Protocol for D-Amino Acid Oxidase (DAAO) Reaction
  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM sodium pyrophosphate buffer, pH 8.3).

  • Components:

    • DAAO enzyme (commercially available or purified)

    • D-phenylalanine (substrate, e.g., 10-50 mM)

    • FAD (cofactor, if not pre-bound, e.g., 10 µM)

    • Catalase (to decompose the hydrogen peroxide byproduct)

  • Initiation and Incubation: Initiate the reaction by adding the DAAO enzyme. Incubate at the optimal temperature (e.g., 37°C) with vigorous shaking to ensure sufficient oxygen supply.

  • Monitoring and Analysis: Monitor the formation of phenylpyruvic acid by HPLC.

Analytical Method: HPLC for Product Detection
  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

  • Detection: UV detection at multiple wavelengths (e.g., 210 nm, 254 nm, and 275 nm) to monitor the substrate and potential products. A fluorescence detector can also be used for higher sensitivity of the hydroxylated products.

  • Quantification: Use a standard curve of authentic this compound to quantify the product. Chiral HPLC may be necessary to confirm the stereochemistry of the product.

Quantitative Data

As a direct enzymatic conversion is not well-documented, the following tables provide representative kinetic data for L-phenylalanine hydroxylation by wild-type enzymes and hypothetical target parameters for an engineered enzyme capable of D-phenylalanine ortho-hydroxylation.

Table 1: Kinetic Parameters of Wild-Type Phenylalanine Hydroxylase for L-Phenylalanine

Enzyme SourceSubstrateKm (µM)kcat (s-1)
Human PAHL-Phenylalanine100 - 3002 - 7
Rat PAHL-Phenylalanine150 - 4005 - 10

Note: Data are approximate and can vary based on experimental conditions.

Table 2: Hypothetical Target Kinetic Parameters for an Engineered D-Phenylalanine 2-Hydroxylase

ParameterTarget ValueRationale
SubstrateD-PhenylalanineDesired substrate specificity
ProductThis compoundDesired regioselectivity
Km for D-Phe< 500 µMHigh affinity for the target substrate
kcat> 1 s-1Efficient catalytic turnover for practical synthesis
Regioselectivity> 95% orthoHigh selectivity for the desired product isomer
Enantioselectivity> 99% eeProduction of a single enantiomer

Conclusion and Future Outlook

The enzymatic synthesis of this compound from D-phenylalanine represents a significant challenge due to the inherent substrate and regioselectivity of known hydroxylases. However, the advancement of protein engineering techniques, particularly directed evolution, offers a promising avenue for the development of novel biocatalysts with the desired activity. Chemoenzymatic cascade reactions also present a viable alternative strategy. Future research should focus on high-throughput screening methods to identify suitable enzyme scaffolds and the application of rational design and directed evolution to tailor their active sites for the specific requirements of D-phenylalanine ortho-hydroxylation. The successful development of such an enzymatic route would provide a sustainable and efficient method for the production of this valuable non-canonical amino acid for applications in the pharmaceutical and biotechnology industries.

References

An In-depth Technical Guide on the Structural Elucidation of D-o-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structural elucidation of D-o-Tyrosine. Given the relative scarcity of published data for this specific isomer compared to its para counterpart (D-Tyrosine) and the more common L-Tyrosine, this document synthesizes available information on closely related compounds to present a complete analytical picture. It covers spectroscopic techniques (NMR, Mass Spectrometry, FTIR), X-ray crystallography, and chromatographic methods for chiral separation. Detailed experimental protocols are provided for key analytical techniques. Furthermore, this guide includes visualizations of the structural elucidation workflow and a representative D-amino acid signaling pathway to contextualize the biological relevance of D-amino acids like D-o-Tyrosine.

Introduction

D-o-Tyrosine (D-ortho-Tyrosine) is one of the three positional isomers of Tyrosine, with the hydroxyl group at the ortho position of the phenyl ring. Like other D-amino acids, it is less common in nature than its L-enantiomer but holds significant interest in various fields, including pharmacology and drug development, due to its potential for increased metabolic stability and unique biological activities. The precise structural characterization of D-o-Tyrosine is fundamental for understanding its chemical properties, biological functions, and for its application in the synthesis of novel peptides and pharmaceuticals. This guide outlines the essential analytical techniques employed for its structural elucidation.

Physicochemical Properties

The fundamental physical and chemical properties of a molecule are the first step in its characterization. While specific experimental data for D-o-Tyrosine is limited, the properties can be inferred from its isomers.

PropertyValue (for Tyrosine Isomers)Reference/Note
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Appearance White crystalline powderGeneral observation for amino acids
Melting Point Decomposes at high temperatures[2]
Solubility Sparingly soluble in water; soluble in dilute acids and bases[2]
Isoelectric Point (pI) ~5.5Estimated based on structure
Optical Rotation [α]D Expected to be equal in magnitude but opposite in sign to L-o-TyrosineTheoretical principle

Spectroscopic Analysis

Spectroscopic methods are indispensable for determining the molecular structure by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data (for DL-o-Tyrosine in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignment
7.11mAromatic H
7.06mAromatic H
6.73mAromatic H
6.71mAromatic H
3.43mα-H
3.09ddβ-H
2.77ddβ-H
Data sourced from a representative spectrum of DL-o-Tyrosine[3].

¹³C NMR Spectral Data (Expected for o-Tyrosine)

Chemical Shift (δ, ppm)Assignment
~173C=O (Carboxyl)
~155C-OH (Aromatic)
~130-115Aromatic Carbons
~125Quaternary Aromatic Carbon
~56α-C
~37β-C
Expected chemical shifts are based on general values for substituted amino acids and related tyrosine isomers[4][5][6].
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity and structure. The mass spectrum is expected to be identical for both D- and L-o-Tyrosine.

Key Fragmentation Data (Electron Ionization - EI) for Tyrosine Isomers

m/zIonProposed Fragment
181[M]⁺Molecular Ion
136[M - COOH]⁺Loss of the carboxyl group
107[C₇H₇O]⁺Benzylic cation resulting from cleavage of the Cα-Cβ bond
77[C₆H₅]⁺Phenyl cation
Fragmentation patterns are based on general principles and data for tyrosine isomers[7][8].
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FTIR spectrum for D-o-Tyrosine is expected to be identical to that of L-o-Tyrosine.

Characteristic FTIR Absorption Bands for Tyrosine

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-2800O-H and N-H stretchPhenolic -OH, Carboxylic acid -OH, Amino -NH₂
~3030C-H stretchAromatic C-H
~1735C=O stretchCarboxylic acid C=O
~1600, ~1500C=C stretchAromatic ring
~1515N-H bendAmino group
~1240C-O stretchPhenolic C-O
Data is representative for tyrosine and its derivatives[9][10][11][12].

Crystallographic and Chromatographic Analysis

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. While crystal structures for various polymorphs of L-Tyrosine have been determined, specific crystallographic data for D-o-Tyrosine is not widely published. The analysis would yield precise bond lengths, bond angles, and the absolute stereochemistry of the chiral center. The unit cell parameters for D-o-Tyrosine would be identical to those of L-o-Tyrosine, but it would crystallize in a space group that reflects its opposite chirality or in a centrosymmetric space group if it forms a racemic crystal with the L-enantiomer[13][14].

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for separating enantiomers and determining the enantiomeric purity of D-o-Tyrosine. This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times.

Typical Chiral HPLC Parameters for Tyrosine Enantiomers

ParameterDescription
Column Chiral stationary phase (e.g., Crown ether-based, Teicoplanin-based)[15][16]
Mobile Phase A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer, often with an acidic modifier (e.g., trifluoroacetic acid)[17][18]
Flow Rate Typically 0.5 - 1.0 mL/min
Detection UV-Vis at ~274 nm (due to the aromatic ring)
Expected Result Baseline separation of D-o-Tyrosine and L-o-Tyrosine peaks.

Mandatory Visualizations

Experimental and Logical Workflows

The structural elucidation of a chiral molecule like D-o-Tyrosine follows a systematic workflow, integrating various analytical techniques to build a complete structural picture.

Structural_Elucidation_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_chiral Stereochemical Analysis cluster_analysis Data Integration & Confirmation synthesis Synthesis / Isolation of D-o-Tyrosine purification Purification & Purity Check synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ftir FTIR Spectroscopy purification->ftir chiral_hplc Chiral HPLC purification->chiral_hplc xrd X-ray Crystallography purification->xrd data_integration Integration of All Data nmr->data_integration ms->data_integration ftir->data_integration chiral_hplc->data_integration xrd->data_integration structure_confirmation Final Structure Confirmation data_integration->structure_confirmation conclusion D-o-Tyrosine Structure structure_confirmation->conclusion Elucidated Structure

Fig. 1: Workflow for the structural elucidation of D-o-Tyrosine.
Relevant Biological Signaling Pathway

While a specific signaling pathway for D-o-Tyrosine is not well-defined, the signaling of D-serine, another D-amino acid, provides a well-studied representative model for the biological relevance of such molecules, particularly in the central nervous system. This pathway involves the synthesis of the D-amino acid, its action as a co-agonist at the NMDA receptor, and its subsequent degradation.

D_Amino_Acid_Signaling cluster_synthesis Neuron / Glia cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_degradation Astrocyte L_Serine L-Serine SerineRacemase Serine Racemase (SR) L_Serine->SerineRacemase Conversion D_Serine_Intra D-Serine SerineRacemase->D_Serine_Intra D_Serine_Synapse D-Serine D_Serine_Intra->D_Serine_Synapse Release via Transporter NMDA_Receptor NMDA Receptor D_Serine_Synapse->NMDA_Receptor Co-agonist Binding DAAO D-Amino Acid Oxidase (DAAO) D_Serine_Synapse->DAAO Uptake & Degradation Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Signaling_Cascade Downstream Signaling (e.g., Synaptic Plasticity) Ca_Influx->Signaling_Cascade Keto_Acid α-Keto Acid + NH₃ + H₂O₂ DAAO->Keto_Acid Oxidative Deamination Glutamate Glutamate Glutamate->NMDA_Receptor Agonist Binding

Fig. 2: Representative D-amino acid signaling via the NMDA receptor.

Experimental Protocols

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of purified D-o-Tyrosine in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆ or D₂O with a pH adjustment). For D₂O, lyophilize the sample from D₂O once to exchange labile protons.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum at a field strength of 400 MHz or higher.

    • Set the spectral width to cover the range of approximately 0-12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

    • Apply a solvent suppression technique if necessary (e.g., for the HOD peak in D₂O).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • Set the spectral width to cover the range of approximately 0-200 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Protocol for Mass Spectrometric Analysis (LC-MS)
  • Sample Preparation: Prepare a dilute solution of D-o-Tyrosine (e.g., 10 µg/mL) in a suitable solvent compatible with the HPLC mobile phase (e.g., water/methanol).

  • Chromatography:

    • Inject the sample into an HPLC system coupled to the mass spectrometer.

    • Use a standard reversed-phase C18 column.

    • Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry (ESI):

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Perform a full scan to identify the protonated molecular ion [M+H]⁺.

    • Conduct tandem MS (MS/MS) on the parent ion to obtain the fragmentation pattern. This helps in confirming the structure.

  • Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight and identify characteristic fragment ions.

Protocol for Chiral HPLC Separation
  • System Preparation:

    • Equip an HPLC system with a suitable chiral column, such as a CROWNPAK® CR-I(+) column.

    • Prepare the mobile phase: an aqueous solution of perchloric acid (pH ~1.0-2.0).

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.

  • Sample Analysis:

    • Dissolve the racemic o-Tyrosine sample in the mobile phase at a low concentration (e.g., 0.1 mg/mL).

    • Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

    • Monitor the elution profile using a UV detector at 274 nm.

  • Data Interpretation: The two enantiomers (D-o-Tyrosine and L-o-Tyrosine) will elute at different retention times. The order of elution depends on the specific chiral stationary phase used. The identity of the D-o-Tyrosine peak can be confirmed by injecting a standard of the pure enantiomer if available.

Conclusion

The structural elucidation of D-o-Tyrosine relies on a combination of modern analytical techniques. While specific, published datasets for this particular isomer are not abundant, a comprehensive structural profile can be constructed by applying fundamental principles of spectroscopy and chromatography, and by drawing comparisons with its more studied isomers. NMR and FTIR provide the functional group and connectivity information, mass spectrometry confirms the molecular weight and substructural fragments, and chiral HPLC combined with X-ray crystallography definitively establishes the absolute stereochemistry. The understanding of D-amino acid signaling pathways further underscores the importance of such detailed structural work for applications in neuroscience and drug discovery.

References

Toxicology of 2-Hydroxy-D-Phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the current toxicological understanding of 2-Hydroxy-D-phenylalanine, also known as D-o-Tyrosine. Due to a scarcity of dedicated toxicology studies on this specific D-amino acid isomer, this document synthesizes available data, including a key genotoxicity study, and extrapolates potential toxicological mechanisms based on research into o-Tyrosine, D-amino acid metabolism, and oxidative stress pathways. Quantitative data from the primary genotoxicity study is presented, and detailed experimental protocols for the assays employed are provided based on established methodologies. Potential mechanisms of toxicity, including oxidative stress, protein misincorporation, and amino acid antagonism, are discussed and visualized through signaling pathway and workflow diagrams. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the current knowledge and identifying areas requiring further investigation.

Introduction

This compound (D-o-Tyrosine) is a D-isomer of o-Tyrosine, an aromatic amino acid formed via the hydroxylation of phenylalanine. While L-amino acids are the primary building blocks of proteins in mammals, D-amino acids are present in various biological systems and can have distinct physiological and toxicological effects. o-Tyrosine is often utilized as a biomarker for oxidative stress, as its formation is indicative of hydroxyl radical activity.[][2] However, emerging evidence suggests that o-Tyrosine and its isomers may not merely be passive markers but could actively contribute to cellular dysfunction.[2] This guide focuses on the toxicological profile of the D-isomer, this compound, consolidating the limited available data and providing a framework for its safety assessment.

Quantitative Toxicological Data

Genotoxicity Studies

The following table summarizes the quantitative findings from the in vitro genotoxicity assessment of o-Tyrosine.

Assay Test System Concentration Range Results Reference
Sister Chromatid ExchangeV79 Chinese Hamster CellsUp to 100 µg/mlNo observed increase in sister chromatid exchange.[5]
Micronucleus FormationV79 Chinese Hamster CellsUp to 100 µg/mlNo observed increase in micronuclei formation.[5]
Reproductive DeathV79 Chinese Hamster CellsUp to 100 µg/mlNo observed increase in reproductive death.[5]
Cell ViabilityMolt-4 Human CellsUp to 200 µg/mlNo significant toxicity up to 100 µg/ml. At 200 µg/ml for 48 hours, an increase in dead cells was observed, but the growth rate and micronuclei formation were unaffected.[5]

Experimental Protocols

Detailed experimental protocols for the key genotoxicity assays cited are provided below, based on standard methodologies for these tests.

Sister Chromatid Exchange (SCE) Assay with V79 Cells

This protocol is a standard representation of how the SCE assay would have been conducted.

  • Cell Culture: V79 Chinese hamster lung fibroblasts are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Exponentially growing cells are exposed to various concentrations of this compound. A solvent control and a positive control (e.g., mitomycin C) are included.

  • BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU) is added to the culture medium for two cell cycles.

  • Metaphase Arrest: A metaphase-arresting agent (e.g., colcemid) is added to the culture for a few hours before harvesting.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed in a methanol:acetic acid solution. The cell suspension is then dropped onto clean, cold microscope slides.

  • Staining: The slides are stained using a fluorescence plus Giemsa (FPG) technique to differentiate the sister chromatids.

  • Scoring: Metaphase spreads are examined under a microscope, and the number of sister chromatid exchanges per chromosome is scored.

In Vitro Micronucleus Assay with Molt-4 Cells

This protocol outlines the standard procedure for a micronucleus assay in a suspension cell line like Molt-4.

  • Cell Culture: Molt-4 human T-lymphoblast cells are cultured in suspension in an appropriate medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics at 37°C and 5% CO2.

  • Treatment: Cells in the exponential growth phase are treated with different concentrations of this compound, along with negative and positive controls (e.g., vinblastine).

  • Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, leading to the accumulation of binucleated cells.

  • Harvesting: Cells are harvested and centrifuged.

  • Hypotonic Treatment and Fixation: The cell pellet is resuspended in a hypotonic solution and then fixed with a methanol:acetic acid mixture.

  • Slide Preparation and Staining: The fixed cells are dropped onto microscope slides and stained with a DNA-specific stain (e.g., Giemsa or acridine orange).

  • Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic examination.

Potential Mechanisms of Toxicity

The toxicity of this compound is likely multifactorial. The following sections describe plausible mechanisms based on current research.

Oxidative Stress

o-Tyrosine is a well-established marker of oxidative stress, formed from the oxidation of phenylalanine by hydroxyl radicals.[][2] It is plausible that this compound could participate in redox cycling or contribute to an imbalanced redox state within the cell, leading to the generation of reactive oxygen species (ROS). This can result in damage to lipids, proteins, and DNA.

G Potential Oxidative Stress Pathway of this compound Phe Phenylalanine o_Tyr This compound (o-Tyrosine) Phe->o_Tyr Oxidation OH_radical Hydroxyl Radical (•OH) OH_radical->Phe ROS Reactive Oxygen Species (ROS) o_Tyr->ROS Potential Redox Cycling Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS->Cellular_Damage

Potential Oxidative Stress Pathway
Protein Misincorporation and Dysfunction

A significant proposed mechanism of toxicity for tyrosine isomers is their aberrant incorporation into proteins.[] Phenylalanyl-tRNA synthetase, the enzyme responsible for charging tRNA with phenylalanine, may mistakenly recognize and activate this compound. Its incorporation in place of phenylalanine or L-tyrosine could lead to misfolded proteins with altered structure and function. This can trigger cellular stress responses, including the unfolded protein response (UPR), and lead to enhanced protein degradation and apoptosis.

G Protein Misincorporation and Dysfunction Workflow o_Tyr This compound tRNA_Synthetase Phenylalanyl-tRNA Synthetase o_Tyr->tRNA_Synthetase Mistaken Recognition Protein_Synthesis Protein Synthesis tRNA_Synthetase->Protein_Synthesis Misfolded_Protein Misfolded/Dysfunctional Protein Protein_Synthesis->Misfolded_Protein UPR Unfolded Protein Response (UPR) Misfolded_Protein->UPR Proteasomal_Degradation Proteasomal Degradation Misfolded_Protein->Proteasomal_Degradation Apoptosis Apoptosis UPR->Apoptosis

Protein Misincorporation Workflow
D-Amino Acid Metabolism and Amino Acid Antagonism

Mammalian systems possess D-amino acid oxidase (DAAO), an enzyme that metabolizes D-amino acids.[4] The metabolism of this compound by DAAO could produce hydrogen peroxide, contributing to oxidative stress. Furthermore, high concentrations of a D-amino acid can competitively inhibit the transport and metabolism of its L-enantiomer and other structurally similar amino acids. A study in mice showed that dietary D-tyrosine depressed weight gain, an effect that was ameliorated by increasing L-phenylalanine levels, suggesting a mechanism of amino acid antagonism.[6] This could disrupt normal protein synthesis and other metabolic pathways dependent on these L-amino acids.

G D-Amino Acid Metabolism and Antagonism D_o_Tyr This compound DAAO D-Amino Acid Oxidase (DAAO) D_o_Tyr->DAAO AA_Transporter Amino Acid Transporter D_o_Tyr->AA_Transporter Competitive Inhibition H2O2 Hydrogen Peroxide (H2O2) DAAO->H2O2 Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Metabolic_Disruption Metabolic Disruption (e.g., Impaired Protein Synthesis) AA_Transporter->Metabolic_Disruption L_Phe L-Phenylalanine / L-Tyrosine L_Phe->AA_Transporter

D-Amino Acid Metabolism and Antagonism

Conclusion and Future Directions

The toxicological profile of this compound is not well-characterized through standard regulatory toxicity studies. The available evidence, primarily from a single in vitro genotoxicity study on o-Tyrosine, suggests a lack of genotoxic potential at concentrations up to 100 µg/ml. However, cytotoxicity was observed at higher concentrations.

The plausible mechanisms of toxicity revolve around the induction of oxidative stress, aberrant incorporation into proteins leading to cellular dysfunction, and potential antagonism of L-amino acid transport and metabolism. These mechanisms require further experimental validation specifically for the D-isomer.

For a comprehensive risk assessment, the following data gaps need to be addressed:

  • Acute, sub-chronic, and chronic toxicity studies in rodent models to determine key toxicological parameters such as LD50, NOAEL, and target organ toxicities.

  • Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound.

  • Mechanistic studies to confirm the roles of oxidative stress, protein misincorporation, and amino acid antagonism in any observed toxicity.

  • Neurotoxicity studies , given the structural similarity to neuroactive amino acids.[][7]

Researchers and drug development professionals should exercise caution when working with this compound and consider its potential for cytotoxicity at high concentrations. The information and frameworks presented in this guide can aid in designing future toxicological evaluations.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 2-Hydroxy-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-D-phenylalanine is a non-canonical amino acid of significant interest in pharmaceutical research and development. Its unique structure makes it a valuable chiral building block for synthesizing novel peptides, peptidomimetics, and complex drug molecules. The incorporation of such unnatural amino acids can enhance proteolytic stability, modulate biological activity, and improve the pharmacokinetic profiles of therapeutic agents. Traditional chemical synthesis of enantiomerically pure this compound is often complex, requires harsh reaction conditions, and may produce hazardous waste. Biocatalytic methods, employing stereoselective enzymes, offer a green, efficient, and highly specific alternative for its production.

These application notes provide an overview of key enzymatic strategies and detailed protocols for the synthesis of this compound, primarily from the prochiral precursor 2-hydroxyphenylpyruvic acid. The methodologies are based on established enzymatic systems for producing D-phenylalanine derivatives, utilizing whole-cell biocatalysts to ensure cofactor availability and operational stability.[1][2]

Principles and Strategies

The enzymatic synthesis of this compound can be achieved through several strategic approaches. The most direct and atom-economical method is the asymmetric reductive amination of the corresponding α-keto acid, 2-hydroxyphenylpyruvic acid.

Key Enzymatic Strategies:

  • Asymmetric Reductive Amination using D-Amino Acid Dehydrogenase (DAADH): This strategy employs a D-selective amino acid dehydrogenase to directly convert 2-hydroxyphenylpyruvic acid into this compound. The reaction requires a reduced nicotinamide cofactor (NADH or NADPH), which is typically regenerated in situ using a secondary enzyme like formate dehydrogenase (FDH) or glucose dehydrogenase (GDH).[3][4]

  • Asymmetric Transamination using D-Amino Acid Transaminase (DAAT): This method utilizes a D-selective aminotransferase to transfer an amino group from a donor molecule (e.g., D-alanine) to 2-hydroxyphenylpyruvic acid. While efficient, this can lead to equilibrium limitations, which may be overcome by using coupled enzyme systems to remove the keto-acid byproduct.[5]

  • Stereoinversion Cascade from L-Amino Acids: A more advanced strategy involves the conversion of a readily available L-amino acid precursor (L-2-hydroxyphenylalanine) into the desired D-enantiomer. This is achieved through a multi-enzyme cascade, typically involving:

    • An L-amino acid deaminase (LAAD) or oxidase (LAAO) to convert the L-amino acid to the intermediate α-keto acid (2-hydroxyphenylpyruvic acid).[1]

    • A D-amino acid dehydrogenase (DAADH) to convert the keto acid into the final D-amino acid product.[6] This one-pot cascade approach, often termed a deracemization or stereoinversion process, can achieve theoretical yields of nearly 100%.[6][7]

The following diagram illustrates these primary enzymatic pathways.

Enzymatic_Strategies cluster_0 Starting Materials cluster_1 Enzymatic Conversions cluster_2 Product Keto_Acid 2-Hydroxyphenyl- pyruvic Acid DAADH D-Amino Acid Dehydrogenase (DAADH) + Cofactor Regeneration Keto_Acid->DAADH Reductive Amination DAAT D-Amino Acid Transaminase (DAAT) Keto_Acid->DAAT Transamination L_Amino_Acid L-2-Hydroxy- phenylalanine LAAD L-Amino Acid Deaminase (LAAD) L_Amino_Acid->LAAD Oxidative Deamination D_Amino_Acid 2-Hydroxy-D- Phenylalanine DAADH->D_Amino_Acid DAAT->D_Amino_Acid LAAD->Keto_Acid

Fig. 1: Key enzymatic strategies for the synthesis of this compound.
Application Data

The following tables summarize representative quantitative data for the synthesis of D-phenylalanine and its derivatives using enzymatic methods analogous to those proposed for this compound. These results demonstrate the high yields and excellent enantioselectivity achievable with these biocatalytic systems.

Table 1: Asymmetric Synthesis of D-Phenylalanine Derivatives via Reductive Amination Data adapted from studies on engineered D-amino acid dehydrogenases.

Substrate (α-Keto Acid)BiocatalystConversion (%)Enantiomeric Excess (ee %)Reference
Phenylpyruvic AcidEngineered StDAPDH (H227V)97>99[4]
4-Bromo-phenylpyruvic AcidEngineered DAADH>98>98[3]
2-Oxo-4-phenylbutyric acidEngineered StDAPDH (W121L/H227I)>95>99[3]
Phenylpyruvic AcidEngineered CgDAADH85 (isolated yield)>99[4]

StDAPDH: meso-diaminopimelate dehydrogenase from Symbiobacterium thermophilum. CgDAADH: D-amino acid dehydrogenase from Corynebacterium glutamicum.

Table 2: D-Amino Acid Synthesis via L-Amino Acid Stereoinversion Cascade Data from one-pot cascade reactions coupling L-amino acid deaminase (LAAD) and a D-selective dehydrogenase.

Substrate (L-Amino Acid)Biocatalyst SystemConversion (%)Enantiomeric Excess (ee %)Reference
L-PhenylalaninePmLAAD + StDAPDH + FDH>99>99[6][7]
L-4-ChlorophenylalaninePmLAAD + StDAPDH + FDH>99>99[1]
L-LeucinePmLAAD + StDAPDH + FDH>99>99[8]
L-MethioninePmLAAD + StDAPDH + FDH>99>99[8]

PmLAAD: L-amino acid deaminase from Proteus mirabilis. FDH: Formate dehydrogenase for cofactor regeneration.

Experimental Protocols

The following protocols describe the synthesis of this compound using whole-cell biocatalysts, which simplifies the process by providing enzymes and cofactor regeneration systems within a single cellular chassis.

Protocol 1: Whole-Cell Biocatalytic Reductive Amination

This protocol details the direct conversion of 2-hydroxyphenylpyruvic acid to this compound using recombinant E. coli cells co-expressing an engineered D-amino acid dehydrogenase (DAADH) and a glucose dehydrogenase (GDH) for NADPH regeneration.

Materials:

  • Recombinant E. coli BL21(DE3) cells co-expressing engineered DAADH and GDH (stored as a frozen cell paste at -80°C).

  • 2-Hydroxyphenylpyruvic acid.

  • D-Glucose (for cofactor regeneration).

  • Ammonium chloride (NH₄Cl) as the amine source.

  • NADP⁺ sodium salt.

  • Tris-HCl buffer (100 mM, pH 8.5).

  • Reaction vessel (e.g., 50 mL baffled flask).

  • Incubator shaker.

Procedure:

  • Prepare Reaction Buffer: Prepare 100 mM Tris-HCl buffer and adjust the pH to 8.5 at room temperature.

  • Thaw Biocatalyst: Thaw the required amount of frozen whole-cell paste on ice. Resuspend the cells in the reaction buffer to create a stock slurry (e.g., 200 mg/mL wet cell weight).

  • Assemble Reaction Mixture: In a 50 mL baffled flask, combine the following components in order:

    • Tris-HCl buffer (100 mM, pH 8.5) to a final volume of 20 mL.

    • 2-Hydroxyphenylpyruvic acid (to a final concentration of 50 mM).

    • D-Glucose (to a final concentration of 60 mM).

    • Ammonium chloride (to a final concentration of 200 mM).

    • NADP⁺ (to a final concentration of 0.5 mM).

  • Initiate Reaction: Add the resuspended whole-cell biocatalyst to the reaction mixture to a final concentration of 40 mg/mL (wet cell weight).

  • Incubation: Place the flask in an incubator shaker set to 35°C and 220 rpm.

  • Monitor Reaction Progress: Periodically (e.g., every 2-4 hours), withdraw a small aliquot (100 µL) of the reaction mixture. Stop the enzymatic reaction by adding an equal volume of 1 M HCl or an organic solvent like acetonitrile. Centrifuge to pellet the cells and analyze the supernatant by HPLC or LC-MS to determine substrate conversion and product formation.

  • Reaction Termination and Product Isolation: Once the reaction reaches completion (typically 12-24 hours), terminate it by centrifuging the entire mixture at 8,000 x g for 15 minutes to pellet the cells. The product, this compound, can be purified from the supernatant using standard techniques like ion-exchange chromatography.

The workflow for this whole-cell biocatalysis is depicted below.

Whole_Cell_Workflow prep_cells Prepare Recombinant E. coli Cells (DAADH + GDH) reaction Combine Cells and Reagents in Reaction Vessel prep_cells->reaction prep_buffer Prepare Reaction Buffer and Substrates prep_buffer->reaction incubation Incubate with Shaking (35°C, 220 rpm) reaction->incubation monitoring Monitor Progress (HPLC / LC-MS) incubation->monitoring Periodically separation Separate Cells (Centrifugation) incubation->separation On Completion monitoring->incubation purification Purify Product from Supernatant separation->purification final_product Pure 2-Hydroxy- D-Phenylalanine purification->final_product Cascade_Reaction L_AA L-2-Hydroxy- phenylalanine LAAD PmLAAD L_AA->LAAD Keto_Acid 2-Hydroxyphenyl- pyruvic Acid DAADH StDAPDH Keto_Acid->DAADH D_AA 2-Hydroxy-D- Phenylalanine Formate Formate FDH BsFDH Formate->FDH CO2 CO₂ NADP NADP⁺ NADP->FDH NADPH NADPH NADPH->DAADH LAAD->Keto_Acid + NH₃ DAADH->D_AA DAADH->NADP FDH->CO2 FDH->NADPH Cofactor Regeneration

References

Application Note: Chiral Separation of D-o-Tyrosine using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enantioselective separation of ortho-tyrosine (o-tyrosine) is a critical analytical challenge in pharmaceutical development, clinical diagnostics, and metabolomics research. D-o-Tyrosine, a non-proteinogenic amino acid, can serve as a biomarker for oxidative stress and is of interest in the study of various pathological conditions. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for the reliable separation and quantification of o-tyrosine enantiomers.[1] This application note details a robust and reproducible HPLC method for the chiral separation of D- and L-o-Tyrosine.

Principle

Direct chiral separation is achieved using a macrocyclic glycopeptide-based chiral stationary phase, specifically the Astec® CHIROBIOTIC® T column. The teicoplanin chiral selector bonded to the silica support provides a complex three-dimensional structure with multiple chiral centers and functional groups.[2] Enantioselective recognition is based on a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, between the chiral stationary phase and the o-tyrosine enantiomers. This differential interaction results in varying retention times for the D- and L-isomers, enabling their separation.

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.

  • Chiral Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size.[3]

  • Solvents:

    • HPLC grade water

    • HPLC grade ethanol

  • Sample: Racemic o-Tyrosine standard, D-o-Tyrosine, and L-o-Tyrosine.

Experimental Conditions

A summary of the HPLC conditions for the chiral separation of o-Tyrosine enantiomers is presented in Table 1.

ParameterValue
Column Astec® CHIROBIOTIC® T
Dimensions 25 cm x 4.6 mm I.D.
Particle Size 5 µm
Mobile Phase Water:Ethanol (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 24 °C
Detection UV at 210 nm
Injection Volume 1 µL
Table 1: HPLC Conditions for Chiral Separation of o-Tyrosine. [3]
Sample Preparation

A stock solution of racemic o-tyrosine was prepared by dissolving 5 mg of the standard in 1 mL of methanol.[3] Working standards of desired concentrations can be prepared by diluting the stock solution with the mobile phase.

Expected Results

Under the specified conditions, baseline separation of the D- and L-o-Tyrosine enantiomers is expected. The chromatogram will show two distinct peaks corresponding to the two enantiomers. While the specific retention times for o-tyrosine on the CHIROBIOTIC® T column are not provided in the searched literature, for a related compound, DL-tyrosine (p-tyrosine), on a Crownpak CR+ column, the retention times were 9.8 minutes for the D-enantiomer and 13.4 minutes for the L-enantiomer, indicating that good separation is achievable for tyrosine isomers.[4] The elution order on the CHIROBIOTIC® T column would need to be confirmed by injecting individual D- and L-o-Tyrosine standards.

Protocol: Chiral Separation of D-o-Tyrosine using HPLC

This protocol provides a step-by-step procedure for the enantioselective analysis of D-o-Tyrosine.

1. System Preparation

1.1. Mobile Phase Preparation: Prepare the mobile phase by mixing equal volumes of HPLC grade water and ethanol (50:50, v/v). Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) to prevent pump cavitation and detector noise.

1.2. HPLC System Equilibration:

  • Install the Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm) column into the HPLC system.
  • Set the column oven temperature to 24 °C.[3]
  • Purge the pump with the mobile phase to remove any air bubbles.
  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved on the UV detector set at 210 nm.[3]

2. Sample Preparation

2.1. Standard Preparation: Prepare a 5 mg/mL solution of racemic o-tyrosine in methanol.[3] 2.2. Sample Filtration (if necessary): If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection to prevent column clogging.

3. Chromatographic Analysis

3.1. Injection: Inject 1 µL of the prepared sample onto the equilibrated HPLC system.[3] 3.2. Data Acquisition: Acquire the chromatogram for a sufficient run time to allow for the elution of both enantiomers. 3.3. Identification:

  • To determine the elution order, inject individual standards of D-o-Tyrosine and L-o-Tyrosine under the same chromatographic conditions.
  • Compare the retention times of the peaks in the racemic mixture to the retention times of the individual standards to identify the D- and L-o-Tyrosine peaks.

4. Data Analysis

4.1. Integration: Integrate the peaks corresponding to D- and L-o-Tyrosine to determine their respective peak areas. 4.2. Quantification (if required): For quantitative analysis, create a calibration curve using standards of known concentrations. The concentration of D-o-Tyrosine in an unknown sample can then be determined from its peak area and the calibration curve. 4.3. Calculation of Resolution (Rs): The resolution between the two enantiomer peaks should be calculated to assess the quality of the separation. A resolution of ≥ 1.5 is generally considered baseline separation. The formula for resolution is:

  • Rs = 2(RT₂ - RT₁) / (W₁ + W₂)
  • Where RT₁ and RT₂ are the retention times of the two enantiomers, and W₁ and W₂ are their respective peak widths at the base.

5. System Shutdown

5.1. After the analysis is complete, flush the column with a suitable storage solvent (e.g., isopropanol or the mobile phase). 5.2. Turn off the detector lamp and the pump.

Visualizations

Experimental Workflow

HPLC_Chiral_Separation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Water:Ethanol 50:50) Pump HPLC Pump (1.0 mL/min) MobilePhase->Pump SamplePrep Sample Preparation (5 mg/mL in Methanol) Injector Autosampler (1 µL injection) SamplePrep->Injector Pump->Injector Column Chiral Column (Astec CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm, 24 °C) Injector->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Analysis Data Analysis (Peak Integration, Quantification, Resolution) Chromatogram->Analysis

Caption: Workflow for the chiral separation of D-o-Tyrosine by HPLC.

Logical Relationship of Chiral Separation

Chiral_Separation_Principle cluster_interaction Differential Interaction Racemic Racemic Mixture D-o-Tyrosine L-o-Tyrosine CSP Chiral Stationary Phase (Astec CHIROBIOTIC T) Racemic->CSP Introduction into column D_Complex [D-o-Tyrosine]-[CSP] (Stronger Interaction) CSP->D_Complex Forms transient diastereomeric complex L_Complex [L-o-Tyrosine]-[CSP] (Weaker Interaction) CSP->L_Complex Forms transient diastereomeric complex Separated Separated Enantiomers L-o-Tyrosine (elutes first) D-o-Tyrosine (elutes second) D_Complex->Separated L_Complex->Separated

References

Application Note: Analysis of 2-Hydroxy-D-Phenylalanine by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-D-phenylalanine, a derivative of D-phenylalanine, is a compound of interest in various fields, including pharmacology and metabolomics. Accurate and sensitive quantification of this and related amino acids is crucial for understanding biological processes and for the development of new therapeutics. Capillary electrophoresis (CE) offers a powerful analytical technique for the separation and quantification of charged species like amino acids.[1] Its high efficiency, short analysis time, and low sample and reagent consumption make it an attractive alternative to traditional methods like high-performance liquid chromatography (HPLC).[2] This application note provides a detailed protocol for the analysis of this compound using capillary electrophoresis with UV detection.

Principle of the Method

Capillary electrophoresis separates molecules based on their differential migration in an electric field. When a voltage is applied across a narrow-bore fused-silica capillary filled with a background electrolyte (BGE), analytes migrate according to their charge-to-size ratio. For amino acid analysis, a low pH buffer is often used to ensure all amino acids are positively charged and migrate towards the cathode.[1][3] Detection is typically achieved by UV absorbance, either directly or after derivatization to enhance sensitivity.[4] For chiral separations, such as distinguishing between D- and L-enantiomers, a chiral selector, like a cyclodextrin, can be added to the background electrolyte.[5][6]

Experimental Workflow

workflow cluster_prep Sample & Standard Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis Standard Standard Preparation Filtration Filtration (0.22 µm) Standard->Filtration Sample Sample Preparation Sample->Filtration Injection Hydrodynamic Injection Filtration->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound analysis by CE.

Detailed Experimental Protocol

This protocol describes a capillary zone electrophoresis (CZE) method for the quantitative analysis of this compound.

1. Instrumentation and Consumables

  • Capillary Electrophoresis System with UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., total length 65 cm, effective length 56 cm)[7]

  • Data acquisition and analysis software

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

2. Reagent Preparation

  • Background Electrolyte (BGE): 70 mM Boric acid, adjusted to pH 9.5 with 0.1 M Sodium Hydroxide, with 32% (v/v) methanol.[7] Note: This starting point is based on a method for similar amino acids and may require optimization.

  • Capillary Conditioning Solutions: 1 M Sodium Hydroxide, 0.1 M Sodium Hydroxide, and deionized water.[2]

  • Standard Stock Solution: Accurately weigh and dissolve this compound in deionized water to prepare a stock solution of 1 mg/mL. Store at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the BGE to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Dissolve the sample containing this compound in the BGE to an expected concentration within the calibration range.

  • Vortex the sample to ensure complete dissolution.

  • Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any particulates.

  • Filter the supernatant through a 0.22 µm syringe filter before transferring to a CE vial.

4. Capillary Electrophoresis Method

ParameterCondition
Capillary Fused-silica, 50 µm i.d., 65 cm total length, 56 cm effective length
Background Electrolyte 70 mM Boric acid, pH 9.5 with 32% methanol
Capillary Conditioning Before first use: 1 M NaOH (20 min), 0.1 M NaOH (20 min), water (20 min), BGE (20 min).[2] Between runs: 0.1 M NaOH (2 min), BGE (3 min).[2]
Injection Mode Hydrodynamic injection (50 mbar for 5 seconds)
Applied Voltage 30 kV
Capillary Temperature 25°C
Detection UV absorbance at 200 nm
Run Time Approximately 15 minutes (adjust as needed)

5. Data Analysis

  • Identify the peak corresponding to this compound based on its migration time in the standard solutions.

  • Integrate the peak area for all standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Performance Characteristics (Representative Data)

The following table summarizes typical performance characteristics for the analysis of a similar compound, D-phenylalanine, using capillary electrophoresis. These values can be used as a benchmark for the expected performance of the method for this compound.

ParameterTypical Value
Linearity (Concentration Range)0.08 - 10 µg/mL[5]
Correlation Coefficient (r²)> 0.995[5]
Limit of Detection (LOD)~0.3 - 6.0 µmol/L (for similar amino acids)[3]
Limit of Quantitation (LOQ)Typically 3x LOD
Precision (RSD%)< 5%
Migration Time Reproducibility (RSD%)< 2%

Chiral Separation Considerations

To separate this compound from its L-enantiomer, a chiral selector must be added to the background electrolyte. Beta-cyclodextrin (β-CD) and its derivatives are commonly used for this purpose.[5][6] The concentration of the chiral selector and the BGE composition would need to be optimized to achieve baseline separation of the enantiomers. A typical starting concentration for β-CD is in the range of 5-20 mM.[5]

Signaling Pathway and Logical Relationships

logical_relationship Analyte This compound (Positively Charged) Migration Analyte Migration to Cathode Analyte->Migration BGE Background Electrolyte (e.g., Boric Acid, pH 9.5) BGE->Migration Voltage Applied Voltage (+ to -) Voltage->Migration Capillary Fused-Silica Capillary Capillary->Migration Detection UV Detector (Signal Proportional to Concentration) Migration->Detection Quantification Quantification Detection->Quantification

Caption: Principle of CE separation for this compound.

Conclusion

Capillary electrophoresis is a highly suitable technique for the analysis of this compound. The method presented here provides a robust starting point for researchers. Method optimization, particularly of the background electrolyte composition, may be necessary to achieve the desired separation efficiency and sensitivity for specific sample matrices. For enantiomeric purity analysis, the addition of a chiral selector is essential. The high efficiency, speed, and low cost of CE make it a valuable tool in both research and quality control environments.

References

Application Note: Mass Spectrometry-Based Quantification of D-o-Tyrosine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-o-Tyrosine, an isomer of the canonical amino acid L-tyrosine, is of growing interest in biomedical research and drug development. Its presence and concentration in biological systems can be indicative of oxidative stress and may be associated with certain pathological conditions. Accurate and sensitive quantification of D-o-Tyrosine is crucial for understanding its physiological roles and for its potential use as a biomarker. This application note describes a robust and sensitive method for the analysis of D-o-Tyrosine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Challenges in D-o-Tyrosine Analysis

The primary analytical challenge in the quantification of D-o-Tyrosine is its separation from the much more abundant L-tyrosine and other positional isomers such as m-tyrosine and p-tyrosine (the common form of L-tyrosine). Since these isomers have the same molecular weight and produce identical fragment ions in the mass spectrometer, chromatographic separation is essential for accurate quantification.[1] This typically requires the use of chiral chromatography columns or chiral derivatizing agents.

Methodology Overview

This method employs a sensitive LC-MS/MS approach for the selective detection and quantification of D-o-Tyrosine in biological samples such as plasma, urine, or tissue homogenates. The workflow involves sample preparation to remove interfering substances, followed by chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

1. Sample Preparation (from Human Urine)

This protocol is adapted from methods for analyzing modified tyrosines in urine.[2]

  • Initial Preparation: Centrifuge urine samples to remove particulate matter.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by equilibration with 2 mM ammonium formate.

    • Load the urine sample onto the conditioned cartridge.

    • Wash the cartridge with 2 mM ammonium formate to remove salts and other polar impurities.

    • Elute the analytes, including D-o-Tyrosine, with a suitable organic solvent mixture (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.

  • Internal Standard: An isotopically labeled internal standard, such as D-o-Tyrosine-¹³C₆, should be added at the beginning of the sample preparation process to account for matrix effects and variations in extraction efficiency and instrument response.

2. Liquid Chromatography (LC)

  • Column: A chiral column capable of separating D- and L-amino acid isomers (e.g., a teicoplanin-based or similar chiral stationary phase).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure the separation of D-o-Tyrosine from its isomers.

  • Flow Rate: A typical flow rate for analytical scale chiral columns (e.g., 0.2-0.5 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3. Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): The protonated molecular ion of Tyrosine, m/z 182.1.[3]

  • Product Ions (Q3): Based on the fragmentation of L-tyrosine, the following transitions are monitored. The primary, most abundant transition should be used for quantification, and the secondary transition for confirmation.[3][4]

    • Primary Transition (Quantifier): m/z 182.1 → 136.1 (Loss of the carboxylic acid group, -COOH).[3]

    • Secondary Transition (Qualifier): m/z 182.1 → 119.0 (Subsequent loss of the amino group, -NH₂).[3]

  • Collision Energy: Optimized for the specific instrument to maximize the signal for the chosen product ions.

  • Dwell Time: Set to ensure a sufficient number of data points across the chromatographic peak (e.g., 100 ms).

Data Presentation

The following table summarizes representative quantitative data for the analysis of tyrosine isomers using LC-MS/MS. These values can serve as a benchmark for the expected performance of a well-optimized method for D-o-Tyrosine.

ParameterPhenylalanineTyrosine
Limit of Detection (LOD) 0.70 ppm0.30 ppm[5]
Limit of Quantification (LOQ) --
Linearity (Range) 0 - 1000 µmol/L0 - 1000 µmol/L[6]
Intra-day Precision (%CV) 1.1 - 5.9%1.1 - 5.9%
Inter-day Precision (%CV) 2.0 - 9.6%2.0 - 9.6%
Recovery (%) 91.3 - 106.3%91.3 - 106.3%

Note: Data presented are for Phenylalanine and Tyrosine as found in the literature; specific performance for D-o-Tyrosine should be established during method validation.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the quantitative analysis of D-o-Tyrosine from biological samples.

D_o_Tyrosine_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with Isotopically Labeled Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Dry Evaporation and Reconstitution SPE->Dry LC Chiral Liquid Chromatography (Isomer Separation) Dry->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS m/z 182.1 -> 136.1 m/z 182.1 -> 119.0 Integration Peak Integration MS->Integration Calibration Calibration Curve (Concentration vs. Ratio) Integration->Calibration Quantification Quantification of D-o-Tyrosine Calibration->Quantification

Caption: Workflow for D-o-Tyrosine quantification.

References

Application Notes and Protocols for 2-Hydroxy-D-Phenylalanine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-D-Phenylalanine, also known as D-o-Tyrosine, is a D-amino acid and an isomer of L-o-Tyrosine. While L-amino acids are the primary building blocks of proteins, D-amino acids are known to play significant roles in various biological processes, including neurotransmission and bacterial cell wall modulation. The L-isomer of 2-Hydroxyphenylalanine, L-o-Tyrosine, is a known biomarker for oxidative stress, formed by the hydroxylation of phenylalanine by reactive oxygen species (ROS).[1][2] Emerging evidence suggests that these abnormal tyrosine isomers can mediate adverse cellular effects, potentially disrupting homeostasis and contributing to disease pathogenesis.[1][2]

These application notes provide a framework for investigating the potential effects of this compound in various in vitro cell culture models. The protocols outlined below are designed to assess its impact on cell viability, oxidative stress, and key signaling pathways, providing a foundation for exploring its potential as a research tool or therapeutic agent.

Potential Applications in Cell Culture

Based on the known biological activities of related compounds like L-o-Tyrosine and other D-amino acids, the following areas represent potential applications for this compound in cell culture experiments:

  • Investigation of Oxidative Stress: To determine if this compound induces or mitigates oxidative stress in cells. Its structural similarity to L-o-Tyrosine, a marker of oxidative damage, makes this a primary area of interest.[1][2]

  • Modulation of Cell Viability and Proliferation: To assess whether this compound exhibits cytotoxic, cytostatic, or proliferative effects on various cell lines, including cancer cells and normal cell lines. High concentrations of certain D-amino acids have been reported to inhibit the growth of some cell lines.[3]

  • Induction of Apoptosis: To investigate if the compound can trigger programmed cell death, a key mechanism in many physiological and pathological processes.

  • Analysis of Cellular Signaling Pathways: To identify and characterize the signaling cascades affected by this compound. Given that L-tyrosine is a precursor to key signaling molecules and its phosphorylation is a critical step in signal transduction, it is plausible that this analog could interfere with or modulate these pathways.[4]

Data Presentation: Summarized Quantitative Data

The following tables are templates for presenting quantitative data from the described experimental protocols.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Cell LineConcentration (µM)Incubation Time (hours)% Cell Viability (Mean ± SD)
HCT116 0 (Control)48100 ± 5.2
104898.1 ± 4.9
504885.4 ± 6.1
1004867.3 ± 5.5
2504845.8 ± 4.8
HEK293 0 (Control)48100 ± 4.7
1004896.2 ± 5.3

Table 2: Cytotoxicity of this compound (LDH Release Assay)

Cell LineConcentration (µM)Incubation Time (hours)% Cytotoxicity (Mean ± SD)
HCT116 0 (Control)483.2 ± 0.6
1004825.7 ± 3.4
2504848.9 ± 4.2
L-o-Tyrosine Control 250485.1 ± 0.9

Table 3: Effect of this compound on Oxidative Stress Markers

Cell LineTreatment (100 µM, 24h)Relative ROS Levels (DCFDA Assay, % of Control)Relative GSH Levels (% of Control)
A549 Vehicle Control100 ± 8.5100 ± 7.9
This compound175.3 ± 12.165.4 ± 6.8
H₂O₂ (Positive Control)350.1 ± 25.640.2 ± 5.1

Table 4: Modulation of Signaling Protein Phosphorylation by this compound

Target ProteinTreatment (100 µM, 6h)Relative Phosphorylation Level (Normalized to Total Protein & GAPDH)
p-Akt (Ser473) Vehicle Control1.00 ± 0.12
This compound0.45 ± 0.08
p-ERK1/2 (Thr202/Tyr204) Vehicle Control1.00 ± 0.15
This compound1.10 ± 0.18

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cell line of interest (e.g., HCT116, HEK293)

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in sterile PBS or DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the overnight culture medium and replace it with 100 µL of medium containing the various concentrations of the compound. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: After incubation, add 100 µL of MTT solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Assessment of Oxidative Stress - Intracellular ROS Levels

This protocol uses the fluorescent probe DCFDA (2',7'-dichlorofluorescin diacetate) to measure intracellular reactive oxygen species (ROS).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • DCFDA/H₂DCFDA solution (e.g., 10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described in Protocol 1. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Staining: After the treatment period, remove the medium and wash the cells once with pre-warmed PBS. Prepare a working solution of DCFDA (typically 10-25 µM in serum-free medium or PBS). Add 100 µL of the DCFDA working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.

  • Final Wash: Remove the DCFDA solution and wash the cells twice with pre-warmed PBS.

  • Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: Normalize the fluorescence intensity of treated samples to the vehicle control to determine the relative change in ROS levels.

Protocol 3: Analysis of Signaling Pathway Modulation via Western Blot

This protocol allows for the detection of changes in the expression and phosphorylation status of specific proteins within a signaling pathway.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates or 10 cm dishes to ~80% confluency. Treat with this compound for the desired time (e.g., 15 min, 1h, 6h).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and then apply the ECL substrate.

  • Imaging and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to a loading control (e.g., GAPDH).

Visualizations

experimental_workflow General Experimental Workflow for Investigating this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep Prepare Stock Solution of this compound culture Culture Selected Cell Lines (e.g., HCT116, A549) treat Treat Cells with Varying Concentrations and Durations culture->treat viability Cell Viability Assays (MTT, LDH) treat->viability stress Oxidative Stress Assays (ROS, GSH) treat->stress signal Signaling Pathway Analysis (Western Blot) treat->signal quant Quantify Results (Absorbance, Fluorescence, Band Intensity) viability->quant stress->quant signal->quant stats Statistical Analysis (e.g., t-test, ANOVA) quant->stats interp Interpret Data and Draw Conclusions stats->interp

Caption: General experimental workflow for investigating this compound.

signaling_pathway Hypothetical Signaling Pathway Modulation compound This compound receptor Cell Surface Receptor (Hypothetical Target) compound->receptor Binds to/Interferes with pi3k PI3K compound->pi3k Potential Inhibition receptor->pi3k Activates ras Ras receptor->ras Activates akt Akt pi3k->akt p_akt p-Akt akt->p_akt Phosphorylation outcome1 Cell Survival & Proliferation p_akt->outcome1 Promotes outcome2 Apoptosis p_akt->outcome2 Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk p_erk p-ERK erk->p_erk Phosphorylation p_erk->outcome1 Promotes inhibition Inhibition activation Activation

Caption: Hypothetical signaling pathway modulation by this compound.

References

Application Notes and Protocols: 2-Hydroxy-D-Phenylalanine as a Potential Biomarker for Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The hydroxyl radical (•OH) is the most reactive and damaging of all ROS, indiscriminately oxidizing lipids, proteins, and DNA.[1] Consequently, the accurate measurement of hydroxyl radical production in vivo is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.

Phenylalanine, an essential amino acid, can be hydroxylated by hydroxyl radicals to form three isomers: p-tyrosine, m-tyrosine, and o-tyrosine (2-hydroxyphenylalanine).[2] While L-phenylalanine can be enzymatically converted to p-tyrosine by phenylalanine hydroxylase, the formation of o-tyrosine and m-tyrosine is primarily a result of non-enzymatic hydroxylation by hydroxyl radicals.[2][3] This makes these isomers potential biomarkers for oxidative stress.

To enhance the specificity of detecting hydroxyl radical-mediated damage, D-phenylalanine can be utilized as a probe. The D-enantiomer is not a substrate for phenylalanine hydroxylase, meaning that the formation of its hydroxylated derivatives, including 2-Hydroxy-D-Phenylalanine (D-o-tyrosine), is a more direct and specific indicator of hydroxyl radical generation.[4] This document provides detailed application notes and protocols for the use of this compound as a potential biomarker for oxidative stress.

Data Presentation

The quantification of this compound in biological samples provides a specific measure of hydroxyl radical-induced oxidative damage. Below are representative data tables summarizing expected findings in studies investigating oxidative stress.

Table 1: Representative Concentrations of Phenylalanine-Derived Tyrosine Isomers in an In Vitro Model of Oxidative Stress.

AnalyteControl (µM)Oxidative Stress (µM)Fold Change
L-p-Tyrosine15.018.51.23
L-o-Tyrosine0.11.212.0
D-p-TyrosineNot Detected0.8-
This compound Not Detected 0.9 -

This table is a composite representation based on the principle that o-tyrosine is a specific marker of hydroxyl radical attack on phenylalanine. The use of D-phenylalanine as a probe would result in detectable levels of its hydroxylated isomers only under conditions of oxidative stress.

Table 2: Fold-Change of D-Phenylalanine-Derived p-Tyrosine in Stimulated Human Neutrophils.

ConditionFold-Change in p-Tyrosine from D-Phenylalanine
Resting Neutrophils1.0 (Baseline)
Stimulated Neutrophils + Redox Cycling Iron9.4

Data adapted from Biondi et al., Analytical Biochemistry, 2001.[4] This study highlights the significant increase in the hydroxylation of D-phenylalanine upon induction of oxidative stress, supporting its use as a specific probe for hydroxyl radical formation.

Table 3: Levels of o-Tyrosine in Clinical Samples from Patients with Sepsis.

AnalyteHealthy Controls (nM)Septic Patients (nM)
Plasma o-Tyrosine9.74 (9.93)162.97 (191.24)
Urinary o-TyrosineLevels at baselinePeaked at day 1, then decreased

Data adapted from a review by Vígh et al., summarizing findings in septic patients, indicating a significant increase in o-tyrosine levels in a clinical setting of high oxidative stress.[5] While this data is for the L-isomer, it demonstrates the principle of o-tyrosine as a biomarker.

Signaling Pathways and Experimental Workflows

Signaling Pathway for the Formation of this compound

The formation of this compound is a direct consequence of the reaction of D-phenylalanine with hydroxyl radicals. A primary source of hydroxyl radicals in biological systems is the Fenton reaction, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂).[1][6][7] This process is often initiated by an increase in reactive oxygen species, such as the superoxide anion (O₂⁻), which can reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1]

G cluster_0 Cellular Stressors cluster_1 ROS Generation cluster_2 Fenton Reaction cluster_3 Biomarker Formation Mitochondrial Dysfunction Mitochondrial Dysfunction Superoxide (O2-) Superoxide (O2-) Mitochondrial Dysfunction->Superoxide (O2-) e.g., ETC leakage Inflammation Inflammation Inflammation->Superoxide (O2-) e.g., NADPH oxidase Xenobiotics Xenobiotics Xenobiotics->Superoxide (O2-) e.g., redox cycling Hydrogen Peroxide (H2O2) Hydrogen Peroxide (H2O2) Superoxide (O2-)->Hydrogen Peroxide (H2O2) SOD Fe2+ Fe2+ Superoxide (O2-)->Fe2+ Reduction H2O2_input Hydrogen Peroxide (H2O2)->H2O2_input Fe3+ Fe3+ Hydroxyl Radical (•OH) Hydroxyl Radical (•OH) Fe2+->Hydroxyl Radical (•OH) Fenton Reaction D-Phenylalanine (probe) D-Phenylalanine (probe) Hydroxyl Radical (•OH)->D-Phenylalanine (probe) This compound (biomarker) This compound (biomarker) D-Phenylalanine (probe)->this compound (biomarker) Hydroxylation H2O2_input->Fe2+

Caption: Formation of this compound via the Fenton Reaction.

Experimental Workflow for the Analysis of this compound

The analysis of this compound in biological samples requires a sensitive and specific analytical method, typically involving liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and a chiral stationary phase for the separation of enantiomers.

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma
  • Thaw Plasma Samples: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C-labeled this compound).

  • Vortex and Incubate: Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Chiral HPLC-MS/MS Analysis of this compound

This protocol is a representative method and may require optimization based on the specific instrumentation and sample matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Chiral HPLC Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm particle size[8]

    • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient:

      • 0-5 min: 5% B

      • 5-15 min: Linear gradient to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Re-equilibrate at 5% B

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example):

      • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of a standard)

      • Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of a standard)

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized by infusing a standard solution of this compound.

Protocol 3: Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for this compound and the internal standard using the instrument's software.

  • Calibration Curve: Prepare a calibration curve by analyzing a series of standard solutions of known concentrations of this compound with a constant concentration of the internal standard. Plot the peak area ratio (analyte/internal standard) against the concentration of the analyte.

  • Quantification: Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.

  • Normalization: Normalize the results to the initial sample volume or protein concentration.

Conclusion

This compound is a promising and highly specific biomarker for the in vivo detection of hydroxyl radical-induced oxidative stress. Its measurement, following administration of D-phenylalanine as a probe, can provide valuable insights into the role of oxidative damage in various pathological conditions. The protocols outlined in this document provide a framework for the accurate and reliable quantification of this biomarker, which can be a powerful tool for researchers, scientists, and drug development professionals in the quest to understand and combat diseases associated with oxidative stress.

References

Application Notes and Protocols for Pharmacokinetic Studies of D-o-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-o-Tyrosine, the ortho isomer of D-tyrosine, is a non-proteinogenic amino acid. While its physiological role and pharmacological effects are not well-characterized, there is growing interest in understanding the absorption, distribution, metabolism, and excretion (ADME) of various D-amino acids. This document provides a guide for researchers interested in conducting pharmacokinetic studies of D-o-Tyrosine. Due to a significant lack of published pharmacokinetic data for D-o-Tyrosine, this document outlines general protocols and methodologies applicable to the study of amino acid isomers and discusses the probable metabolic pathways based on current knowledge of D-amino acid metabolism.

Data Presentation: Current Status

A comprehensive review of scientific literature reveals a notable absence of quantitative pharmacokinetic data for D-o-Tyrosine. Parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), half-life (t½), and bioavailability have not been reported. The table below is provided as a template for researchers to populate upon successful completion of pharmacokinetic studies.

Table 1: Pharmacokinetic Parameters of D-o-Tyrosine (Template)

ParameterValueUnits
Cmax ng/mL
Tmax h
AUC (0-t) ng·h/mL
AUC (0-inf) ng·h/mL
h
Bioavailability (F%) %
Volume of Distribution (Vd) L/kg
Clearance (CL) L/h/kg

Experimental Protocols

The following are detailed methodologies for key experiments required to elucidate the pharmacokinetic profile of D-o-Tyrosine. These protocols are based on established methods for studying the pharmacokinetics of amino acids and their isomers.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats (250-300 g) are a commonly used model for pharmacokinetic studies. Animals should be housed in controlled conditions (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water. A pre-study acclimation period of at least one week is recommended.

  • Drug Formulation and Administration:

    • D-o-Tyrosine should be dissolved in a suitable vehicle, such as sterile saline or phosphate-buffered saline (PBS). The formulation should be prepared fresh on the day of the experiment.

    • For intravenous (IV) administration, the solution should be administered as a bolus dose via the tail vein.

    • For oral (PO) administration, the solution can be administered by gavage.

  • Dosing: A pilot dose-ranging study is recommended to determine appropriate dose levels. Doses should be selected to ensure that plasma concentrations are within the quantifiable range of the analytical method.

  • Blood Sampling:

    • Blood samples (approximately 0.2-0.3 mL) should be collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • Blood should be collected into tubes containing an anticoagulant (e.g., K2EDTA).

    • Plasma should be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Urine and Feces Collection: For excretion studies, animals can be housed in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period. The total volume of urine and weight of feces should be recorded.

Analytical Methodology: Chiral LC-MS/MS for D-o-Tyrosine Quantification

A sensitive and specific analytical method is crucial for the accurate quantification of D-o-Tyrosine in biological matrices. Chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended technique.

  • Sample Preparation:

    • Protein precipitation is a common method for extracting small molecules from plasma. To a 50 µL plasma sample, add 150 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column is required for the separation of D- and L-tyrosine isomers. Examples include Astec CHIROBIOTIC® T or similar columns based on teicoplanin or other chiral selectors.[1]

    • Mobile Phase: An isocratic or gradient elution with a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is typically used. The exact composition should be optimized for the specific column and analyte.[1]

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical scale chiral separations.

    • Column Temperature: The column temperature should be controlled to ensure reproducible retention times.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for amino acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. This involves monitoring a specific precursor ion to product ion transition for D-o-Tyrosine and the internal standard. The MRM transitions need to be optimized by direct infusion of the analytes.

  • Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of D-o-Tyrosine.

G cluster_preclinical Preclinical Study cluster_analytical Bioanalysis cluster_data Data Analysis A Animal Model Selection (e.g., Sprague-Dawley Rats) B D-o-Tyrosine Formulation (e.g., in Saline) A->B C Dose Administration (Intravenous & Oral) B->C D Biological Sample Collection (Blood, Urine, Feces) C->D E Sample Preparation (Protein Precipitation) D->E Samples F Chiral LC-MS/MS Analysis E->F G Quantification of D-o-Tyrosine F->G H Pharmacokinetic Modeling (e.g., Non-compartmental analysis) G->H Concentration-Time Data I Calculation of PK Parameters (Cmax, Tmax, AUC, t½) H->I J Data Interpretation & Reporting I->J

Experimental workflow for a pharmacokinetic study.
Probable Metabolic Pathway of D-Tyrosine

While the specific metabolism of D-o-Tyrosine has not been detailed, it is likely to be a substrate for D-amino acid oxidase (DAAO), the primary enzyme responsible for the metabolism of D-amino acids in mammals.[2][3] The following diagram illustrates the general pathway for D-amino acid catabolism.

G cluster_pathway Metabolism of D-Tyrosine DTyr D-o-Tyrosine DAAO D-Amino Acid Oxidase (DAAO) DTyr->DAAO Imino Corresponding Imino Acid Hydrolysis Spontaneous Hydrolysis Imino->Hydrolysis Keto α-Keto Acid (p-hydroxyphenylpyruvic acid analog) Ammonia Ammonia (NH3) H2O2 Hydrogen Peroxide (H2O2) DAAO->Imino Oxidative Deamination DAAO->H2O2 Hydrolysis->Keto Hydrolysis->Ammonia

Probable metabolic pathway of D-o-Tyrosine via D-amino acid oxidase.

Discussion and Future Directions

The significant gap in our understanding of the pharmacokinetics of D-o-Tyrosine underscores the need for foundational research in this area. The protocols outlined in this document provide a starting point for investigators to systematically characterize the ADME properties of this compound. Key areas for future research include:

  • Determination of Basic Pharmacokinetic Parameters: Conducting in vivo studies in animal models to determine Cmax, Tmax, AUC, half-life, and bioavailability following both intravenous and oral administration.

  • Metabolite Identification: Utilizing high-resolution mass spectrometry to identify potential metabolites of D-o-Tyrosine in plasma, urine, and feces.

  • Tissue Distribution: Investigating the extent to which D-o-Tyrosine distributes into various tissues, including the brain, to understand its potential for central nervous system effects.

  • Enzyme Kinetics: Characterizing the interaction of D-o-Tyrosine with D-amino acid oxidase and other potential metabolizing enzymes to determine kinetic parameters such as Km and Vmax.

By systematically addressing these research questions, the scientific community can build a comprehensive understanding of the pharmacokinetic profile of D-o-Tyrosine, which is essential for evaluating its potential physiological and pharmacological significance.

References

Application Notes and Protocols for the Development of Antibodies Specific to 2-Hydroxy-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-D-Phenylalanine is a non-canonical amino acid of interest in various biomedical research fields. The development of specific antibodies against this small molecule, or hapten, is crucial for its detection and quantification in biological samples. Such antibodies are invaluable tools for the development of immunoassays like ELISA, enabling research into its potential roles as a biomarker or its involvement in metabolic pathways.

Since small molecules like this compound are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit a robust immune response.[1][2] This document provides a comprehensive guide to the principles and methodologies for generating and characterizing polyclonal or monoclonal antibodies specific to this compound. The protocols outlined below cover hapten-carrier conjugation, immunization strategies, and antibody screening and characterization.

Antigen Preparation: Hapten-Carrier Conjugation

To render this compound immunogenic, it must be covalently linked to a larger, immunogenic carrier protein. Keyhole Limpet Hemocyanin (KLH) is recommended for the immunizing conjugate due to its large size and high immunogenicity, while Bovine Serum Albumin (BSA) is a suitable carrier for the screening antigen to ensure the selection of hapten-specific antibodies.[2] The conjugation can be achieved via the carboxyl group of this compound using the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1][3]

Experimental Protocol: EDC/NHS Conjugation of this compound to Carrier Proteins

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Desalting column or dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of this compound:

    • Dissolve 10 mg of this compound in 1 mL of Activation Buffer.

    • Add a 5-fold molar excess of EDC and NHS to the hapten solution.[1]

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form an NHS-ester intermediate.[1]

  • Conjugation to Carrier Protein:

    • Dissolve 10 mg of the carrier protein (KLH or BSA) in 2 mL of Coupling Buffer.

    • Immediately add the activated hapten solution to the carrier protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Purification of the Conjugate:

    • Remove excess, unreacted hapten and crosslinking reagents by passing the solution through a desalting column or by dialysis against PBS.[1]

    • Collect the protein-containing fractions. The concentration of the conjugate can be determined using a standard protein assay (e.g., BCA).

  • Characterization and Storage:

    • The successful conjugation can be confirmed by techniques such as MALDI-TOF mass spectrometry or by observing a shift in the molecular weight on an SDS-PAGE gel.[4]

    • Store the purified conjugate at -20°C or -80°C for long-term use.[1]

Hapten_Carrier_Conjugation cluster_activation Hapten Activation cluster_conjugation Conjugation cluster_purification Purification Hapten This compound Activated_Hapten NHS-activated Hapten Hapten->Activated_Hapten Activation Buffer EDC_NHS EDC / NHS EDC_NHS->Activated_Hapten Conjugate Hapten-Carrier Conjugate Activated_Hapten->Conjugate Carrier Carrier Protein (KLH or BSA) Carrier->Conjugate Coupling Buffer Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate Desalting / Dialysis

Caption: Workflow for Hapten-Carrier Conjugation.

Immunization and Antibody Production

The generation of a high-titer antibody response requires a structured immunization schedule. BALB/c mice are a common choice for producing monoclonal antibodies, while rabbits are often used for polyclonal antibody production.[5][6] The hapten-carrier conjugate is typically emulsified with an adjuvant to enhance the immune response.

Experimental Protocol: Mouse Immunization

Materials:

  • This compound-KLH conjugate

  • Complete Freund's Adjuvant (CFA) for the primary immunization

  • Incomplete Freund's Adjuvant (IFA) for booster immunizations

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles (23 or 25 gauge)

Procedure:

  • Pre-immune Serum Collection:

    • Before the first immunization, collect a small blood sample from each mouse to serve as a negative control (pre-immune serum).[2]

  • Immunogen Preparation:

    • For each mouse, dilute 50-100 µg of the this compound-KLH conjugate in sterile PBS to a final volume of 150 µL.[6]

    • Emulsify this solution with an equal volume (150 µL) of the appropriate adjuvant (CFA for the first injection, IFA for subsequent boosts) by vortexing until a stable, white emulsion is formed.[6]

  • Immunization Schedule:

    • Day 0 (Primary Immunization): Inject 300 µL of the antigen-CFA emulsion per mouse, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) routes.[2][6]

    • Day 14, 28, 42 (Booster Immunizations): Boost with an equivalent amount of the antigen emulsified in IFA.

    • Day 52 (Test Bleed): Collect a small amount of blood to test the antibody titer using ELISA.

    • Final Boost: If the titer is high, administer a final boost of 100-200 µg of the antigen in PBS (without adjuvant) three to four days before spleen removal for hybridoma production (for monoclonal antibodies) or final bleed (for polyclonal antibodies).[6]

Antibody Screening by ELISA

An indirect Enzyme-Linked Immunosorbent Assay (ELISA) is used to screen for the presence of antibodies specific to this compound in the serum of immunized animals. To ensure that the detected antibodies are specific to the hapten and not the carrier protein, the ELISA plate should be coated with the this compound-BSA conjugate.[7]

Experimental Protocol: Indirect ELISA for Antibody Titer Determination

Materials:

  • This compound-BSA conjugate

  • Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST

  • Serum samples (pre-immune and immune)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • 96-well ELISA plates

Procedure:

  • Plate Coating:

    • Dilute the this compound-BSA conjugate to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.[8]

  • Blocking:

    • Wash the plate three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at 37°C.[8]

  • Primary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the mouse serum (e.g., from 1:100 to 1:128,000) in Blocking Buffer.

    • Add 100 µL of each dilution to the wells and incubate for 1-2 hours at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.[8]

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of Stop Solution.[8]

    • Read the absorbance at 450 nm using a microplate reader.

Antibody Specificity and Sensitivity Analysis

A competitive ELISA is the preferred method for determining the specificity and sensitivity of the antibodies for this compound. This assay measures the ability of the free hapten to inhibit the binding of the antibody to the coated antigen.

Experimental Protocol: Competitive ELISA

Procedure:

  • Plate Coating and Blocking: Follow steps 1 and 2 of the indirect ELISA protocol.

  • Competitive Reaction:

    • In a separate plate or tubes, pre-incubate a constant, predetermined dilution of the antibody with varying concentrations of free this compound (the competitor) for 1 hour at 37°C.[8]

    • Transfer 100 µL of this mixture to the antigen-coated and blocked wells.

    • Incubate for 1-2 hours at 37°C.

  • Detection: Follow steps 4 and 5 of the indirect ELISA protocol.

  • Data Analysis:

    • The signal will be inversely proportional to the concentration of free hapten in the pre-incubation step.

    • Calculate the percentage of inhibition for each concentration of the competitor.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of antibody binding. This value is a measure of the assay's sensitivity.[9]

Antibody_Screening_Workflow cluster_elisa ELISA Screening cluster_competitive Competitive ELISA Coat Coat Plate with 2-OH-D-Phe-BSA Block Block Plate Coat->Block Add_Serum Add Diluted Serum Block->Add_Serum Add_Secondary Add Enzyme-conjugated Secondary Antibody Add_Serum->Add_Secondary Add_Substrate Add Substrate & Read Add_Secondary->Add_Substrate Pre_Incubate Pre-incubate Antibody with free 2-OH-D-Phe AddToPlate Add Mixture to Coated Plate Pre_Incubate->AddToPlate AddToPlate->Add_Secondary Immunized_Serum Serum from Immunized Mouse Immunized_Serum->Add_Serum Immunized_Serum->Pre_Incubate

Caption: Workflow for Antibody Screening and Characterization.

Data Presentation

The following tables present hypothetical but realistic data that could be obtained from the experiments described above.

Table 1: Indirect ELISA Results for Serum Titer Determination

Serum DilutionPre-immune Serum (OD 450nm)Immune Serum (OD 450nm)
1:1000.0522.854
1:4000.0552.612
1:1,6000.0492.105
1:6,4000.0511.533
1:25,6000.0530.899
1:102,4000.0500.356
1:409,6000.0480.102

The antibody titer is often defined as the dilution that gives a signal twice that of the background. In this case, the titer would be greater than 1:102,400.

Table 2: Competitive ELISA Data for IC50 Determination

Competitor Conc. (ng/mL)OD 450nm% Inhibition
01.8500
0.11.6839.0
11.25832.0
100.87053.0
1000.42677.0
10000.15091.9
100000.06596.5

The IC50 value, the concentration causing 50% inhibition, is approximately 8 ng/mL.

Table 3: Cross-Reactivity Analysis

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound8100
D-Phenylalanine> 10,000< 0.08
L-Phenylalanine> 10,000< 0.08
L-Tyrosine> 10,000< 0.08

Cross-reactivity (%) = (IC50 of this compound / IC50 of related compound) x 100

Conclusion

The protocols detailed in this document provide a robust framework for the development and characterization of antibodies specific to this compound. The successful generation of such antibodies will provide researchers with a powerful tool for the sensitive and specific detection of this molecule, paving the way for further investigations into its biological significance and potential applications in drug development and diagnostics.

References

Troubleshooting & Optimization

"solubility issues of 2-Hydroxy-D-Phenylalanine in aqueous buffers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Hydroxy-D-Phenylalanine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the solubility of this compound in aqueous buffers?

A1: The solubility of this compound, an aromatic amino acid, is primarily influenced by the following factors:

  • pH of the buffer: This is the most critical factor. As an amphoteric molecule with acidic (carboxylic acid) and basic (amino) groups, its net charge changes with pH. Solubility is lowest near its isoelectric point (pI) and increases significantly in acidic (pH < 2) and alkaline (pH > 9) conditions where the molecule is charged.[1][2][3][4]

  • Buffer composition: The type and concentration of buffer salts can have a modest effect on solubility.

  • Temperature: For many compounds, solubility increases with temperature. However, the effect may be less pronounced compared to pH. Gentle warming can be a useful technique to aid dissolution.[5]

  • Presence of co-solvents: Organic co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol can significantly increase the solubility of hydrophobic compounds like this compound in aqueous solutions.[6]

Q2: I am observing very low solubility of this compound in my neutral pH buffer (e.g., PBS at pH 7.4). Is this expected?

A2: Yes, this is expected. Aromatic amino acids like this compound and its isomers (tyrosine) exhibit very low solubility in water and neutral pH buffers.[3] At neutral pH, the amino acid exists predominantly as a zwitterion with a net neutral charge, which can lead to strong intermolecular interactions and reduced solubility.

Q3: How can I increase the solubility of this compound in my aqueous buffer?

A3: To increase the solubility, you can try the following approaches:

  • Adjust the pH: The most effective method is to adjust the pH of your buffer away from the isoelectric point of this compound. Making the buffer more acidic (e.g., pH < 2) or more alkaline (e.g., pH > 9) will increase its solubility.[1][2][3][4]

  • Use a co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.[6] Be mindful of the final concentration of the organic solvent, as it may affect your experiment.

  • Gentle heating and sonication: Applying gentle heat (e.g., up to 40°C) and using a sonicator can help dissolve the compound.[5] However, ensure the compound is stable at the elevated temperature.

Q4: What is the difference between kinetic and thermodynamic solubility?

A4:

  • Kinetic solubility is the concentration of a compound that dissolves in a buffer from a concentrated stock solution (usually in an organic solvent) over a short period. It is often higher than thermodynamic solubility as it can form a supersaturated, metastable solution.

  • Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase. This is the "true" solubility and is typically determined over a longer incubation period (e.g., 24 hours) using the shake-flask method.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in various aqueous buffers is limited in the literature. However, based on data for the closely related compound 2-hydroxyphenylalanine (o-tyrosine) and the known pH-dependent behavior of tyrosine isomers, the following table provides estimated solubility values. Users are strongly encouraged to determine the precise solubility in their specific buffer system using the experimental protocol provided below.

Buffer SystempHTemperature (°C)Estimated Solubility of this compoundNotes
Deionized Water~5.5-6.017~2 mg/mLBased on experimental data for 2-hydroxyphenylalanine.[7]
Phosphate Buffer7.425Very Low (< 0.5 mg/mL)Expected to be low due to the proximity to the isoelectric point.
HCl Solution1.825Increased (~2.0 mg/mL)Based on data for L-tyrosine, solubility increases in acidic conditions.[3]
NaOH Solution10.025Significantly Increased (~3.8 mg/mL)Based on data for L-tyrosine, solubility increases in alkaline conditions.[3]

Troubleshooting Guides

Issue 1: The compound precipitates immediately when I add my stock solution (in organic solvent) to the aqueous buffer.

  • Possible Cause: The compound is "crashing out" of solution due to the rapid change in solvent polarity and low solubility in the aqueous buffer.

  • Troubleshooting Steps:

    • Reduce the concentration of the stock solution: A lower concentration in the organic solvent can prevent precipitation upon dilution.

    • Modify the dilution method: Add the stock solution dropwise to the vigorously stirring buffer.

    • Use a co-solvent system: If your experiment allows, include a small percentage of the organic solvent in your final buffer composition.

    • Adjust the buffer pH: Lowering or raising the pH of the aqueous buffer before adding the compound can significantly improve solubility.

Issue 2: The compound dissolves initially but then precipitates over time.

  • Possible Cause: You have created a supersaturated solution which is thermodynamically unstable. Over time, the excess compound precipitates to reach its equilibrium (thermodynamic) solubility.

  • Troubleshooting Steps:

    • Determine the thermodynamic solubility: Use the shake-flask method (see protocol below) to find the maximum stable concentration of your compound in the buffer.

    • Work at or below the thermodynamic solubility: Prepare your solutions at a concentration that is known to be stable over the duration of your experiment.

Issue 3: I am seeing inconsistent results in my experiments that I suspect are due to solubility issues.

  • Possible Cause: Inconsistent dissolution of the compound between experiments.

  • Troubleshooting Steps:

    • Standardize your dissolution procedure: Ensure you are using the same method (e.g., vortexing time, sonication, temperature) to dissolve the compound for every experiment.

    • Visually inspect for complete dissolution: Always ensure there are no visible particles before using the solution.

    • Filter the solution: For critical applications, filter the solution through a 0.22 µm filter to remove any undissolved micro-precipitates.

Experimental Protocols

Protocol: Determination of Thermodynamic Solubility of this compound using the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen aqueous buffer.

Materials:

  • This compound (solid powder)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, TRIS buffer)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm, low protein binding)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. An amount that is visibly in excess after equilibration is sufficient.

    • Add a known volume of the desired aqueous buffer to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Shake the vials for at least 24 hours to ensure equilibrium is reached. A longer time (e.g., 48 hours) may be necessary, and this should be validated.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • To remove any remaining solid particles, either:

      • Centrifuge the aliquot at a high speed (e.g., >10,000 x g) for 15-20 minutes and carefully collect the supernatant.

      • Filter the aliquot through a 0.22 µm syringe filter. It is important to discard the first portion of the filtrate to saturate any potential binding sites on the filter.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

    • Analyze the standard solutions and the saturated sample solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to vial prep2 Add known volume of aqueous buffer prep1->prep2 equil1 Shake at constant temperature for 24-48 hours prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Centrifuge or filter (0.22 µm) sep2->sep3 quant2 Analyze standards and sample (HPLC/UV-Vis) sep3->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3

Caption: Workflow for determining the thermodynamic solubility of this compound.

troubleshooting_workflow start Start: Solubility Issue with This compound q1 Is the buffer pH neutral (6-8)? start->q1 a1_yes Expected low solubility. Adjust pH away from pI. q1->a1_yes Yes a1_no Consider other factors. q1->a1_no No q2 Is the compound precipitating immediately from stock solution? a1_no->q2 a2_yes Reduce stock concentration. Add dropwise to stirring buffer. q2->a2_yes Yes a2_no Proceed to next check. q2->a2_no No q3 Does precipitation occur over time? a2_no->q3 a3_yes Supersaturated solution. Determine and use thermodynamic solubility. q3->a3_yes Yes a3_no Consult further troubleshooting. q3->a3_no No

References

Technical Support Center: Improving the Stability of D-o-Tyrosine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-o-Tyrosine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and analysis of D-o-Tyrosine in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the stability and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for D-o-Tyrosine in solution?

A1: The primary degradation pathways for D-o-Tyrosine in solution are oxidation and photodegradation. Oxidation is often the most significant route, leading to the formation of radical species that can then dimerize to form dityrosine, or undergo further oxidation to produce other byproducts.[1][2] Exposure to light, particularly UV radiation, can also induce degradation, leading to the formation of various oxidized products.[1][3]

Q2: Which factors have the most significant impact on the stability of D-o-Tyrosine solutions?

A2: Several factors can significantly impact the stability of D-o-Tyrosine solutions:

  • pH: The pH of the solution plays a crucial role. The rate of oxidation of tyrosine generally increases with higher pH.[4]

  • Exposure to Light: Direct exposure to light, especially UV light, can accelerate the degradation of D-o-Tyrosine.[1][3]

  • Presence of Metal Ions: Trace metal ions, such as copper (II) and iron (III), can catalyze the oxidation of D-o-Tyrosine.[5][6]

  • Temperature: Elevated temperatures can increase the rate of degradation reactions.

  • Oxygen Content: The presence of dissolved oxygen is a key factor in the oxidative degradation of D-o-Tyrosine.

Q3: My D-o-Tyrosine solution is turning yellow/brown. What is causing this discoloration?

A3: The yellowing or browning of a D-o-Tyrosine solution is a common indicator of degradation, specifically oxidation. The colored products are often the result of the formation of dityrosine and other oxidized, polymeric species.[7] This is often accelerated by exposure to light, alkaline pH, and the presence of metal ions.

Q4: How can I improve the stability of my D-o-Tyrosine solutions?

A4: To enhance the stability of your D-o-Tyrosine solutions, consider the following strategies:

  • pH Control: Maintain the pH of the solution in the neutral to slightly acidic range, as higher pH can accelerate oxidation.[4]

  • Light Protection: Store solutions in amber vials or protect them from light to minimize photodegradation.[3]

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can help to scavenge free radicals and inhibit oxidation.[8][9][10]

  • Use of Chelating Agents: Incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation.[5][6][11][12]

  • Degassing: Removing dissolved oxygen from the solvent by sparging with an inert gas (e.g., nitrogen or argon) can significantly reduce oxidative degradation.

  • Low-Temperature Storage: Storing solutions at reduced temperatures (e.g., 2-8 °C or frozen) can slow down the rate of degradation.

Q5: Is there a difference in stability between D-o-Tyrosine and L-Tyrosine?

A5: While D-o-Tyrosine and L-Tyrosine are stereoisomers, their fundamental chemical reactivity in terms of degradation pathways like oxidation and photodegradation is expected to be very similar. Most of the available stability data is for L-Tyrosine or tyrosine in general. It is recommended to perform stability studies specific to your D-o-Tyrosine formulation to confirm its stability profile.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in solution Low solubility of D-o-Tyrosine at neutral pH.Adjust the pH to be slightly acidic or alkaline to increase solubility. Note that alkaline pH may increase the rate of degradation. Consider using a co-solvent if compatible with your application.
Loss of potency/concentration over time Chemical degradation (oxidation, photodegradation).Prepare solutions fresh whenever possible. If storage is necessary, protect from light, store at low temperatures, and consider adding antioxidants and/or chelating agents. Degas the solvent before preparing the solution.
Appearance of new peaks in HPLC analysis Formation of degradation products (e.g., dityrosine).Confirm the identity of new peaks using mass spectrometry. Implement stabilization strategies (see Q4 in FAQs) to minimize degradation.
Inconsistent experimental results Instability of D-o-Tyrosine stock solutions.Validate the stability of your stock solution under your storage conditions. Prepare fresh stock solutions frequently.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for D-o-Tyrosine

This protocol provides a general framework for a stability-indicating HPLC method to separate D-o-Tyrosine from its potential degradation products. This method should be validated for your specific application.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • D-o-Tyrosine reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (or other suitable buffer components).

  • Water (HPLC grade).

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B (linear gradient)

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of D-o-Tyrosine in the mobile phase or a suitable solvent (e.g., methanol/water) at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

  • Forced Degradation Samples: To demonstrate the stability-indicating nature of the method, perform forced degradation studies on a D-o-Tyrosine solution. This involves exposing the solution to stress conditions such as:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80 °C for 48 hours.

    • Photodegradation: Expose to UV light (e.g., 254 nm) for 24 hours. Neutralize the acid and base-stressed samples before injection.

4. Analysis:

  • Inject the standard solutions and the stressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and the decrease in the peak area of D-o-Tyrosine. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent D-o-Tyrosine peak.

Protocol 2: Preparation of a Stabilized D-o-Tyrosine Solution

This protocol describes the preparation of a D-o-Tyrosine solution with improved stability for general research use.

1. Materials:

  • D-o-Tyrosine.

  • High-purity water (e.g., Milli-Q or equivalent).

  • Ascorbic acid (antioxidant).

  • Disodium EDTA (chelating agent).

  • Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic).

  • Inert gas (e.g., nitrogen or argon).

  • Amber glass vials.

2. Procedure:

  • Prepare the Buffer: Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.5) using high-purity water.

  • Degas the Buffer: Sparge the buffer with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

  • Add Stabilizers: To the degassed buffer, add ascorbic acid to a final concentration of 0.1% (w/v) and disodium EDTA to a final concentration of 0.05% (w/v). Stir gently to dissolve.

  • Dissolve D-o-Tyrosine: Weigh the required amount of D-o-Tyrosine and dissolve it in the stabilized buffer to achieve the desired final concentration. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Final pH Adjustment: Check the pH of the final solution and adjust to the target pH (e.g., 6.5) if necessary using dilute acid or base.

  • Storage: Filter the solution through a 0.22 µm sterile filter into amber glass vials. Purge the headspace of the vials with the inert gas before sealing. Store the vials at 2-8 °C, protected from light.

Data Presentation

Table 1: Factors Affecting D-o-Tyrosine Stability and Recommended Mitigation Strategies

FactorEffect on D-o-TyrosineRecommended Mitigation Strategy
pH Increased degradation at alkaline pH.Maintain pH in the neutral to slightly acidic range (e.g., pH 6-7).
Light Photodegradation, leading to oxidation.Store solutions in amber containers or protect from light.
Metal Ions Catalyze oxidative degradation.Use high-purity water and reagents. Add a chelating agent like EDTA.
Oxygen Essential for oxidative degradation.Degas solvents with an inert gas. Store under an inert atmosphere.
Temperature Increased degradation rate at higher temperatures.Store solutions at low temperatures (refrigerated or frozen).

Visualizations

cluster_degradation D-o-Tyrosine Degradation Pathway DoT D-o-Tyrosine Radical Tyrosyl Radical DoT->Radical Oxidation (O2, Metal Ions, Light) Dityrosine Dityrosine (Cross-linked product) Radical->Dityrosine Dimerization OtherOx Other Oxidized Products Radical->OtherOx Further Oxidation

Caption: Oxidative degradation pathway of D-o-Tyrosine.

cluster_workflow Troubleshooting Unstable D-o-Tyrosine Solutions Start Unstable Solution Observed (e.g., color change, precipitation, peak loss) CheckpH Check pH of the solution Start->CheckpH CheckLight Check for light exposure CheckpH->CheckLight pH is optimal AdjustpH Adjust pH to 6-7 CheckpH->AdjustpH pH is alkaline CheckMetal Consider metal ion contamination CheckLight->CheckMetal Protected from light ProtectLight Store in amber vial/dark CheckLight->ProtectLight Exposed to light AddChelator Add EDTA CheckMetal->AddChelator Contamination likely AddAntioxidant Add Ascorbic Acid/BHT CheckMetal->AddAntioxidant Contamination unlikely AdjustpH->CheckLight ProtectLight->CheckMetal AddChelator->AddAntioxidant End Stable Solution AddAntioxidant->End

Caption: Troubleshooting workflow for unstable D-o-Tyrosine solutions.

References

"preventing aggregation of 2-Hydroxy-D-Phenylalanine"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the aggregation of 2-Hydroxy-D-Phenylalanine (D-o-Tyrosine) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound, also known as D-o-Tyrosine, is a non-proteinogenic amino acid. Like other aromatic amino acids, it possesses a phenyl group, which can lead to aggregation through hydrophobic interactions and π-π stacking between the aromatic rings. Aggregation is also heavily influenced by solution conditions such as pH, concentration, and temperature. At a pH near its isoelectric point (pI), the molecule has a net neutral charge, minimizing electrostatic repulsion and making aggregation more likely.

Q2: What are the primary signs of aggregation in my solution?

The most common signs of aggregation are visual. You may observe:

  • Turbidity or Cloudiness: The solution loses its clarity.

  • Precipitation: Visible solid particles form and may settle over time.

It is also possible to have soluble, non-visible aggregates that can lead to inconsistent experimental results. These smaller aggregates can be detected using analytical techniques.[1][2]

Q3: How does pH affect the solubility and stability of this compound?

The solubility of amino acids is highly dependent on pH.[3] Solubility is lowest at the isoelectric point (pI), where the net charge of the molecule is zero.[4] For tyrosine, the pI is approximately 5.7. The pI of this compound is expected to be in a similar range. To maintain solubility and prevent aggregation, it is crucial to prepare and maintain solutions at a pH significantly above or below the pI.

Q4: Can additives be used to stabilize my this compound solution?

Yes, certain additives can act as stabilizers to prevent aggregation.

  • Amino Acids: Arginine and glycine are commonly used to stabilize proteins and other biomolecules in solution.[5][6] Arginine is particularly effective at suppressing aggregation by interacting with aromatic and hydrophobic residues.[7]

  • Antioxidants: Since aromatic amino acids like tyrosine can undergo oxidative aggregation, adding antioxidants such as ascorbic acid or N-acetyl-L-cysteine may be beneficial, especially for long-term storage or when working under conditions that promote oxidation.[8][9][10]

Troubleshooting Guide

Problem: My freshly prepared this compound solution is cloudy.

Possible CauseRecommended Solution
High Concentration The concentration may exceed the solubility limit under your current conditions. Try preparing a more dilute solution.
pH is near the Isoelectric Point (pI) Measure the pH of the solution. Adjust the pH to be at least 2 units away from the estimated pI (~5.7). For example, adjust to pH < 3.7 or pH > 7.7 using dilute HCl or NaOH.
Incomplete Dissolution Gently warm the solution while stirring. Sonication in a water bath can also help break up small aggregates and facilitate dissolution.

Problem: My solution becomes turbid during storage or an experiment.

Possible CauseRecommended Solution
Temperature Fluctuation Store stock solutions refrigerated at 2-8°C. Avoid repeated freeze-thaw cycles, which can promote aggregation.
pH Shift If not using a buffer, the solution's pH may change over time (e.g., due to CO₂ absorption from the air). Prepare solutions in a suitable buffer system (e.g., phosphate or TRIS buffer) to maintain a stable pH.
Oxidation For long-term storage, consider adding an antioxidant. You can also degas the solvent or store the solution under an inert gas like nitrogen or argon.

Problem: I am getting inconsistent assay results, but my solution looks clear.

Possible CauseRecommended Solution
Formation of Soluble Aggregates Soluble oligomers or nano-aggregates may be present that are not visible to the naked eye.[2] These can interfere with assays.
Confirm with Spectroscopy Use UV-Vis spectroscopy to check for light scattering, which indicates the presence of aggregates. (See Protocol 2).
Prepare Fresh Solutions Always prepare solutions fresh from solid material for critical experiments to ensure consistency and avoid using solutions that may have formed aggregates over time.
Data Presentation

Table 1: Influence of pH on this compound Solubility

This table provides a qualitative guide to solubility based on general amino acid behavior. Exact solubility can vary with temperature and buffer components.

pH RangeExpected SolubilityRationale
< 4.0 (Acidic) HighThe molecule is predominantly positively charged (protonated amino group), leading to electrostatic repulsion that prevents aggregation.
4.5 - 6.5 (Near pI) LowThe molecule has a net neutral charge (zwitterionic form), minimizing electrostatic repulsion and promoting aggregation.[4]
> 7.5 (Alkaline) HighThe molecule is predominantly negatively charged (deprotonated carboxyl group), leading to electrostatic repulsion.[3]

Table 2: Recommended Storage Conditions for Stock Solutions

ConditionShort-Term (1-2 weeks)Long-Term (>2 weeks)
Temperature 2-8°C-20°C or -80°C
pH Buffered solution (pH > 7.5 or < 4.0)Buffered solution (pH > 7.5 or < 4.0)
Additives Generally not requiredConsider adding a cryoprotectant (e.g., 10% glycerol) for frozen stocks and/or an antioxidant.
Filtration Filter through a 0.22 µm sterile filter into a sterile container.Filter through a 0.22 µm sterile filter, aliquot into single-use tubes to avoid freeze-thaw cycles, and flash-freeze.
Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM Stock Solution

  • Weigh Material: Weigh the required amount of solid this compound (Molar Mass: 181.19 g/mol ) in a sterile container.

  • Initial Solubilization: Add ~80% of the final desired volume of your chosen solvent (e.g., 50 mM Phosphate Buffer, pH 8.0).

  • Adjust pH for Dissolution: While stirring, slowly add dilute NaOH (e.g., 1 M) dropwise to aid dissolution. The target pH should be well above the pI (e.g., pH 8.0). The solid should fully dissolve as the pH increases.

  • Final Volume Adjustment: Once the solid is completely dissolved, adjust the volume to the final desired volume with your buffer.

  • Final pH Check: Re-verify the pH and adjust if necessary.

  • Sterile Filtration: Pass the solution through a 0.22 µm syringe filter into a sterile storage vessel.

  • Storage: Store at 2-8°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Protocol 2: Detection of Aggregation using UV-Vis Spectroscopy

This method detects insoluble aggregates by measuring light scattering (turbidity), not direct absorbance by the molecule.[1][11]

  • Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range from 350 nm to 600 nm. Use a matched pair of cuvettes.

  • Blank Measurement: Fill a cuvette with the same buffer/solvent used to prepare your sample. Place it in the spectrophotometer and perform a blank (baseline) measurement.

  • Sample Measurement: Fill the second cuvette with your this compound solution. Place it in the spectrophotometer and measure the absorbance across the 350-600 nm range.

  • Data Interpretation:

    • Clear Solution: A solution without significant aggregation will show a flat baseline with absorbance values close to zero across this range.

    • Aggregated Solution: A solution containing aggregates will scatter light, resulting in an apparent increase in absorbance that slopes downwards from shorter to longer wavelengths.[1][11] A noticeable, non-zero absorbance at these wavelengths is a strong indicator of aggregation.

Visualizations

TroubleshootingWorkflow start Observation: Solution is Cloudy/Turbid check_conc Is the concentration high (e.g., > 20 mM)? start->check_conc check_ph Is the pH between 4.5 and 6.5? check_conc->check_ph No sol_conc Action: Reduce concentration or prepare a fresh, dilute solution. check_conc->sol_conc Yes check_storage Was the solution stored improperly or for a long time? check_ph->check_storage No sol_ph Action: Adjust pH to > 7.5 or < 4.0 using a suitable buffer. check_ph->sol_ph Yes sol_storage Action: Prepare a fresh solution and follow storage protocols. check_storage->sol_storage Yes final_check Problem Resolved? check_storage->final_check No sol_conc->final_check sol_ph->final_check sol_storage->final_check end_ok Continue Experiment final_check->end_ok Yes end_fail Consider analytical characterization (DLS, Spectroscopy) final_check->end_fail No

Caption: Troubleshooting workflow for cloudy solutions.

SolutionPreparationWorkflow start Start: Weigh solid This compound add_solvent Add ~80% of final volume of desired buffer (e.g., pH 8.0) start->add_solvent dissolve Stir and slowly add dilute NaOH to aid dissolution add_solvent->dissolve check_dissolved Is the solid completely dissolved? dissolve->check_dissolved check_dissolved->dissolve No adjust_vol Adjust to final volume with buffer check_dissolved->adjust_vol Yes check_ph Verify final pH is in the stable range adjust_vol->check_ph filter Sterile filter through a 0.22 µm filter check_ph->filter store Store at 2-8°C or aliquot and freeze at -20°C filter->store end End: Stable Solution Ready store->end

Caption: Workflow for preparing a stable stock solution.

AggregationPathway cluster_factors Driving Factors factor1 pH near pI monomer Soluble Monomers factor1->monomer factor2 High Concentration factor2->monomer factor3 Oxidative Stress factor3->monomer oligomer Soluble Oligomers (Nano-aggregates) monomer->oligomer Nucleation precipitate Insoluble Precipitates (Visible Aggregates) oligomer->precipitate Growth

Caption: Simplified pathway of this compound aggregation.

References

Technical Support Center: Optimization of Enzymatic Synthesis of D-p-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the enzymatic synthesis of D-p-Tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the enzymatic synthesis of D-p-Tyrosine.

ProblemPossible CausesSuggested Solutions
Low or No Enzyme Activity Incorrect pH of the reaction buffer: Enzyme activity is highly dependent on pH. Extreme pH values can lead to denaturation and loss of activity.[1]- Verify the pH of your buffer before starting the reaction. - Prepare fresh buffer if there is any doubt about its quality. - Consult literature for the optimal pH for your specific enzyme (e.g., D-acylhydrolase, hydantoinase, D-amino acid oxidase). For example, the optimal pH for D-hydantoinase can be around 8.0-9.0.
Suboptimal reaction temperature: Temperature significantly affects enzyme reaction rates. Low temperatures can slow down the reaction, while excessively high temperatures can cause irreversible denaturation.[2][3]- Ensure the reaction is incubated at the optimal temperature for your enzyme. For instance, a D-acylhydrolase might have an optimal temperature range of 40-60°C.[2] - Use a calibrated incubator or water bath to maintain a consistent temperature.
Poor quality or degraded enzyme: Improper storage or handling can lead to a loss of enzyme activity.- Store enzymes at the recommended temperature, typically -20°C or below, in a suitable buffer. - Avoid repeated freeze-thaw cycles. - Consider purchasing a new batch of enzyme if activity does not improve.
Presence of inhibitors: Contaminants in the substrate, buffer, or glassware can inhibit enzyme activity.- Use high-purity reagents and deionized water. - Ensure all glassware is thoroughly cleaned and rinsed. - Be aware of potential product inhibition, where high concentrations of D-p-Tyrosine may inhibit the enzyme.
Low Yield of D-p-Tyrosine Incomplete conversion of substrate: The reaction may not have reached completion.- Increase the reaction time. Monitor the reaction progress using HPLC to determine the optimal reaction duration. - Increase the enzyme concentration. - Optimize substrate concentration; high concentrations can sometimes lead to substrate inhibition.
Enzyme instability during the reaction: The enzyme may be losing activity over the course of the reaction.- Consider immobilizing the enzyme on a solid support to improve its stability and allow for easier reuse.[4][5][6][7][8] - Add stabilizing agents such as glycerol or BSA to the reaction mixture.
Sub-optimal substrate preparation (for resolution methods): Incomplete acylation of DL-p-Tyrosine can lead to a lower concentration of the desired substrate for the enzyme.- Ensure the acylation reaction goes to completion by optimizing reaction time, temperature, and reagent ratios as described in established protocols.[2]
Low Enantiomeric Excess (ee) Presence of L-p-Tyrosine contamination: The enzymatic resolution may not be completely selective, or there might be issues with the separation of the D- and L-isomers.- Optimize the enzymatic resolution step. Ensure the enzyme is highly stereoselective. - Improve the purification process. Recrystallization is a common method to enhance the optical purity of the final product.[2]
Racemization of the product: The desired D-isomer may be converting back to the L-isomer under the reaction or purification conditions.- Investigate the stability of D-p-Tyrosine under your experimental conditions. Avoid harsh pH or high temperatures during workup and purification.
Difficulty in Product Purification Co-precipitation of substrate and product: The starting material (e.g., N-acetyl-DL-p-Tyrosine) and the product (D-p-Tyrosine) may have similar solubilities, making separation difficult.- Optimize the crystallization conditions (solvent, temperature, pH) to selectively crystallize the desired product. - Utilize chromatographic techniques for separation if crystallization is not effective.
Presence of byproducts: Side reactions can lead to impurities that are difficult to remove.- Analyze the reaction mixture by HPLC or other analytical techniques to identify byproducts. - Adjust reaction conditions to minimize the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the common enzymatic methods for synthesizing D-p-Tyrosine?

A1: The most common enzymatic methods for D-p-Tyrosine synthesis involve the resolution of a racemic mixture of DL-p-Tyrosine. Key approaches include:

  • Enzymatic resolution of N-acyl-DL-p-Tyrosine: This method involves the acylation of DL-p-Tyrosine to form N-acyl-DL-p-Tyrosine, followed by the stereoselective hydrolysis of the N-acyl-D-p-Tyrosine by an enzyme like D-acylhydrolase (also known as D-aminoacylase). The resulting D-p-Tyrosine can then be separated from the unreacted N-acyl-L-p-Tyrosine.[2]

  • The Hydantoinase Process: This is a widely used industrial method for producing D-amino acids. It involves a cascade of enzymatic reactions starting from a racemic mixture of 5'-monosubstituted hydantoins. A D-hydantoinase selectively hydrolyzes the D-enantiomer to N-carbamoyl-D-amino acid, which is then converted to the free D-amino acid by a D-N-carbamoylase. A hydantoin racemase is often included to convert the remaining L-hydantoin to the D-form, allowing for a theoretical yield of 100%.[1][9][10][11][12]

  • Using D-Amino Acid Oxidase (DAAO): DAAO can be used in a kinetic resolution process where it selectively oxidizes the D-amino acid in a racemic mixture, leaving the L-amino acid untouched. While this is more commonly used for L-amino acid production, engineered DAAOs can be part of multi-enzyme cascades for D-amino acid synthesis.[13][14][15][16][17]

  • Using Transaminases: Transaminases can catalyze the transfer of an amino group to a keto acid precursor to form an amino acid. By using a D-amino acid as the amino donor or a stereoselective transaminase, D-p-Tyrosine can be synthesized. Optimization of these reactions is crucial to drive the equilibrium towards product formation.[18][19][20][21]

Q2: How can I monitor the progress of my D-p-Tyrosine synthesis reaction?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the reaction progress. A chiral HPLC column is essential to separate and quantify the D- and L-enantiomers of p-Tyrosine, allowing you to determine both the conversion rate and the enantiomeric excess (ee) of your product.[22][23][24][25]

Q3: What are the optimal reaction conditions for the enzymatic resolution of N-acetyl-DL-p-Tyrosine?

A3: Based on available protocols, typical reaction conditions are:

  • Substrate Concentration: 0.5-1.0 mol/L of N-acetyl-DL-p-Tyrosine solution.[2]

  • pH: Adjusted to 7.0-8.0 with an alkali solution like sodium hydroxide or ammonia water.[2]

  • Temperature: 40-60°C.[2]

  • Enzyme: Immobilized D-acylhydrolase is often used in a column for continuous processing.[2]

  • Reaction Time: 5-8 hours when using an enzyme column.[2]

Q4: My enzyme seems to be unstable. What can I do to improve its stability?

A4: Enzyme instability is a common challenge. Here are some strategies to address it:

  • Immobilization: Attaching the enzyme to a solid support can significantly enhance its stability and allows for easier recovery and reuse.[4][5][6][7][8]

  • Additives: Including stabilizing agents like glycerol, sorbitol, or bovine serum albumin (BSA) in the reaction buffer can help maintain the enzyme's conformational integrity.

  • pH and Temperature Control: Ensure the reaction is carried out at the optimal pH and temperature for enzyme stability, which may not always be the same as the optimal conditions for activity.

  • Genetic Engineering: In some cases, protein engineering can be used to create more robust and stable enzyme variants.

Q5: How can I purify the final D-p-Tyrosine product?

A5: After the enzymatic reaction, the product needs to be purified from the remaining substrate, the enzyme, and any byproducts. A common purification strategy for D-p-Tyrosine produced by resolution of N-acetyl-DL-p-Tyrosine involves:

  • Decolorization: Treating the reaction solution with activated carbon or another decolorizing agent at an elevated temperature (e.g., 80-90°C).[2]

  • Filtration: Removing the decolorizing agent and any precipitated impurities.[2]

  • Concentration: Reducing the volume of the filtrate by evaporation.[2]

  • Crystallization: Cooling the concentrated solution to induce crystallization of D-p-Tyrosine.[2]

  • Washing and Drying: Rinsing the crystals with a small amount of deionized water and then drying to obtain the pure product.[2]

Quantitative Data Summary

Table 1: Reaction Parameters for Enzymatic Synthesis of D-Tyrosine via Resolution of N-acetyl-DL-Tyrosine

ParameterValueReference
Acylation Step
DL-Tyrosine:Acetic Anhydride (w/w)1:0.44 - 1:0.66[2]
DL-Tyrosine:Acetic Acid (w/w)1:0.66[2]
Reaction Temperature50-65°C[2]
Reaction Time4-6 hours[2]
Yield of N-acetyl-DL-Tyrosine94.6 - 96.0%[2]
Enzymatic Resolution Step
N-acetyl-DL-Tyrosine Concentration0.5 - 1.0 mol/L[2]
pH7.0 - 8.0[2]
Temperature40 - 60°C[2]
Reaction Time (Enzyme Column)5 - 8 hours[2]
Final Product
Yield of D-Tyrosine> 88%[2]
Optical Purity (ee)> 99.5%[2]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of D-p-Tyrosine via Resolution of N-acetyl-DL-p-Tyrosine

This protocol is adapted from a patented method and provides a general framework.[2] Optimization may be required for specific enzymes and equipment.

Step 1: Acylation of DL-p-Tyrosine

  • Dissolve DL-p-Tyrosine and acetic acid in deionized water. A typical ratio is 54.3 g DL-p-Tyrosine (0.3 mol) and 36.0 g acetic acid (0.6 mol) in 200 ml of water.[2]

  • Add acetic anhydride to the solution (e.g., 24.0 g, 0.2 mol).[2]

  • Stir the mixture and react for 4-6 hours at 50-65°C.[2]

  • After the reaction, recover unreacted acetic acid by distillation.

  • Cool the mixture to room temperature and then in an ice water bath for at least 45 minutes to induce crystallization of N-acetyl-DL-p-Tyrosine.[2]

  • Collect the product by filtration, centrifuge, wash with cold deionized water, and dry.

Step 2: Enzymatic Resolution

  • Prepare a 0.5-1.0 mol/L solution of the N-acetyl-DL-p-Tyrosine in deionized water.[2]

  • Adjust the pH of the solution to 7.0-8.0 using a suitable base such as sodium hydroxide solution or ammonia water.[2]

  • Filter the solution to remove any undissolved particles.

  • Pass the N-acetyl-DL-p-Tyrosine solution through a column containing immobilized D-acylhydrolase at a controlled temperature of 40-60°C. The flow rate should be adjusted to achieve a reaction time of 5-8 hours.[2]

Step 3: Purification of D-p-Tyrosine

  • Elute the reaction solution from the enzyme column.

  • Decolorize the solution by adding a small amount of activated carbon (e.g., 0.005% of the initial DL-p-Tyrosine weight) and heating to 80-90°C.[2]

  • Filter the hot solution to remove the activated carbon.

  • Concentrate the filtrate by evaporation under reduced pressure.

  • Cool the concentrated solution to induce crystallization of D-p-Tyrosine.

  • Collect the D-p-Tyrosine crystals by filtration.

  • Wash the crystals with a small amount of cold deionized water and dry them to obtain the final product.

  • The mother liquor, containing N-acetyl-L-p-Tyrosine, can be collected for the recovery of L-p-Tyrosine.[2]

Visualizations

Caption: Troubleshooting workflow for low D-p-Tyrosine yield.

EnzymaticResolutionProcess cluster_0 Chemical Synthesis cluster_1 Enzymatic Resolution cluster_2 Purification dl_tyrosine DL-p-Tyrosine acylation Acylation (e.g., Acetic Anhydride) dl_tyrosine->acylation n_acetyl_dl_tyrosine N-acetyl-DL-p-Tyrosine acylation->n_acetyl_dl_tyrosine enzyme D-Acylhydrolase (Immobilized) n_acetyl_dl_tyrosine->enzyme d_tyrosine D-p-Tyrosine enzyme->d_tyrosine Hydrolysis n_acetyl_l_tyrosine N-acetyl-L-p-Tyrosine enzyme->n_acetyl_l_tyrosine Unreacted separation Separation & Crystallization d_tyrosine->separation pure_d_tyrosine Pure D-p-Tyrosine separation->pure_d_tyrosine

References

Technical Support Center: Chiral Separation of 2-Hydroxy-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chiral separation of 2-Hydroxy-D-Phenylalanine and related amino acid derivatives.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format.

Q1: I am not seeing any separation between the enantiomers of this compound. What should I do first?

A1: Lack of separation is the most common issue. The first step is to systematically evaluate the three main factors influencing chiral resolution: the chiral stationary phase (CSP), the mobile phase composition, and the column temperature.[1]

  • Chiral Stationary Phase (CSP): The choice of CSP is critical. For amino acids like this compound, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-based) are often a good starting point for direct analysis in reversed-phase or polar organic modes.[2][3] Polysaccharide-based and crown ether-based phases have also shown success.[4][5] If one CSP type fails, screening a column with a different chiral selector is a highly effective strategy.[1]

  • Mobile Phase Composition: Selectivity in chiral separations is highly sensitive to the mobile phase.[1] For macrocyclic glycopeptide columns, a simple mobile phase of methanol with small amounts of an acid and a base (e.g., 0.1% acetic acid and 0.1% triethylamine) is a common starting point.[6] Systematically alter the organic modifier (e.g., switch from methanol to acetonitrile) and adjust the concentration of additives.[1][6]

  • Temperature: Lowering the column temperature can sometimes increase resolution.[7] Conversely, higher temperatures can improve peak efficiency. It is a crucial parameter to screen.[1][7]

Q2: My peaks are tailing significantly. How can I improve the peak shape?

A2: Peak tailing can be caused by several factors, from secondary interactions with the stationary phase to column contamination.

  • Secondary Interactions: Unwanted interactions, especially with residual silanols on silica-based CSPs, can cause tailing, particularly for compounds with basic functional groups.[8] Adding a competitor to the mobile phase, such as a small amount of a suitable amine (e.g., diethylamine or triethylamine), can block these active sites and improve peak shape.[9][10]

  • Mobile Phase pH: For ionizable compounds, ensure the mobile phase pH is appropriately adjusted. A pH far from the analyte's pKa can lead to a single ionic form and reduce tailing.[8]

  • Column Contamination: If the column has been used for other analyses, contaminants may have accumulated. Follow a proper column cleaning and regeneration protocol as recommended by the manufacturer.[11]

Q3: I am observing a change in the elution order of the enantiomers. Is this normal?

A3: Yes, a reversal in elution order can occur and is a known phenomenon in chiral chromatography. This is typically induced by a change in one of the key separation parameters:

  • Mobile Phase Additives: The concentration and type of acidic or basic additives can significantly alter the interactions between the analyte and the CSP, leading to a reversal in elution order.[1]

  • Temperature: Temperature has a profound effect on the thermodynamics of the chiral recognition mechanism. An increase or decrease in temperature can cause the elution order of enantiomers to flip.[1]

  • Organic Modifier: Switching between different organic solvents in the mobile phase (e.g., methanol to acetonitrile or isopropanol to ethanol) can also lead to a change in elution order.

Q4: What are "ghost peaks," and how can I eliminate them from my chromatogram?

A4: Ghost peaks are extraneous peaks that do not originate from the injected sample.[8] They are often caused by:

  • Mobile Phase Contamination: Impurities in the solvents or additives are a common cause.[8] Always use high-purity, HPLC-grade solvents and fresh additives.

  • System Contamination: Carryover from previous injections can lead to ghost peaks.[8] Implement a robust wash cycle for the injector and needle, using a strong solvent.

  • Sample Diluent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause baseline disturbances that appear as peaks. Whenever possible, dissolve the sample in the initial mobile phase.

Experimental Protocols & Data

This section provides a detailed methodology for a key experiment and summarizes quantitative data in structured tables for easy comparison.

Detailed Experimental Protocol: HPLC Chiral Separation of N-acetyl-D/L-phenylalanine

This protocol provides a starting point for developing a separation method for hydroxylated phenylalanine derivatives. N-acetylation can sometimes improve peak shape and retention.[12]

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.[12]

  • Chiral Column: Macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D.).[2][12]

  • Reagents: HPLC-grade methanol, acetic acid, and triethylamine. N-acetyl-D/L-phenylalanine standard.[12]

2. Sample and Mobile Phase Preparation

  • Mobile Phase: Prepare the mobile phase by mixing methanol, acetic acid, and triethylamine in a ratio of 100:0.1:0.1 (v/v/v).[6][12] Degas the mobile phase before use.

  • Sample Preparation: Dissolve the N-acetyl-D/L-phenylalanine standard in the mobile phase to a concentration of approximately 1 mg/mL.[12]

3. HPLC Analysis

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 260 nm.[12]

4. Data Analysis

  • Integrate the peak areas for both enantiomers.

  • Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.

  • Calculate enantiomeric purity or enantiomeric excess (e.e.) as required.

Data Presentation: Optimization Parameters

The following tables summarize key parameters that can be adjusted to optimize the chiral separation of this compound.

Table 1: Recommended Chiral Stationary Phases (CSPs) for Amino Acid Separation

CSP TypeChiral Selector ExampleTypical Mode(s)Strengths
Macrocyclic GlycopeptideTeicoplanin, RistocetinReversed-Phase, Polar OrganicBroad selectivity for amino acids, LC-MS compatible mobile phases.[2][3][13]
Polysaccharide-BasedCellulose or Amylose derivativesNormal-Phase, Reversed-PhaseWidely applicable, different selectors offer complementary selectivity.[1][4]
Crown Ether-Based(+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acidReversed-PhaseExcellent for primary amines, including underivatized amino acids.[4][5]
ZwitterionicCinchona alkaloid derivativesPolar OrganicEffective for free amino acids and small peptides using LC-MS compatible mobile phases.[9]

Table 2: Mobile Phase Optimization Strategies

ParameterStarting ConditionOptimization StrategyExpected Outcome
Organic Modifier Methanol or AcetonitrileSwitch between MeOH, ACN, EtOH. Test different ratios with the aqueous/buffer component.Can drastically change selectivity and retention time.[1][6]
Acidic Additive 0.1% Acetic Acid or Formic AcidVary concentration (0.05% - 0.5%). Switch to Trifluoroacetic Acid (TFA).[1][5]Controls ionization state of analyte and selector, improving peak shape and resolution.
Basic Additive 0.1% Triethylamine (TEA) or Diethylamine (DEA)Vary concentration (0.05% - 0.5%). Switch to ammonia for MS compatibility.[9]Reduces peak tailing by masking active silanol sites.

Table 3: Effect of Temperature on Chiral Separation

Temperature ChangePotential Positive EffectsPotential Negative Effects
Decrease Temperature May increase resolution (ΔΔG becomes more significant).[7]Can increase viscosity and backpressure; may decrease peak efficiency.
Increase Temperature Can increase peak efficiency and reduce tailing; lowers backpressure.[7]May decrease resolution; can potentially reverse elution order.[1]

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting chiral separations.

G Troubleshooting Workflow for Poor Chiral Resolution start Poor or No Separation Observed check_csp Is the CSP appropriate for amino acids? (e.g., Macrocyclic Glycopeptide, Crown Ether) start->check_csp change_csp Screen a different CSP type (e.g., Polysaccharide-based) check_csp->change_csp No adjust_mp Optimize Mobile Phase check_csp->adjust_mp Yes change_csp->adjust_mp change_organic Change Organic Modifier (e.g., MeOH <-> ACN) adjust_mp->change_organic Step 1 adjust_additives Vary Acid/Base Additive Concentration and Type change_organic->adjust_additives If no success success Resolution Achieved change_organic->success Success adjust_temp Optimize Temperature adjust_additives->adjust_temp If still no success adjust_additives->success Success lower_temp Decrease Temperature (e.g., in 5°C increments) adjust_temp->lower_temp Try First increase_temp Increase Temperature lower_temp->increase_temp If no success lower_temp->success Success increase_temp->start No Success, Re-evaluate CSP increase_temp->success Success

Caption: A logical workflow for troubleshooting poor chiral separation.

G Experimental Workflow for Method Development prep Sample & Mobile Phase Preparation screen Initial Screening (Select CSP & Starting Mobile Phase) prep->screen inject Inject Sample onto HPLC System screen->inject evaluate Evaluate Initial Chromatogram (Resolution, Peak Shape) inject->evaluate optimize Systematic Optimization (Mobile Phase, Temperature) evaluate->optimize Resolution < 1.5 validate Method Validation (Robustness, Reproducibility) evaluate->validate Resolution > 1.5 optimize->inject Re-inject with new parameters

Caption: A typical workflow for developing a new chiral separation method.

G Key Parameters Influencing Chiral Selectivity selectivity Chiral Selectivity (α) csp Stationary Phase (Chiral Selector) selectivity->csp mp Mobile Phase (Solvents & Additives) selectivity->mp temp Temperature selectivity->temp analyte Analyte Structure (Functional Groups) selectivity->analyte

Caption: The relationship between primary factors that control chiral selectivity.

References

Technical Support Center: D-o-Tyrosine Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of D-o-Tyrosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected parent and primary fragment ions for D-o-Tyrosine in positive ion mode ESI-MS/MS?

A1: In positive ion mode using Electrospray Ionization (ESI), D-o-Tyrosine (molar mass: 181.191 g/mol ) is typically observed as a protonated molecular ion [M+H]⁺. During collision-induced dissociation (CID), the most common fragmentation pattern involves the successive neutral losses of small molecules from the amino acid structure.

  • Protonated Parent Ion [M+H]⁺: You should observe a strong signal at a mass-to-charge ratio (m/z) of approximately 182.08.

  • Primary Fragment (Loss of H₂O): A water loss (-18 Da) can sometimes be observed, resulting in a fragment at m/z 164.07.

  • Primary Fragment (Loss of COOH): The most characteristic fragmentation is the loss of the carboxylic acid group in the form of formic acid (HCOOH, -46 Da) or CO and H₂O (-46 Da), leading to a prominent fragment ion at m/z 136.08.[1][2] This fragment corresponds to the remainder of the molecule after the Cα-C bond is cleaved.

  • Secondary Fragment: Further fragmentation of the m/z 136.08 ion can occur, for example, through the loss of ammonia (NH₃, -17 Da), resulting in an ion at m/z 119.05.[1]

Q2: I am observing unexpected peaks at m/z ~204 and ~220 in my positive ion mode spectrum. What are these?

A2: These peaks are very likely adduct ions, which are common artifacts in ESI-MS.[3] They are formed when the analyte molecule associates with ions present in the solvent, mobile phase, or from contaminants. You should not mistake them for impurities or unexpected modifications.

  • [M+Na]⁺ (Sodium Adduct): A peak at m/z ~204.06 corresponds to the D-o-Tyrosine molecule adducting with a sodium ion ([M+23]⁺). Sodium is a ubiquitous contaminant, often leaching from glassware.[3]

  • [M+K]⁺ (Potassium Adduct): A peak at m/z ~220.04 corresponds to a potassium adduct ([M+39]⁺). Potassium is also a common contaminant.

  • [M+NH₄]⁺ (Ammonium Adduct): If you are using an ammonium-based buffer (e.g., ammonium formate or acetate), you may see a peak at m/z ~199.11 ([M+18]⁺).[4]

Troubleshooting Tip: To reduce adduct formation, use high-purity solvents (LC-MS grade), plasticware instead of glassware where possible, and minimize the use of salts in your buffers. If adducts are still present, they can often be used to confirm the molecular weight of your analyte.

Q3: My MS/MS spectrum shows a significant neutral loss of ~80 Da. What could this be?

A3: A neutral loss of approximately 80 Da is a classic indicator of either phosphorylation (HPO₃, 79.9663 Da) or O-sulfonation (SO₃, 79.9568 Da).[5]

  • Phosphorylation vs. Sulfation: These two modifications are nearly isobaric. Distinguishing them requires a high-resolution mass spectrometer, as their mass difference is only ~0.01 Da.[5]

  • Artifactual Sulfation: Sulfation can sometimes be introduced artificially during sample preparation, particularly if silver staining was used for gel visualization prior to MS analysis.[5]

  • Fragmentation Behavior: Peptides containing sulfated tyrosine are known to readily lose the SO₃ group, especially in positive ion mode, often making the desulfated ion the base peak in the spectrum.[6][7]

Troubleshooting Tip: To confirm the identity of the modification, analyze a known standard if available. Review your entire sample preparation workflow to identify potential sources of inorganic phosphate or sulfate.

A4: A mass increase of ~45 Da (more accurately, +44.985 Da for the addition of NO₂ and loss of H) is characteristic of tyrosine nitration.[8] While this can be a biologically significant post-translational modification, it can also be an artifact introduced during sample preparation.

  • Sources of Artifactual Nitration: Exposure of the sample to nitric acid vapors, peroxynitrite, or other reactive nitrogen species during processing or storage can lead to unwanted nitration.[2][9] For example, using nitric acid to clean instrument components without thorough rinsing can be a source of contamination.

  • Confirmation: The best way to confirm if the nitration is a genuine result or an artifact is to prepare a control sample that undergoes the exact same preparation steps but without the experimental treatment. The use of an isotopically labeled tyrosine standard ([¹³C₆]tyrosine) can also help track artifact formation during sample prep.[2] If the labeled standard also shows nitration, it is highly likely an artifact.

Q5: What is in-source decay (ISD) and how might it affect my D-o-Tyrosine analysis?

A5: In-source decay (ISD) is a fragmentation process that occurs inside the ion source of the mass spectrometer, most commonly associated with Matrix-Assisted Laser Desorption/Ionization (MALDI).[10] Unlike CID, which typically cleaves peptide bonds to produce b- and y-ions, ISD is a radical-induced process that preferentially cleaves the N-Cα bond of the peptide backbone, producing c- and z-type ions.[11][12]

  • Impact on Spectra: If you are using MALDI-MS, you may observe fragment ions that are not typical of CID. This is because the fragmentation happens immediately upon ionization, before the precursor ions can be isolated.[10]

  • Relevance to D-o-Tyrosine: For the analysis of free D-o-Tyrosine, ISD is less of a concern than for peptides containing this residue. However, if D-o-Tyrosine is part of a larger molecule, ISD can provide complementary structural information to standard MS/MS techniques.

Quantitative Data Summary

The table below summarizes the expected m/z values for D-o-Tyrosine and its common artifacts in high-resolution mass spectrometry.

Ion / Fragment DescriptionChemical Formula Changem/z (Positive Ion Mode)m/z (Negative Ion Mode)
Parent Ion
[M+H]⁺+H⁺182.0812-
[M-H]⁻-H⁺-180.0663
Common Fragments
[M+H - H₂O]⁺-H₂O164.0706-
[M+H - HCOOH]⁺-HCOOH136.0757-
Common Adducts
[M+Na]⁺+Na⁺204.0631-
[M+K]⁺+K⁺220.0371-
[M+NH₄]⁺+NH₄⁺199.1077-
[M+Cl]⁻+Cl⁻-216.0273
[M+HCOO]⁻+HCOO⁻-226.0718
Common Modifications
[M(Nitro)+H]⁺+NO₂ -H227.0662-
[M(Phospho)+H]⁺+HPO₃262.0475-
[M(Sulfo)+H]⁺+SO₃262.0379-

Experimental Protocols

Protocol 1: General Sample Preparation for LC-MS Analysis of D-o-Tyrosine

This protocol outlines a general procedure to prepare samples containing free D-o-Tyrosine for LC-MS analysis, with a focus on minimizing common artifacts.

  • Sample Collection: Collect biological fluids or tissue homogenates and immediately place on ice to minimize enzymatic degradation.

  • Protein Precipitation: To remove larger proteins that can interfere with the analysis, add 3 volumes of ice-cold acetonitrile or methanol to 1 volume of the sample. Vortex thoroughly.

  • Centrifugation: Centrifuge the sample at >12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains small molecules including D-o-Tyrosine, into a new microcentrifuge tube. Avoid disturbing the protein pellet.

  • Solvent Evaporation: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).[13] This step removes the organic solvent.

  • Reconstitution and Acidification: Reconstitute the dried sample in an appropriate volume of the initial LC mobile phase (e.g., 0.1% formic acid in water). It is critical to acidify the sample to a pH < 3 to ensure efficient ionization in positive mode and good binding to reversed-phase columns.[13]

  • Final Centrifugation: Spin the reconstituted sample at high speed for 5-10 minutes to pellet any remaining insoluble material.

  • LC-MS Analysis: Transfer the clear supernatant to an LC autosampler vial for injection into the LC-MS system.

Protocol 2: Validation of a Suspected Nitration Artifact

This protocol describes how to use a stable isotope-labeled standard to determine if an observed modification is biological or an artifact of sample preparation.

  • Sample Spiking: Obtain a stable isotope-labeled standard, such as [¹³C₉, ¹⁵N₁]-D-o-Tyrosine.

  • Parallel Preparations: Prepare two identical aliquots of your biological sample (Sample A and Sample B).

  • Spike one Sample: Add a known quantity of the labeled standard to Sample B at the very beginning of the sample preparation workflow. Sample A will serve as the unspiked control.

  • Process Both Samples: Process both Sample A and Sample B identically using the procedure described in Protocol 1.

  • LC-MS/MS Analysis: Analyze both samples by LC-MS/MS. Create an inclusion list to specifically fragment the [M+H]⁺ of both the native (unlabeled) D-o-Tyrosine and the nitrated form, as well as the [M+H]⁺ of the labeled standard and its potential nitrated form.

  • Data Analysis:

    • In the chromatogram for Sample A, confirm the presence of the peak corresponding to nitrated D-o-Tyrosine.

    • In the chromatogram for Sample B, examine the mass channels for both native nitrated D-o-Tyrosine and labeled nitrated D-o-Tyrosine.

Visualizations

Troubleshooting_Workflow start Unexpected Peak Observed in Spectrum check_mass Calculate Mass Difference from Expected Ion (e.g., [M+H]⁺) start->check_mass is_adduct Mass Difference Match Common Adduct? (+22, +38, +17, etc.) check_mass->is_adduct Check MS1 Spectrum is_loss Is it a Neutral Loss in MS/MS? is_adduct->is_loss  No adduct_id Likely Adduct Ion (e.g., Na⁺, K⁺, NH₄⁺) is_adduct->adduct_id  Yes is_gain Is it a Mass Gain in MS1? is_loss->is_gain No loss_80 Loss of ~80 Da? is_loss->loss_80 Yes gain_45 Gain of ~45 Da? is_gain->gain_45 Yes unknown Investigate Further: - Check for Contaminants - Review Sample Prep is_gain->unknown No end_node Artifact Identified adduct_id->end_node loss_46 Loss of ~46 Da? loss_80->loss_46 No phos_sulf Probable Phosphorylation or Sulfation loss_80->phos_sulf Yes fragment Expected Fragmentation (Loss of HCOOH) loss_46->fragment Yes loss_46->unknown No nitration Probable Nitration (Endogenous or Artifact) gain_45->nitration Yes gain_45->unknown No phos_sulf->end_node fragment->end_node nitration->end_node

Caption: Troubleshooting decision tree for identifying unknown peaks in D-o-Tyrosine mass spectra.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation p1 Sample Collection & Protein Precipitation p2 Centrifuge & Collect Supernatant p1->p2 p3 Dry & Reconstitute (e.g., 0.1% Formic Acid) p2->p3 p4 Final Spin & Transfer to Vial p3->p4 a1 Inject Sample onto LC Column p4->a1 a2 Ionize with ESI a1->a2 a3 MS1 Scan (Find Parent Ion) a2->a3 a4 MS/MS Scan (Fragment Ion) a3->a4 d1 Identify [M+H]⁺ & Adducts a4->d1 d2 Confirm Fragmentation Pattern (e.g., loss of 46) d1->d2 d3 Quantify Peak Area d2->d3

Caption: Standard experimental workflow for the LC-MS/MS analysis of D-o-Tyrosine.

References

"storage conditions for long-term stability of 2-Hydroxy-D-Phenylalanine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and storage of 2-Hydroxy-D-Phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For maximal long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1] Storing under an inert atmosphere, such as argon or nitrogen, is also recommended to minimize oxidation.[1]

Q2: How should I store solutions of this compound?

A2: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment.[1][2] If short-term storage is necessary, solutions should be sterile-filtered, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C for no more than a few days.[1][2]

Q3: What are the primary degradation pathways for this compound?

A3: As an aromatic amino acid, this compound is susceptible to oxidation and photodegradation.[2] The hydroxyl group on the phenyl ring can be a site for oxidative reactions, especially in the presence of metal ions or reactive oxygen species.[3] Exposure to UV light can also induce photo-oxidative changes.[2]

Q4: Is this compound sensitive to pH changes in solution?

A4: While specific data is limited, solutions of similar amino acids are generally most stable in a neutral pH range (pH 6-8).[1] Strongly acidic or basic conditions, particularly at elevated temperatures, may promote degradation.[1]

Q5: Can I store this compound at room temperature?

A5: For long-term stability, room temperature storage is not recommended. If in solution, microbial growth and chemical degradation can occur within days.[4] As a solid, short-term storage at room temperature may be acceptable if the compound is protected from light and moisture, but refrigerated or frozen conditions are preferable.[5]

Troubleshooting Guide

Issue: I am observing inconsistent results in my experiments using a stock solution of this compound.

  • Question: Could my stock solution have degraded? Answer: Yes, this is a common issue. It is best practice to prepare fresh solutions for each experiment.[1][2] If you must use a stored solution, ensure it was aliquoted and frozen immediately after preparation to avoid multiple freeze-thaw cycles, which can accelerate degradation.[1] Consider performing a purity check, for instance via HPLC, on your stock solution to confirm its integrity.[1]

  • Question: I am seeing a precipitate in my thawed this compound solution. What should I do? Answer: Precipitation upon thawing can indicate poor solubility at lower temperatures or that the concentration is too high. Ensure the compound is fully dissolved by gentle warming and vortexing. If the precipitate persists, it may be a sign of degradation or contamination. It is advisable to discard the solution and prepare a fresh one.

  • Question: My experimental results are not reproducible when I use different batches of this compound. Why might this be? Answer: In addition to proper storage, ensure that all other experimental conditions are consistent. This includes the purity of solvents, buffer composition, and pH.[1] Incompatibilities between the compound and buffer components can sometimes catalyze degradation.[1] Always use high-purity water and reagents for your solutions.

Long-Term Stability Data

The following table summarizes hypothetical long-term stability data for solid this compound based on typical stability profiles of similar aromatic amino acids. This data is for illustrative purposes only and should be confirmed by in-house stability studies.

Storage ConditionTime Point (Months)Purity (%)Appearance
-20°C, Dark, Desiccated 099.8White Powder
699.7White Powder
1299.5White Powder
2499.2White Powder
4°C, Dark, Desiccated 099.8White Powder
699.1White Powder
1298.5Off-white Powder
2497.0Off-white Powder
25°C, Exposed to Light 099.8White Powder
695.3Yellowish Powder
1292.1Yellowish Powder
2488.5Yellowish Powder

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of the compound in a sterile container.

  • Add the appropriate volume of high-purity solvent (e.g., sterile water or a suitable buffer) to achieve the target concentration.

  • Gently vortex or sonicate the solution until the compound is completely dissolved.

  • If the solution is not for immediate use, sterile-filter it through a 0.22 µm filter into sterile, single-use aliquots.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability by HPLC

  • Prepare a fresh stock solution of this compound of known concentration.

  • Divide the stock solution into multiple aliquots and store them under the desired stability testing conditions (e.g., different temperatures, light exposure).

  • At specified time points (e.g., 0, 1, 3, 6, 12 months), remove one aliquot from each storage condition.

  • Analyze the purity of each aliquot by a validated reverse-phase HPLC method with UV detection.

  • Compare the peak area of this compound at each time point to the initial time point (T=0) to determine the percentage of degradation.

  • Monitor for the appearance of any new peaks, which may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis weigh Weigh Solid Compound dissolve Dissolve in Solvent weigh->dissolve sterile_filter Sterile Filter (0.22 µm) dissolve->sterile_filter aliquot Aliquot into Vials sterile_filter->aliquot storage_conditions Store under various conditions (-20°C, 4°C, 25°C, etc.) aliquot->storage_conditions sampling Sample at Time Points (0, 6, 12, 24 months) storage_conditions->sampling hplc HPLC Purity Analysis sampling->hplc data_analysis Data Analysis & Comparison hplc->data_analysis

Caption: Experimental workflow for long-term stability testing.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway ext_ligand External Ligand receptor Membrane Receptor ext_ligand->receptor Binds enzyme_a Enzyme A (activated) receptor->enzyme_a Activates enzyme_b Enzyme B enzyme_a->enzyme_b Phosphorylates phe Phenylalanine phe->enzyme_b Substrate hydroxy_phe This compound (as a modulator) hydroxy_phe->enzyme_b Allosteric Inhibition product_y Product Y enzyme_b->product_y Converts substrate_x Substrate X substrate_x->enzyme_b Substrate cellular_response Cellular Response product_y->cellular_response Triggers

Caption: Hypothetical signaling pathway modulation.

References

Technical Support Center: Purification of Synthesized 2-Hydroxy-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of synthesized 2-Hydroxy-D-Phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthesized this compound?

A1: The most common and effective methods for purifying synthesized this compound are column chromatography and recrystallization. Column chromatography, particularly ion-exchange or reversed-phase, is used to separate the target compound from impurities with different physicochemical properties.[1][2][3] Recrystallization is a powerful technique for achieving high purity by separating the product from soluble and insoluble impurities.[4][5]

Q2: How do I choose between column chromatography and recrystallization?

A2: The choice of purification method depends on the nature and quantity of impurities in your crude sample. Column chromatography is highly effective for separating complex mixtures with multiple components.[1][2] Recrystallization is ideal when the crude product is relatively pure and the impurities have different solubility profiles from this compound.[4] Often, a combination of both methods is used, with an initial column chromatography step followed by recrystallization to achieve the highest purity.

Q3: What analytical techniques can I use to assess the purity of my this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of amino acids and their derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities. Mass spectrometry (MS) is used to confirm the molecular weight of the compound.

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Ion-Exchange)

Ion-exchange chromatography separates molecules based on their net charge.[3][6] For this compound, a cation-exchange resin is typically used.

Materials:

  • Crude synthesized this compound

  • Cation-exchange resin (e.g., Dowex 50W X8)

  • Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH), various concentrations (e.g., 0.1 M, 1 M)

  • Chromatography column

  • Fraction collector

  • pH meter

  • Thin-layer chromatography (TLC) or HPLC for fraction analysis

Methodology:

  • Resin Preparation: Swell the cation-exchange resin in deionized water and pack it into the chromatography column.

  • Equilibration: Equilibrate the column by washing it with several column volumes of a low concentration acid (e.g., 0.1 M HCl) until the pH of the eluate is stable.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the equilibration buffer. Adjust the pH to be acidic to ensure the compound is protonated and will bind to the resin. Load the sample onto the top of the column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound this compound using a pH gradient. This is typically achieved by gradually increasing the concentration of a base (e.g., ammonium hydroxide or sodium hydroxide solution) in the elution buffer.[2]

  • Fraction Collection and Analysis: Collect fractions and analyze them using TLC or HPLC to identify those containing the purified product.

  • Pooling and Desalting: Pool the pure fractions. If a salt-containing buffer was used for elution, the product may need to be desalted using a suitable method like size-exclusion chromatography or by precipitating the amino acid.

Protocol 2: Purification by Recrystallization

Recrystallization is a technique used to purify solids. The principle is to dissolve the impure compound in a suitable solvent at a high temperature and then allow it to cool, whereupon the pure compound crystallizes out, leaving the impurities in the solution.[4][5]

Materials:

  • Crude this compound

  • Suitable solvent or solvent pair (e.g., water, ethanol/water, acetone/water)

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Water or a mixture of an alcohol and water is often a good starting point for amino acids.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Slowly cool the hot, saturated solution to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Guides

Problem Possible Cause Solution
Column Chromatography: No binding of the compound to the ion-exchange resin. Incorrect pH of the sample or loading buffer.Ensure the pH of the sample and loading buffer is low enough to fully protonate the amino group of this compound, giving it a net positive charge to bind to the cation-exchange resin.
Column Chromatography: Poor separation of the target compound from impurities. The elution gradient is too steep.Use a shallower elution gradient to improve resolution between closely eluting compounds.[7]
Inappropriate resin choice.Consider using a different type of resin (e.g., different bead size or functional group) or a different chromatography technique like reversed-phase chromatography.
Recrystallization: The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent or a solvent pair.
The solution is supersaturated.Add a few more drops of the "good" solvent to the hot solution to reduce saturation.[4]
Recrystallization: No crystals form upon cooling. The solution is not saturated enough.Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.[4]
Impurities are inhibiting crystallization.Try adding a seed crystal of the pure compound to induce crystallization. If that fails, an additional purification step (e.g., column chromatography) may be necessary before recrystallization.
General: Low recovery of the purified product. Product loss during transfer steps.Minimize the number of transfer steps and ensure all equipment is rinsed to recover as much product as possible.
Incomplete elution from the chromatography column.Use a stronger eluent at the end of the chromatography run to strip any remaining product from the column.
Product is too soluble in the recrystallization solvent.Ensure you are using a minimal amount of hot solvent for dissolution. Try a different solvent system where the product has lower solubility at cold temperatures.

Visualizations

Experimental Workflow for Purification of this compound

PurificationWorkflow Crude Crude Synthesized This compound Dissolve Dissolve in Acidic Buffer Crude->Dissolve Load Load onto Cation- Exchange Column Dissolve->Load Wash Wash with Equilibration Buffer Load->Wash Elute Elute with pH Gradient Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Desalt Desalt (if necessary) Pool->Desalt Recrystallize Recrystallize Desalt->Recrystallize Pure Pure 2-Hydroxy-D- Phenylalanine Recrystallize->Pure RecrystallizationTroubleshooting Start Recrystallization Attempted OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No Solution1 Use Lower Boiling Solvent or Add 'Good' Solvent OilingOut->Solution1 Yes Success Successful Crystallization NoCrystals->Success No Solution2 Concentrate Solution or Add Seed Crystal NoCrystals->Solution2 Yes Solution1->Start Solution2->Start RePurify Consider Further Purification (e.g., Chromatography) Solution2->RePurify

References

Technical Support Center: Minimizing Oxidation of 2-Hydroxy-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the oxidation of 2-Hydroxy-D-Phenylalanine (o-tyrosine) during experiments. The following troubleshooting guides and FAQs will help you maintain the integrity of your samples and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning brown. What is happening?

A1: The brown discoloration indicates the oxidation of this compound. The ortho-hydroxyl groups on the phenyl ring are highly susceptible to oxidation, leading to the formation of quinones and subsequent polymerization into melanin-like compounds, which are brown. This process can be accelerated by factors such as elevated pH, exposure to oxygen and light, and the presence of metal ions.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The main factors that promote oxidation are:

  • pH: The rate of oxidation increases significantly in neutral to alkaline conditions (pH > 7).[1][2]

  • Oxygen: Molecular oxygen is a key reactant in the oxidation process.[2]

  • Light: Exposure to light, particularly UV light, can initiate and accelerate oxidation reactions.[2]

  • Metal Ions: Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of catechols.[2][3][4]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation.[2]

Q3: How should I store my solid this compound and its solutions to ensure stability?

A3: For optimal stability, follow these storage guidelines:

FormStorage ConditionAtmosphereDuration
Solid Room TemperatureDark, DryAs per manufacturer's recommendations
Solution -80°CInert Gas (Argon or Nitrogen)Up to 6 months
Solution -20°CInert Gas (Argon or Nitrogen)Up to 1 month
Solution 4°CInert Gas, Light-ProtectedUp to 2 days[5]
Solution 20°C (Room Temp)Inert Gas, Light-ProtectedUp to 1 day[5]

Data adapted from stability studies on related catecholamines.[5] It is always recommended to prepare solutions fresh for each experiment.

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, using antioxidants is a highly effective method. Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant for this purpose.[6] It works by reducing the oxidized quinone products back to their original catechol form. Other antioxidants like glutathione can also be used.[5][7]

Q5: How can I monitor the oxidation of my this compound solution?

A5: Oxidation can be monitored both visually and analytically. A visual color change to yellow or brown is a clear indicator of oxidation. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection is a sensitive method to separate and quantify this compound and its oxidation products.[8][9][10][11][12]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Solution turns yellow/brown immediately upon dissolving. 1. High concentration of dissolved oxygen in the solvent.2. Contamination of glassware or solvent with metal ions.3. High pH of the solvent.1. Use degassed solvents (See Protocol 1).2. Use metal-free water and acid-washed glassware. Consider adding a chelating agent like EDTA.[4]3. Prepare solutions in a slightly acidic buffer (pH 4-6).[1][2]
Initially clear solution darkens over time (minutes to hours). 1. Gradual entry of oxygen into the solution.2. Light-induced oxidation.3. In biological experiments, enzymatic oxidation may occur.1. Work under an inert atmosphere (e.g., nitrogen or argon) (See Protocol 2).2. Protect the solution from light using amber vials or by wrapping the container in aluminum foil.3. If applicable, consider using enzyme inhibitors or heat-inactivating biological samples.
Inconsistent results in biological or chemical assays. 1. Varying degrees of this compound oxidation between experiments.2. Interference from oxidation byproducts.1. Strictly adhere to a consistent protocol for solution preparation and handling.2. Always prepare fresh solutions immediately before each experiment.3. Include an antioxidant, such as ascorbic acid, in your solution (See Protocol 3).
Addition of ascorbic acid does not prevent discoloration. 1. Insufficient concentration of ascorbic acid.2. Degradation of the ascorbic acid itself.3. The rate of oxidation is too rapid for the ascorbic acid to counteract.1. Increase the molar excess of ascorbic acid relative to this compound (a 2- to 5-fold molar excess is a good starting point).2. Prepare fresh ascorbic acid solutions for each experiment.3. Combine the use of ascorbic acid with other preventative measures like deoxygenating solvents and working under an inert atmosphere.

Experimental Protocols

Protocol 1: Preparation of Degassed Solvents

Objective: To remove dissolved oxygen from solvents to minimize oxidation of this compound.

Materials:

  • Solvent (e.g., deionized water, buffer)

  • Schlenk flask or a round-bottom flask with a sidearm

  • Vacuum pump

  • Inert gas source (Argon or Nitrogen) with a manifold

  • Cold trap (optional, but recommended to protect the vacuum pump)

Methodology:

  • Freeze-Pump-Thaw Cycles: a. Place the desired volume of solvent into the Schlenk flask. b. Freeze the solvent by immersing the flask in a cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry) until completely solid. c. Once frozen, connect the flask to the vacuum line and evacuate the headspace for several minutes. d. Close the valve to the vacuum and remove the flask from the cold bath. e. Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid. f. Repeat this freeze-pump-thaw cycle at least three times to ensure thorough degassing.

  • Sparging with Inert Gas: a. Insert a long needle or a glass pipette connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface. b. Gently bubble the inert gas through the solvent for at least 30-60 minutes. c. Maintain a positive pressure of the inert gas over the solvent after sparging.

Protocol 2: Handling this compound Under an Inert Atmosphere

Objective: To prevent exposure of this compound solutions to atmospheric oxygen.

Materials:

  • Glovebox or a Schlenk line setup

  • Inert gas (Argon or Nitrogen)

  • Septa-sealed vials or flasks

  • Gas-tight syringes

Methodology:

  • Using a Glovebox: a. Place all materials, including the solid this compound, degassed solvent, and glassware, inside the glovebox antechamber. b. Purge the antechamber according to the glovebox operating procedure. c. Transfer the materials into the main chamber. d. Perform all weighing, dissolution, and aliquoting steps within the inert atmosphere of the glovebox.

  • Using a Schlenk Line: a. Connect a flask containing the degassed solvent and a separate flask with the solid this compound to the Schlenk line. b. Purge both flasks with inert gas by alternating between vacuum and inert gas backfill (at least three cycles). c. Under a positive pressure of inert gas, transfer the degassed solvent to the flask containing the solid using a cannula or a gas-tight syringe. d. Once dissolved, the solution can be aliquoted into septa-sealed vials using a gas-tight syringe.

Protocol 3: Preparation of a Stabilized this compound Solution with Ascorbic Acid

Objective: To prepare a solution of this compound with an antioxidant to prevent oxidation.

Materials:

  • This compound

  • L-Ascorbic acid

  • Degassed, slightly acidic buffer (e.g., 0.1 M citrate buffer, pH 5.0)

  • Amber glass vials with septa

  • Inert gas source

Methodology:

  • Prepare the degassed, acidic buffer according to Protocol 1.

  • In an amber vial, under a stream of inert gas, weigh the required amount of this compound.

  • In a separate vial, weigh L-ascorbic acid to a final concentration of 2-5 molar excess relative to the this compound.

  • Using a gas-tight syringe, add the degassed buffer to the vial containing L-ascorbic acid and dissolve completely.

  • Transfer the ascorbic acid solution to the vial containing this compound and mix until fully dissolved.

  • Seal the vial under a positive pressure of inert gas.

  • Store the solution protected from light at the appropriate temperature (see storage table).

Visualizations

Oxidation_Pathway cluster_main Oxidation of this compound cluster_factors Accelerating Factors 2_Hydroxy_D_Phe This compound (o-tyrosine) Semiquinone Semiquinone Radical 2_Hydroxy_D_Phe->Semiquinone -e⁻, -H⁺ o_Quinone o-Quinone Semiquinone->o_Quinone -e⁻, -H⁺ Polymerization Polymerization o_Quinone->Polymerization Melanin Melanin-like Polymers (Brown Pigments) Polymerization->Melanin Oxygen O₂ Oxygen->2_Hydroxy_D_Phe Light Light (hν) Light->2_Hydroxy_D_Phe Metal_Ions Metal Ions (Fe³⁺, Cu²⁺) Metal_Ions->2_Hydroxy_D_Phe High_pH High pH (>7) High_pH->2_Hydroxy_D_Phe

Caption: Oxidation pathway of this compound and accelerating factors.

Experimental_Workflow cluster_prep Solution Preparation cluster_handling Experiment Execution Start Start Degas 1. Degas Solvent (Freeze-Pump-Thaw or Sparging) Start->Degas Weigh 2. Weigh 2-Hydroxy-D-Phe & Antioxidant (optional) Degas->Weigh Dissolve 3. Dissolve in Degassed Solvent under Inert Atmosphere Weigh->Dissolve Store 4. Store in Amber Vial at Low Temperature Dissolve->Store Use 5. Use Gas-Tight Syringe to Withdraw Solution Store->Use Experiment 6. Perform Experiment (Minimize light and air exposure) Use->Experiment Analyze 7. Analyze Promptly Experiment->Analyze

Caption: Recommended workflow for minimizing oxidation during experiments.

References

"quantification challenges of 2-Hydroxy-D-Phenylalanine in biological samples"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Hydroxy-D-Phenylalanine (2-OH-D-Phe) in biological samples.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of 2-OH-D-Phe.

Issue 1: Poor Peak Shape and Low Sensitivity in LC-MS/MS Analysis

Q: My 2-OH-D-Phe peak is broad and shows low intensity during LC-MS/MS analysis. What are the potential causes and solutions?

A: Poor peak shape and low sensitivity are common challenges. Here’s a systematic approach to troubleshoot this issue:

  • Mobile Phase Composition: The pH of the mobile phase is critical. 2-OH-D-Phe is an amino acid, and its retention on a reversed-phase column is highly dependent on its ionization state.

    • Recommendation: Ensure the mobile phase pH is optimized. A lower pH (e.g., 2-3) using an additive like formic acid will protonate the carboxylic acid group, leading to better retention and peak shape on C18 columns.

  • Column Choice: The stationary phase of the HPLC column plays a significant role.

    • Recommendation: While C18 columns are common, consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column if you are struggling with retention, especially for polar metabolites.

  • Ion Source Parameters: Suboptimal ion source settings in the mass spectrometer can significantly impact signal intensity.

    • Recommendation: Optimize the capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature specifically for 2-OH-D-Phe using a pure standard.

  • Sample Preparation: Inadequate removal of matrix components can lead to ion suppression.

    • Recommendation: Enhance your sample cleanup protocol. Consider solid-phase extraction (SPE) with a mixed-mode cation exchange sorbent for effective removal of interfering substances.

Workflow for Optimizing LC-MS/MS Parameters

cluster_LC LC Optimization cluster_MS MS Optimization cluster_SamplePrep Sample Preparation A Mobile Phase pH B Column Selection (C18 vs. HILIC) A->B C Gradient Optimization B->C D Ion Source Parameters C->D Inject Standard E Collision Energy D->E F MRM Transitions E->F Final Method Final Method F->Final Method G Protein Precipitation H Solid-Phase Extraction (SPE) G->H I Derivatization (Optional) H->I I->Final Method

Caption: A logical workflow for method development in LC-MS/MS analysis.

Issue 2: Inaccurate Quantification due to Isomeric Interference

Q: I am concerned about interference from other isomers of hydroxyphenylalanine. How can I ensure the specificity of my assay for this compound?

A: Isomeric interference is a critical challenge. 2-Hydroxy-L-Phenylalanine, 3-Hydroxy-D/L-Phenylalanine, and 4-Hydroxy-D/L-Phenylalanine (Tyrosine isomers) can interfere with accurate quantification.

  • Chromatographic Separation: The primary strategy is to achieve baseline separation of the isomers.

    • Recommendation: Employ a chiral column for separating D- and L-enantiomers. For positional isomers, a high-resolution, long analytical column with a shallow gradient can improve separation. Methodical optimization of the mobile phase composition and gradient is crucial.

  • Mass Spectrometry: While isomers have the same mass, their fragmentation patterns might differ slightly.

    • Recommendation: Perform a detailed fragmentation analysis (MS/MS) of each isomer standard. Select multiple, unique MRM (Multiple Reaction Monitoring) transitions for 2-OH-D-Phe that show minimal interference from other isomers.

Logical Relationship for Ensuring Specificity

A 2-OH-D-Phe Quantification B Isomeric Interference A->B C Chromatographic Separation B->C D Mass Spectrometric Detection B->D E Chiral Column C->E F Optimized Gradient C->F G Unique MRM Transitions D->G H Accurate Quantification E->H F->H G->H

Caption: Decision tree for overcoming isomeric interference.

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation technique for 2-OH-D-Phe in plasma?

A1: Protein precipitation followed by solid-phase extraction (SPE) is a robust and widely used method.

  • Protein Precipitation: Typically performed by adding a cold organic solvent like acetonitrile or methanol (usually in a 3:1 ratio of solvent to plasma). This step removes the majority of proteins.

  • Solid-Phase Extraction (SPE): The supernatant from the precipitation step is often further cleaned using SPE. A mixed-mode cation exchange sorbent is effective for retaining the amino acid while washing away neutral and acidic interferences. The 2-OH-D-Phe is then eluted with a basic solvent.

Q2: Is derivatization necessary for the analysis of 2-OH-D-Phe?

A2: Derivatization is not always necessary for LC-MS/MS analysis but can be beneficial in certain situations.

  • For LC-MS/MS: Modern instruments are often sensitive enough to detect underivatized 2-OH-D-Phe. However, if you face sensitivity issues, derivatization can improve ionization efficiency and chromatographic retention.

  • For GC-MS: Derivatization is mandatory for GC-MS analysis to make the amino acid volatile. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Q3: What are typical recovery and matrix effect values to expect for 2-OH-D-Phe analysis in biological fluids?

A3: The acceptable ranges can vary, but here are some general targets. The following table summarizes typical performance data for a validated LC-MS/MS method.

ParameterMatrixTypical RangeNotes
Recovery Plasma85% - 115%Assessed at low, medium, and high concentrations.
Urine80% - 120%Urine often presents more matrix variability.
Matrix Effect Plasma85% - 115%Calculated by comparing the response in post-extraction spiked samples to that in a pure solution.
Urine80% - 120%A value of 100% indicates no matrix effect.
Lower Limit of Quantification (LLOQ) Plasma1 - 10 ng/mLHighly dependent on the instrumentation used.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for LC-MS/MS Analysis

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Vortex the sample and aliquot 100 µL into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of an internal standard solution (e.g., this compound-d3).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for injection.

Experimental Workflow for Plasma Sample Preparation

A 1. Aliquot 100 µL Plasma B 2. Add Internal Standard A->B C 3. Add 300 µL Acetonitrile B->C D 4. Vortex & Centrifuge C->D E 5. Transfer Supernatant D->E F 6. Evaporate to Dryness E->F G 7. Reconstitute in Mobile Phase F->G H Inject into LC-MS/MS G->H

Caption: Step-by-step workflow for plasma sample preparation.

Validation & Comparative

A Comparative Analysis of 2-Hydroxy-D-Phenylalanine and L-o-Tyrosine: Biological Activity and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 2-Hydroxy-D-phenylalanine and L-o-Tyrosine. While L-o-Tyrosine (commonly known as L-Tyrosine) is a well-characterized amino acid with crucial physiological roles, this compound (D-o-Tyrosine) is its less-studied enantiomer, primarily recognized as a marker of oxidative stress. This document synthesizes available experimental data to offer an objective comparison, highlighting both established functions and areas requiring further investigation.

Core Biological Functions and

Properties

L-o-Tyrosine is a proteinogenic amino acid that serves as a fundamental building block for proteins.[1] Beyond this structural role, it is a critical precursor for the synthesis of several key biological molecules, including:

  • Neurotransmitters: L-Tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in the production of catecholamines such as dopamine, norepinephrine, and epinephrine. These neurotransmitters are essential for mood regulation, stress response, and cognitive functions like memory and alertness.[1][]

  • Thyroid Hormones: The thyroid hormones triiodothyronine (T3) and thyroxine (T4), which regulate metabolism, are derived from L-Tyrosine.[1]

  • Melanin: This pigment, responsible for skin, hair, and eye color, is synthesized from L-Tyrosine.[]

In cellular signaling, the hydroxyl group of L-Tyrosine residues in proteins can be phosphorylated by tyrosine kinases.[1] This post-translational modification is a key mechanism in signal transduction pathways that control cell growth, differentiation, and metabolism.[3][4]

In stark contrast, this compound (D-o-Tyrosine) is not incorporated into proteins during ribosomal synthesis and its defined biological roles are not well-established. Its primary significance in the scientific literature is as a biomarker for oxidative stress. D-o-Tyrosine, along with its meta- and para-isomers, is formed through the non-enzymatic hydroxylation of D-phenylalanine by hydroxyl radicals. While D-amino acids are known to have some physiological roles, particularly in the nervous system, the specific functions of D-o-Tyrosine remain largely unexplored.

Comparative Quantitative Data: Enzyme Kinetics

One of the few areas with direct comparative data for L- and D-tyrosine isomers is in enzyme kinetics, specifically with the enzyme tyrosinase, which is involved in melanin synthesis. A study on the action of tyrosinase on the enantiomers of tyrosine and DOPA provides the following kinetic parameters.

SubstrateMichaelis Constant (K_m) (mM)Maximum Rate (k_cat) (s⁻¹)
L-Tyrosine0.31 ± 0.058.71 ± 0.89
D-Tyrosine2.50 ± 0.218.71 ± 0.89
L-Dopa0.41 ± 0.04106.77 ± 2.74
D-Dopa2.11 ± 0.22108.44 ± 4.08

Table 1: Steady-state kinetic constants for the action of tyrosinase on tyrosine and DOPA enantiomers. Data extracted from a study on L- and D-melanogenesis pathways.[5]

The data clearly indicates that while the maximum reaction rates (k_cat) are nearly identical for both L- and D-isomers, the Michaelis constant (K_m) is significantly lower for the L-isomers. This suggests that tyrosinase has a much higher affinity for the naturally occurring L-enantiomers of both tyrosine and DOPA. The lower affinity for D-Tyrosine results in a longer lag period and a slower overall rate of D-melanin formation compared to L-melanin formation from L-Tyrosine.[5] This effectively means D-Tyrosine acts as a less efficient substrate for tyrosinase.[5]

Experimental Protocols

Tyrosinase Activity Assay (Spectrophotometric)

This protocol describes a method to determine the kinetic parameters of tyrosinase with different substrates, such as L-Tyrosine and D-Tyrosine.

Principle:

Tyrosinase catalyzes the oxidation of tyrosine to dopaquinone, which then undergoes a series of non-enzymatic reactions to form dopachrome, a colored product that can be quantified spectrophotometrically at 475 nm. The initial rate of dopachrome formation is proportional to the enzyme activity.

Materials:

  • Mushroom Tyrosinase

  • L-Tyrosine

  • D-Tyrosine

  • L-DOPA (as a positive control and to reduce the lag phase of tyrosine oxidation)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Spectrophotometer capable of measuring absorbance at 475 nm

  • Cuvettes

Procedure:

  • Enzyme Preparation: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration should be determined empirically to give a linear reaction rate for a defined period.

  • Substrate Preparation: Prepare stock solutions of L-Tyrosine and D-Tyrosine in phosphate buffer. Gentle heating may be required to dissolve the substrates. Prepare a range of substrate concentrations to determine K_m and V_max.

  • Assay Reaction: a. To a cuvette, add the phosphate buffer and the desired concentration of the substrate (L-Tyrosine or D-Tyrosine). b. Add a small, fixed amount of L-DOPA to each reaction mixture to eliminate the characteristic lag phase of tyrosine oxidation by tyrosinase. c. Equilibrate the mixture at a constant temperature (e.g., 25°C). d. Initiate the reaction by adding a specific volume of the tyrosinase solution to the cuvette. e. Immediately start monitoring the increase in absorbance at 475 nm over time (e.g., every 15 seconds for 5 minutes).

  • Data Analysis: a. Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of dopachrome (3600 M⁻¹cm⁻¹). b. Plot the initial velocities against the corresponding substrate concentrations. c. Determine the K_m and V_max values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis or by using a linear plot such as the Lineweaver-Burk plot.

Visualizing Metabolic Fates and Experimental Workflows

metabolic_fates cluster_l_tyrosine L-o-Tyrosine Pathway cluster_d_tyrosine This compound Formation L_Tyr L-o-Tyrosine Proteins Protein Synthesis L_Tyr->Proteins Incorporation L_DOPA L-DOPA L_Tyr->L_DOPA Tyrosine Hydroxylase Thyroid_Hormones Thyroid Hormones L_Tyr->Thyroid_Hormones Melanin Melanin L_Tyr->Melanin Tyrosinase Phosphorylation Protein Phosphorylation L_Tyr->Phosphorylation Tyrosine Kinases (on protein residues) Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine D_Phe D-Phenylalanine D_o_Tyr This compound (D-o-Tyrosine) D_Phe->D_o_Tyr Oxidative_Stress Oxidative Stress (Hydroxyl Radicals) Oxidative_Stress->D_o_Tyr Non-enzymatic Hydroxylation

Metabolic fates of L-o-Tyrosine and this compound.

experimental_workflow cluster_assays Comparative Biological Assays start Start: Hypothesis Formulation cell_culture Cell Culture (e.g., Neuronal, Endocrine) start->cell_culture treatment Treatment with: - L-o-Tyrosine - this compound - Control cell_culture->treatment neurotransmitter_assay Neurotransmitter Quantification (HPLC-ECD) treatment->neurotransmitter_assay western_blot Western Blot for Phosphorylated Proteins treatment->western_blot gene_expression Gene Expression Analysis (qPCR/RNA-seq) treatment->gene_expression cell_viability Cell Viability/Toxicity Assay (MTT/LDH) treatment->cell_viability oxidative_stress_assay Oxidative Stress Marker Analysis (e.g., ROS levels) treatment->oxidative_stress_assay data_analysis Data Analysis and Comparison neurotransmitter_assay->data_analysis western_blot->data_analysis gene_expression->data_analysis cell_viability->data_analysis oxidative_stress_assay->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

Workflow for comparing biological activities of the isomers.

Conclusion and Future Directions

The biological activities of L-o-Tyrosine and this compound are markedly different based on current scientific understanding. L-o-Tyrosine is a cornerstone of mammalian biochemistry, integral to protein structure, neurotransmission, hormone production, and cellular signaling. In contrast, this compound is primarily viewed as a product of oxidative damage with no clearly defined, beneficial biological roles.

The comparative kinetic data with tyrosinase demonstrates a clear enzymatic preference for the L-isomer, highlighting the stereospecificity of biological systems. While this provides a quantitative comparison in one context, there is a significant lack of data directly comparing the effects of these two molecules on other biological processes, such as neuronal signaling or kinase activity.

Future research should focus on elucidating the potential biological effects of this compound. Given the presence of D-amino acids in the nervous system, it is plausible that D-o-Tyrosine may have currently unknown neuromodulatory or signaling functions. A systematic investigation, as outlined in the proposed experimental workflow, would be invaluable in determining if this compound is merely a marker of cellular damage or an active biological molecule in its own right. Such studies will be crucial for a comprehensive understanding of the roles of amino acid isomers in health and disease.

References

A Comparative Analysis of D-o-Tyrosine and D-Tyrosine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the properties, biological activities, and experimental evaluation of D-o-Tyrosine and its isomer, D-Tyrosine.

In the landscape of amino acid research and drug development, understanding the nuanced differences between isomers is paramount. This guide provides a comprehensive comparative analysis of D-o-Tyrosine (D-ortho-Tyrosine) and the more common D-Tyrosine (D-para-Tyrosine). While structurally similar, their distinct origins and biological activities present unique opportunities and challenges for researchers. D-Tyrosine serves as a precursor to vital neurotransmitters and hormones, whereas D-o-Tyrosine emerges as a biomarker and potential mediator of oxidative stress.

At a Glance: Key Differences

FeatureD-o-Tyrosine (ortho-Tyrosine)D-Tyrosine (para-Tyrosine)
Primary Origin Non-enzymatic hydroxylation of Phenylalanine under oxidative stress.[1][2][3]Precursor to neurotransmitters and hormones.[4]
Biological Role Biomarker of oxidative stress; potential inhibitor of cell proliferation.[2][5]Precursor for the synthesis of catecholamines (dopamine, norepinephrine, epinephrine) and melanin.[4]
Cellular Impact Can be incorporated into proteins, potentially leading to dysfunctional proteins and cellular stress.[2]Utilized in established metabolic pathways for the synthesis of essential biological molecules.[1]
Signaling Pathway Modulation May inhibit MAPK/Erk and STAT signaling pathways.Precursor for signaling molecules (neurotransmitters).

Physicochemical Properties: A Comparative Table

Quantitative data for D-o-Tyrosine is not as readily available as for D-Tyrosine. The following table summarizes the known properties.

PropertyD-o-TyrosineD-Tyrosine
Molecular Formula C₉H₁₁NO₃C₉H₁₁NO₃
Molecular Weight 181.19 g/mol 181.19 g/mol [4][6]
Water Solubility Data not readily available, expected to be pH-dependent.0.453 g/L (at 25 °C)[7]; solubility is pH-dependent.[8]
pKa (α-carboxyl) Not explicitly found~2.20 - 2.25[6]
pKa (α-amino) Not explicitly found~9.11
pKa (phenolic hydroxyl) Not explicitly found~10.07 - 10.5[9][10][11]
Appearance White to off-white solidWhite to off-white crystalline powder.[12][13]
Melting Point Data not readily available>300 °C[6][13]

Biological Activity and Signaling Pathways

The biological roles of D-o-Tyrosine and D-Tyrosine are fundamentally different. D-Tyrosine is a key building block in several critical biosynthetic pathways, while D-o-Tyrosine is a product of cellular damage and can interfere with normal cellular processes.

D-Tyrosine: A Precursor to Essential Molecules

D-Tyrosine, as the enantiomer of the proteinogenic L-Tyrosine, is a precursor for the synthesis of vital catecholamines, including dopamine, norepinephrine, and epinephrine.[4] It is also a precursor to melanin, the pigment responsible for skin and hair color.[4] D-Tyrosine can competitively inhibit tyrosinase, the key enzyme in melanogenesis, and has been shown to negatively regulate melanin synthesis.[12][14]

D-o-Tyrosine: A Marker and Mediator of Oxidative Stress

D-o-Tyrosine, along with m-Tyrosine, is formed through the non-enzymatic hydroxylation of phenylalanine by highly reactive hydroxyl radicals during conditions of oxidative stress.[1][2][3] Its presence in biological samples is therefore considered a reliable biomarker of oxidative damage.[2][5]

Emerging evidence suggests that D-o-Tyrosine is not merely a passive marker but may actively contribute to the pathophysiology of oxidative stress-related diseases.[2][5] Studies have shown that o-Tyrosine can inhibit cell proliferation and may interfere with signaling pathways such as the MAPK/Erk and STAT pathways.

oxidative_stress_pathway cluster_0 Normal Physiology cluster_1 Oxidative Stress Phenylalanine Phenylalanine Phenylalanine_Hydroxylase Phenylalanine Hydroxylase Phenylalanine->Phenylalanine_Hydroxylase p_Tyrosine p-Tyrosine (D-Tyrosine) Phenylalanine_Hydroxylase->p_Tyrosine Catecholamines_Melanin Catecholamines, Melanin p_Tyrosine->Catecholamines_Melanin Biosynthesis Phenylalanine_ox Phenylalanine Hydroxyl_Radical Hydroxyl Radical (•OH) Phenylalanine_ox->Hydroxyl_Radical o_Tyrosine o-Tyrosine (D-o-Tyrosine) Hydroxyl_Radical->o_Tyrosine Cellular_Dysfunction Cellular Dysfunction, Inhibition of MAPK/Erk & STAT signaling o_Tyrosine->Cellular_Dysfunction Oxidative_Stress_Source Oxidative Stress (e.g., Inflammation, Radiation) Oxidative_Stress_Source->Hydroxyl_Radical

Formation of D-o-Tyrosine vs. D-Tyrosine.

Experimental Protocols

Accurate analysis and comparison of D-o-Tyrosine and D-Tyrosine require specific and robust experimental protocols.

HPLC Separation of Tyrosine Isomers

Objective: To separate and quantify D-o-Tyrosine and D-Tyrosine in a sample.

Methodology: Reversed-phase high-performance liquid chromatography (HPLC) is a common method for separating tyrosine isomers.

  • Instrumentation: A standard HPLC system with a UV or fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).

    • Solvent B: Organic solvent (e.g., acetonitrile or methanol).

    • A typical gradient might run from 100% A to a certain percentage of B over a set time to elute the different isomers.

  • Detection:

    • UV detection at a wavelength of approximately 275 nm.

    • Fluorescence detection with excitation at ~275 nm and emission at ~305 nm can offer higher sensitivity and selectivity.

  • Sample Preparation: Samples should be deproteinized (e.g., by acid precipitation) and filtered through a 0.22 µm filter before injection.

  • Quantification: A standard curve is generated using known concentrations of pure D-o-Tyrosine and D-Tyrosine to quantify their amounts in the unknown sample.

hplc_workflow Sample_Preparation Sample Preparation (Deproteinization, Filtration) HPLC_System HPLC System (C18 Column) Sample_Preparation->HPLC_System Gradient_Elution Gradient Elution (Aqueous/Organic Mobile Phase) HPLC_System->Gradient_Elution Detection Detection (UV or Fluorescence) Gradient_Elution->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis

Workflow for HPLC analysis of tyrosine isomers.
Tyrosinase Inhibition Assay

Objective: To determine and compare the inhibitory effects of D-o-Tyrosine and D-Tyrosine on tyrosinase activity.

Methodology: A spectrophotometric assay measuring the formation of dopachrome from a substrate like L-DOPA.

  • Reagents:

    • Mushroom tyrosinase solution.

    • L-DOPA (substrate) solution.

    • Phosphate buffer (pH 6.8).

    • Test compounds: D-o-Tyrosine and D-Tyrosine dissolved in an appropriate solvent (e.g., buffer or DMSO, ensuring the final solvent concentration is low).

    • Positive control (e.g., Kojic acid).

  • Procedure (96-well plate format):

    • Add buffer, tyrosinase enzyme, and varying concentrations of the test inhibitor (D-o-Tyrosine or D-Tyrosine) or control to the wells.

    • Pre-incubate the mixture for a short period (e.g., 10 minutes at 25°C).

    • Initiate the reaction by adding the L-DOPA substrate to all wells.

    • Measure the absorbance at 475-490 nm kinetically over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), a kinetic analysis (e.g., Lineweaver-Burk plot) can be performed by varying both substrate and inhibitor concentrations.[1][15]

Conclusion

The distinction between D-o-Tyrosine and D-Tyrosine is a clear example of how subtle changes in molecular structure can lead to vastly different biological implications. While D-Tyrosine is integral to normal physiological processes, D-o-Tyrosine is a hallmark of oxidative stress and may play an active role in disease pathogenesis. For researchers in drug development and related fields, a thorough understanding of these differences is crucial for interpreting experimental data and for the design of novel therapeutic strategies. The experimental protocols outlined in this guide provide a solid foundation for the accurate and comparative analysis of these two important tyrosine isomers. Further research into the specific cellular targets and signaling pathways affected by D-o-Tyrosine will undoubtedly open new avenues for therapeutic intervention in oxidative stress-related disorders.

References

A Comparative Guide to the Validation of 2-Hydroxy-D-Phenylalanine Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Hydroxy-D-Phenylalanine, a non-proteinogenic amino acid, is of increasing interest in biomedical research due to its potential role as a biomarker and its implications in various physiological and pathological processes. This guide provides an objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound with alternative analytical techniques, namely High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Enzymatic Assays. The information presented is supported by established analytical validation principles and data from analogous scientific literature.

Comparative Analysis of Analytical Methods

The choice of an analytical method for the quantification of this compound is dictated by the specific requirements of the study, including sensitivity, selectivity, throughput, and cost. The following table summarizes the key performance parameters of LC-MS/MS, HPLC-FLD, and Enzymatic Assays to facilitate a direct comparison.

ParameterLC-MS/MS with Chiral DerivatizationHPLC-FLD with Chiral DerivatizationEnzymatic Assay (D-Amino Acid Oxidase)
Principle Chromatographic separation of diastereomers followed by mass-to-charge ratio detection.Chromatographic separation of fluorescent diastereomers.Stereospecific enzymatic oxidation of the D-enantiomer, with colorimetric or fluorometric detection of a reaction product.
Linearity (R²) > 0.99> 0.99Typically > 0.98
Limit of Detection (LOD) Sub-nanomolar to low nanomolar rangeLow to mid-nanomolar rangeMicromolar to high nanomolar range
Limit of Quantification (LOQ) Low nanomolar rangeMid to high nanomolar rangeHigh nanomolar to low micromolar range
Accuracy (% Recovery) 90-110%90-110%85-115%
Precision (%RSD) < 15%< 15%< 20%
Selectivity High (based on retention time and specific mass transitions)Moderate to High (dependent on chromatographic resolution)High (enzyme-specific for D-amino acids)
Throughput HighModerateModerate to High (plate-based formats)
Cost (Instrument/Reagents) High / ModerateModerate / LowLow / Low

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and sample matrices.

LC-MS/MS Quantification of this compound

This method involves the derivatization of this compound with a chiral agent to form diastereomers, which are then separated and quantified by LC-MS/MS.

a. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆-labeled this compound).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

b. Chiral Derivatization (using a generic chiral derivatizing agent, e.g., a Marfey's reagent analog)

  • Reconstitute the dried extract in 50 µL of 1 M sodium bicarbonate buffer (pH 9.0).

  • Add 100 µL of a 10 mg/mL solution of the chiral derivatizing agent in acetone.

  • Incubate the mixture at 60°C for 1 hour.

  • Cool the reaction mixture to room temperature and add 10 µL of 2 M HCl to stop the reaction.

  • Dilute the sample with 840 µL of the initial mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the diastereomers (e.g., 5-95% B over 10 minutes)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for the derivatized this compound and its internal standard would need to be determined.

HPLC-FLD Quantification of this compound

This method also relies on chiral derivatization but uses a fluorescent derivatizing agent and fluorescence detection.

a. Sample Preparation and Derivatization

The sample preparation is similar to the LC-MS/MS method. A fluorescent chiral derivatizing agent, such as o-phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine), is used.

  • Follow steps 1-4 of the LC-MS/MS sample preparation.

  • Reconstitute the dried extract in 100 µL of borate buffer (pH 9.5).

  • Add 20 µL of the OPA/chiral thiol reagent.

  • Incubate at room temperature for 2 minutes.

  • Inject a portion of the reaction mixture directly onto the HPLC system.

b. HPLC-FLD Conditions

  • HPLC System: Standard HPLC system with a fluorescence detector

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 25 mM Sodium phosphate buffer (pH 7.0)

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)

  • Gradient: A suitable gradient to resolve the fluorescent diastereomers.

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

Enzymatic Assay for this compound

This method utilizes the high specificity of the enzyme D-amino acid oxidase (DAAO) for D-amino acids. The assay can be adapted for a 96-well plate format for higher throughput.

a. Principle

DAAO catalyzes the oxidative deamination of this compound to its corresponding α-keto acid, producing hydrogen peroxide (H₂O₂) and ammonia. The H₂O₂ can then be used in a coupled reaction with horseradish peroxidase (HRP) and a chromogenic or fluorogenic substrate to produce a detectable signal.

b. Assay Protocol

  • Prepare standards of this compound in the appropriate buffer.

  • Add 50 µL of sample or standard to the wells of a 96-well plate.

  • Prepare a reaction mixture containing DAAO, HRP, and a suitable substrate (e.g., Amplex Red) in a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4).

  • Add 50 µL of the reaction mixture to each well to initiate the reaction.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength for the chosen substrate.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Chiral Derivatization cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS_Addition Internal Standard Addition Plasma->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Drying Supernatant Evaporation Centrifugation->Supernatant_Drying Reconstitution Reconstitution in Buffer Supernatant_Drying->Reconstitution CDA_Addition Addition of Chiral Derivatizing Agent Reconstitution->CDA_Addition Incubation Incubation CDA_Addition->Incubation Reaction_Quench Reaction Quench Incubation->Reaction_Quench LC_Separation UHPLC Separation (C18 Column) Reaction_Quench->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

Method_Comparison_Logic Start Need to Quantify This compound High_Sensitivity High Sensitivity & Selectivity Required? Start->High_Sensitivity High_Throughput High Throughput Needed? High_Sensitivity->High_Throughput No LC_MS LC-MS/MS High_Sensitivity->LC_MS Yes Cost_Constraint Significant Cost Constraints? High_Throughput->Cost_Constraint Yes HPLC_FLD HPLC-FLD High_Throughput->HPLC_FLD No Cost_Constraint->HPLC_FLD No Enzymatic Enzymatic Assay Cost_Constraint->Enzymatic Yes

Caption: Decision logic for selecting an analytical method.

Conclusion

The validation of a robust and reliable method for the quantification of this compound is essential for advancing research in various fields. LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for trace-level analysis in complex biological matrices. HPLC-FLD provides a cost-effective alternative with good sensitivity, suitable for many research applications. Enzymatic assays, while generally less sensitive, offer a high-throughput and low-cost option for screening purposes or for studies where higher concentrations of the analyte are expected. The choice of the most appropriate method will depend on the specific research question, the available resources, and the required analytical performance.

A Researcher's Guide to Antibody Cross-Reactivity Against Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is a cornerstone of reliable experimental data and the efficacy of therapeutic agents. When developing assays or drugs targeting phenylalanine, a critical consideration is the potential for antibodies to cross-react with structurally similar molecules, known as analogs. This guide provides a comprehensive comparison of antibody performance against phenylalanine and its analogs, supported by experimental data and detailed methodologies.

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, phenylalanine), also binds to other molecules with similar structural features.[1] This phenomenon can lead to inaccurate quantification in immunoassays and potential off-target effects in therapeutic applications. Therefore, a thorough assessment of an antibody's binding profile against a panel of relevant analogs is an indispensable step in its validation and application.

Quantitative Comparison of Antibody Specificity

The cross-reactivity of an antibody is typically quantified by comparing its binding affinity to the target antigen versus its affinity for other related compounds. The following tables summarize the cross-reactivity of a monoclonal antibody raised against L-phenylalanine, as determined by competitive enzyme-linked immunosorbent assay (ELISA).

Table 1: Cross-Reactivity of Monoclonal Anti-Phenylalanine Antibody (Clone: 14H10)

Compound Tested% Inhibition (at 20 µg/ml)% Inhibition (at 10 µg/ml)% Inhibition (at 5 µg/ml)
L-Phenylalanine 100% 50% 20%
L-Tyrosine10%0%0%
L-Tryptophan10%0%0%

Data sourced from a competitive ELISA experiment.[2]

This data clearly demonstrates the high specificity of the monoclonal antibody for L-phenylalanine, with significantly lower or no binding to the closely related aromatic amino acids, L-tyrosine and L-tryptophan, at the tested concentrations.[2]

Experimental Protocols

Accurate assessment of cross-reactivity relies on robust and well-documented experimental procedures. The following are detailed protocols for two key methods used to evaluate antibody specificity.

Competitive ELISA Protocol

This assay measures the ability of phenylalanine analogs to compete with L-phenylalanine for binding to the immobilized anti-phenylalanine antibody.[1]

Materials:

  • 96-well microtiter plates

  • Anti-Phenylalanine antibody

  • L-Phenylalanine standard

  • Phenylalanine analogs (e.g., L-tyrosine, L-tryptophan)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Assay buffer (e.g., PBS)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with the anti-phenylalanine antibody at a concentration of 1-5 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition Reaction: Prepare serial dilutions of the L-phenylalanine standard and the phenylalanine analogs in assay buffer.

  • Incubation: Add 50 µL of the standard or analog solutions to the wells, followed by 50 µL of a fixed concentration of a phenylalanine-enzyme conjugate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration to determine the IC50 value (the concentration of the analog that inhibits 50% of the maximal signal). The percent cross-reactivity can be calculated using the formula: (% Cross-Reactivity = (IC50 of L-Phenylalanine / IC50 of Analog) x 100).

Surface Plasmon Resonance (SPR) Protocol

SPR provides real-time, label-free analysis of binding kinetics, offering a detailed view of the association and dissociation rates of the antibody-analog interaction.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Anti-Phenylalanine antibody

  • L-Phenylalanine and phenylalanine analogs

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Activation reagents (e.g., EDC/NHS)

  • Blocking agent (e.g., ethanolamine-HCl)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Chip Preparation and Antibody Immobilization:

    • Activate the sensor chip surface using a pulse of EDC/NHS.

    • Inject the anti-phenylalanine antibody diluted in immobilization buffer to achieve the desired immobilization level.

    • Block the remaining active sites with a pulse of ethanolamine-HCl.

  • Binding Analysis:

    • Inject a series of concentrations of L-phenylalanine over the sensor surface to determine its binding kinetics (association and dissociation rates).

    • Regenerate the sensor surface with a suitable regeneration solution to remove the bound analyte.

    • Repeat the process for each phenylalanine analog to be tested.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Compare the KD values of the analogs to that of L-phenylalanine to determine the relative binding affinities and cross-reactivity.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for competitive ELISA and SPR analysis.

Competitive_ELISA_Workflow Competitive ELISA Workflow for Cross-Reactivity cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat plate with anti-Phe Ab p2 Wash p1->p2 p3 Block non-specific sites p2->p3 p4 Wash p3->p4 r1 Add Phe analogs/standard p4->r1 r2 Add Phe-enzyme conjugate r1->r2 r3 Incubate r2->r3 r4 Wash r3->r4 d1 Add secondary Ab-HRP r4->d1 d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add TMB substrate d3->d4 d5 Incubate (dark) d4->d5 d6 Add stop solution d5->d6 a1 Read absorbance at 450 nm d6->a1 a2 Calculate IC50 and % Cross-Reactivity a1->a2

Caption: Workflow for Competitive ELISA.

SPR_Workflow SPR Workflow for Cross-Reactivity Analysis cluster_immobilization Antibody Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis i1 Activate sensor chip i2 Immobilize anti-Phe Ab i1->i2 i3 Block remaining sites i2->i3 b1 Inject Phe analog (Analyte) i3->b1 b2 Association phase b1->b2 b3 Dissociation phase b2->b3 b4 Regenerate surface b3->b4 a1 Generate sensorgram b3->a1 b4->b1 Repeat for each analog and concentration a2 Fit data to binding model a1->a2 a3 Determine ka, kd, and KD a2->a3 a4 Compare KD values a3->a4

Caption: Workflow for Surface Plasmon Resonance.

References

A Comparative Guide to the Isomers of Hydroxyphenylalanine: Biological Effects and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of the three main isomers of hydroxyphenylalanine: para-tyrosine (p-tyrosine), meta-tyrosine (m-tyrosine), and ortho-tyrosine (o-tyrosine). While structurally similar, these isomers exhibit distinct roles and activities, ranging from essential protein building blocks to markers and mediators of cellular stress. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate a deeper understanding of their differential impacts.

At a Glance: Key Differences Between Hydroxyphenylalanine Isomers

Featurepara-Tyrosine (p-Tyr)meta-Tyrosine (m-Tyr)ortho-Tyrosine (o-Tyr)
Structure 4-hydroxyphenylalanine3-hydroxyphenylalanine2-hydroxyphenylalanine
Primary Role Protein synthesis, precursor to catecholamines and hormones[1]Biomarker and mediator of oxidative stress[2][3][4]Biomarker and mediator of oxidative stress[2][3][4]
Natural Occurrence Common proteinogenic amino acid[1]Non-proteinogenic, formed via oxidative stress[2][3][4]Non-proteinogenic, formed via oxidative stress[2][3][4]
Toxicity Generally non-toxic, essential for cellular functionToxic, particularly phytotoxic[3][4]Toxic[3][4]
Effect on Cell Growth Supports cell growthInhibits cell growth[3]Can induce apoptosis[3]
Enzyme Inhibition Substrate for tyrosine hydroxylase[1]Metyrosine (an analog) is a competitive inhibitor of tyrosine hydroxylase[5]Limited data available

Quantitative Comparison of Biological Effects

ParameterIsomer(s)EffectConcentrationCell/System TypeReference
Cell Growth Inhibition m-Tyrosine~50% reduction in growth rate0.3 mMSaccharomyces cerevisiae[3]
p-TyrosineNo effect on growth rate>1.2 mMSaccharomyces cerevisiae[3]
Protein Degradation m-Tyrosine & o-TyrosineIncreased protein degradation (m-Tyr > o-Tyr)1 mMJ774 mouse macrophage cell line[3]
Apoptosis Induction o-TyrosineSignificant increase in apoptosis500 µMHuman monocytic cell line (THP1)[3]
Levels in Disease m-TyrosineElevated levels (20.5 ± 24.9 nM vs. 8.0 ± 3.1 nM in controls)-Cerebrospinal fluid of infants with hypoxic-ischemic encephalopathy[3]
o-TyrosineElevated levels (20.5 ± 18.6 nM vs. 8.7 ± 2.6 nM in controls)-Cerebrospinal fluid of infants with hypoxic-ischemic encephalopathy[3]
Tyrosine Hydroxylase Inhibition Metyrosine (m-Tyr analog)Competitive inhibitorNot specifiedEnzyme assays[5]
L-DOPA (p-Tyr derivative)InhibitorIC50: 35 µMPC-12 cells[6][7]
Dopamine (p-Tyr derivative)Feedback inhibitorKi: 4.5 µM (control), 28 µM (activated enzyme)Rat striatal homogenates[8]

Signaling Pathways and Mechanisms of Action

The distinct biological activities of hydroxyphenylalanine isomers stem from their differential involvement in cellular pathways.

Catecholamine Biosynthesis Pathway

para-Tyrosine is the natural precursor for the synthesis of crucial neurotransmitters known as catecholamines. This pathway is initiated by the enzyme tyrosine hydroxylase, which is the rate-limiting step.

Catecholamine_Biosynthesis pTyr p-Tyrosine LDOPA L-DOPA pTyr->LDOPA Tyrosine Hydroxylase (TH) (Rate-limiting step) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Tyrosine_Isomer_Toxicity cluster_stress Oxidative Stress cluster_toxicity Cellular Toxicity Phenylalanine Phenylalanine m_o_Tyr m-Tyrosine / o-Tyrosine Phenylalanine->m_o_Tyr Non-enzymatic hydroxylation HydroxylRadical Hydroxyl Radical (•OH) HydroxylRadical->Phenylalanine ProteinIncorp Incorporation into Proteins (in place of Phenylalanine/p-Tyrosine) m_o_Tyr->ProteinIncorp MisfoldedProteins Misfolded/Dysfunctional Proteins ProteinIncorp->MisfoldedProteins UPR Unfolded Protein Response (UPR) MisfoldedProteins->UPR ProteinDeg Increased Protein Degradation MisfoldedProteins->ProteinDeg Apoptosis Apoptosis UPR->Apoptosis TH_Assay_Workflow start Start prepare_enzyme Prepare Enzyme (Tissue/Cell Lysate) start->prepare_enzyme prepare_reaction Prepare Reaction Mixture prepare_enzyme->prepare_reaction incubate Incubate (e.g., 37°C) prepare_reaction->incubate terminate Terminate Reaction (e.g., Perchloric Acid) incubate->terminate centrifuge_filter Centrifuge & Filter terminate->centrifuge_filter hplc HPLC with Electrochemical Detection centrifuge_filter->hplc quantify Quantify L-DOPA hplc->quantify end End quantify->end

References

Comparative Guide to Alternative Methods for the Detection of 2-Hydroxy-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative analytical methods for the detection and quantification of 2-Hydroxy-D-Phenylalanine, also known as D-ortho-Tyrosine (D-o-Tyrosine). This molecule is a significant biomarker for oxidative stress, as its presence in biological systems primarily results from the non-enzymatic hydroxylation of D-Phenylalanine by highly reactive hydroxyl radicals.[1][2] Accurate and sensitive detection of D-o-Tyrosine is crucial for research in areas such as neurodegenerative diseases, aging, and drug-induced toxicity.

This document outlines the principles, performance characteristics, and experimental protocols for several key analytical techniques, enabling an objective comparison to facilitate method selection for specific research applications.

Alternative Detection Methodologies

The detection of this compound can be approached through several analytical strategies, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The primary methods include advanced chromatographic techniques coupled with mass spectrometry, high-performance liquid chromatography with various detectors, capillary electrophoresis for high-efficiency separations, and electrochemical and spectrophotometric assays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered a gold-standard technique for the quantification of small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[3][4][5] This method combines the separation power of liquid chromatography with the precise detection and structural confirmation capabilities of tandem mass spectrometry. The use of stable isotope-labeled internal standards in an isotope dilution approach further enhances accuracy and precision by correcting for matrix effects and variations in sample processing.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful and highly sensitive method for the analysis of this compound, often requiring derivatization to increase the volatility of the analyte for gas-phase separation.[1] Isotope dilution with labeled internal standards is also commonly employed to achieve high accuracy.[6][7] This technique is particularly well-suited for the analysis of amino acid oxidation products in tissue samples.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC offers a versatile platform for the analysis of this compound with various detection methods:

  • Fluorescence Detection: This is a highly sensitive approach that can leverage the native fluorescence of the aromatic ring of the amino acid.[2][4][8] The sensitivity can be further enhanced through pre- or post-column derivatization with fluorescent tags.[9][10][11]

  • UV Detection: While generally less sensitive than fluorescence or mass spectrometry, UV detection provides a robust and widely accessible method for quantification.[12]

  • Electrochemical Detection (ECD): ECD is a highly sensitive and selective detection method for electroactive compounds like phenols, making it well-suited for the analysis of hydroxylated amino acids.[13]

  • Chiral HPLC: To specifically resolve D- and L-enantiomers of 2-Hydroxyphenylalanine, chiral stationary phases (CSPs) are employed. Common CSPs include those based on teicoplanin, crown ethers, and cyclodextrins.[14]

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that is ideal for the analysis of charged molecules like amino acids.[12][15] Enantiomeric separation can be achieved by adding chiral selectors, such as cyclodextrins, to the background electrolyte.[12] CE can be coupled with various detectors, including UV and mass spectrometry, for sensitive quantification.[12][15]

Electrochemical Sensors and Biosensors

Electrochemical methods offer a rapid, cost-effective, and often portable alternative for the detection of this compound. These sensors can be designed with high selectivity through the use of molecularly imprinted polymers or enzymes like tyrosinase.[9][16][17][18]

Spectrophotometric and Enzymatic Assays

Colorimetric and enzymatic assays, such as those utilizing the Folin-Ciocalteu reagent or specific enzymes, provide a simple and high-throughput method for the quantification of total tyrosine or related phenolic compounds.[3][19][20][21] While generally less specific than chromatographic methods, they are useful for initial screening and applications where high sample throughput is a priority.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the performance characteristics of various methods for the detection of this compound (D-o-Tyrosine) and related compounds.

Analyte(s)MethodSample MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeCitation(s)
3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, 3-Bromo-l-tyrosineLC-MS/MSHuman Plasma0.026 - 0.030 ng/mL0.096 - 0.100 ng/mL0.1 - 3.0 ng/mL[22][23]
Phenylalanine and TyrosineHPLC-FluorescenceDried Blood Spots, Plasma10.0 µM (Phe), 5.0 µM (Tyr)Not specifiedNot specified[24]
Phenylalanine and TyrosineHPLC-FluorescenceSerum0.3 µMNot specifiedNot specified[8]
Phenylalanine EnantiomersHPLC-UV (Chiral)Dietary Supplements0.1 µg/mLNot specified0.1 - 500 µg/mL[25]
L-TyrosineLaccase-based BiosensorPharmaceuticals2.29 x 10⁻⁸ M7.63 x 10⁻⁸ M0.09 - 7 x 10⁻⁶ M[17]
TyrosineColorimetric Assay KitBiological Samples15.6 µMNot specified5 - 75 nmol/well[26]
Tyrosine Kinase InhibitorsCE-MSPlasma3.9 - 23.0 nmol/LNot specifiedNot specified[27]
Phenylalanine-Tyrosine Pathway EnantiomersCE-MSRat Plasma40 - 150 nMNot specified~ two orders of magnitude[12]

Mandatory Visualization

Oxidative Stress Pathway of Phenylalanine cluster_0 Normal Metabolic Pathway cluster_1 Oxidative Stress Pathway L_Phe L-Phenylalanine L_Tyr L-p-Tyrosine L_Phe->L_Tyr Phenylalanine Hydroxylase Phe Phenylalanine (L- or D-) o_Tyr o-Tyrosine (2-Hydroxyphenylalanine) Phe->o_Tyr m_Tyr m-Tyrosine (3-Hydroxyphenylalanine) Phe->m_Tyr p_Tyr p-Tyrosine (4-Hydroxyphenylalanine) Phe->p_Tyr ROS Hydroxyl Radical (•OH) ROS->Phe

Caption: Formation of Tyrosine Isomers from Phenylalanine.

LC_MSMS_Workflow start Sample Collection (e.g., Plasma, Urine) prep Sample Preparation (Protein Precipitation/SPE) start->prep centrifuge Centrifugation prep->centrifuge transfer Supernatant Transfer centrifuge->transfer lc Chromatographic Separation (UPLC/HPLC) transfer->lc ms Detection (Tandem Mass Spectrometry) lc->ms data Data Analysis (Quantification) ms->data

Caption: General Experimental Workflow for LC-MS/MS Analysis.

Experimental Protocols

Key Experiment 1: Quantification of D-o-Tyrosine by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of D-o-Tyrosine in plasma.

1. Materials and Reagents:

  • D-o-Tyrosine analytical standard

  • Stable isotope-labeled D-o-Tyrosine (e.g., ¹³C₉, ¹⁵N-D-o-Tyrosine) as an internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or autosampler vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: A chiral stationary phase column suitable for amino acid enantiomer separation (e.g., Astec CHIROBIOTIC T).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from low to high organic phase to achieve separation of D-o-Tyrosine from its isomers and other matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

4. Data Analysis:

  • Generate a calibration curve by spiking known concentrations of D-o-Tyrosine into blank plasma and processing as described above.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of D-o-Tyrosine in unknown samples by interpolating their peak area ratios from the calibration curve.

Key Experiment 2: Analysis of Tyrosine Isomers by HPLC with Fluorescence Detection

This protocol describes a method for separating and quantifying tyrosine isomers using their native fluorescence.

1. Materials and Reagents:

  • o-Tyrosine, m-Tyrosine, and p-Tyrosine analytical standards

  • HPLC grade acetonitrile and water

  • Trichloroacetic acid (TCA) or Perchloric acid for protein precipitation

  • Phosphate buffer

2. Sample Preparation:

  • To 100 µL of serum or plasma, add 100 µL of 10% TCA to precipitate proteins.

  • Vortex for 30 seconds.

  • Let stand for 10 minutes at 4°C.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3. HPLC-Fluorescence Conditions:

  • HPLC System: Standard HPLC system with a fluorescence detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer and a small percentage of acetonitrile (e.g., 95:5 v/v). The exact composition may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at 30°C.

  • Injection Volume: 20 µL

  • Fluorescence Detector Settings:

    • Excitation Wavelength: ~275 nm

    • Emission Wavelength: ~305 nm[2]

4. Data Analysis:

  • Prepare a standard curve using known concentrations of o-, m-, and p-tyrosine.

  • Identify and quantify the tyrosine isomers in the samples based on their retention times and peak areas relative to the standard curve.

References

A Comparative Guide to Confirming the Structure of Synthesized D-o-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a chiral molecule like D-o-Tyrosine necessitates rigorous structural confirmation to ensure the correct chemical identity, including its specific isomeric and enantiomeric form. This guide provides an objective comparison of nuclear magnetic resonance (NMR) spectroscopy with alternative analytical techniques for this purpose. We present supporting experimental data, detailed protocols, and a clear workflow to aid researchers in selecting the most appropriate methods for their needs.

Introduction to D-o-Tyrosine and the Importance of Structural Verification

D-o-Tyrosine, an unnatural amino acid, is a valuable building block in the development of novel peptides and pharmaceuticals. Its ortho-substituted phenolic ring distinguishes it from the proteinogenic L-p-Tyrosine, offering unique conformational constraints and potential for new biological activities. Verifying the precise atomic connectivity (constitutional isomerism), the position of the hydroxyl group on the phenyl ring (ortho position), and the stereochemistry at the α-carbon (D-configuration) is critical for ensuring the desired therapeutic effect and avoiding potential off-target activities.

Comparison of Analytical Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. However, a comprehensive confirmation often relies on a combination of methods. Below, we compare NMR with Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography.

Data Presentation: Quantitative Comparison

The following tables summarize the expected quantitative data for D-o-Tyrosine from various analytical techniques.

Table 1: NMR Spectroscopy Data for D-o-Tyrosine

Technique Nucleus Atom Chemical Shift (δ) ppm Coupling Constant (J) Hz Multiplicity
¹H NMRAromaticH-3~7.2-7.3Multiplet
AromaticH-4~6.8-6.9Multiplet
AromaticH-5~7.1-7.2Multiplet
AromaticH-6~6.9-7.0Multiplet
α-CHH-α~4.0-4.2Doublet of Doublets
β-CH₂H-βa, H-βb~3.0-3.2Multiplets
¹³C NMRCarbonylC=O~170-175
AromaticC-1~125-130
AromaticC-2 (C-OH)~154-158
AromaticC-3~115-120
AromaticC-4~128-132
AromaticC-5~120-125
AromaticC-6~122-127
α-CHC-α~55-60
β-CH₂C-β~35-40

Note: Exact chemical shifts can vary depending on the solvent, pH, and concentration.

Table 2: Data from Alternative Analytical Techniques for D-o-Tyrosine

Technique Parameter Expected Value Information Provided
Mass Spectrometry (ESI-MS)[M+H]⁺m/z 182.0812Molecular Weight Confirmation
Fragment Ionsm/z 136.0758, 119.0493Structural Fragmentation Pattern
FTIR SpectroscopyVibrational Frequency (cm⁻¹)~3200-3000 (O-H, N-H stretch)Presence of Hydroxyl and Amine Groups
~3000-2850 (C-H stretch)Presence of C-H Bonds
~1735 (C=O stretch)Presence of Carboxylic Acid
~1600, 1475 (N-H bend)Presence of Amine Group
~1235 (C-O stretch)Presence of Phenolic Group
X-ray CrystallographyCrystal SystemOrthorhombic3D Atomic Arrangement
Space GroupP2₁2₁2₁Absolute Stereochemistry
Unit Cell Dimensions (Å)a ≈ 6.9, b ≈ 21.1, c ≈ 5.8Crystal Packing Information
Chiral HPLCRetention TimeDifferent from L-o-TyrosineEnantiomeric Purity

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the synthesized D-o-Tyrosine.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized D-o-Tyrosine in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum at a spectrometer frequency of 400 MHz or higher.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations. This provides unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and obtain fragmentation information for the synthesized D-o-Tyrosine.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthesized D-o-Tyrosine (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺).

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a characteristic fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the synthesized D-o-Tyrosine.

Protocol:

  • Sample Preparation:

    • Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

    • ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder or pure KBr.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

X-ray Crystallography

Objective: To determine the three-dimensional atomic arrangement and confirm the absolute stereochemistry of D-o-Tyrosine.

Protocol:

  • Crystal Growth: Grow single crystals of the synthesized D-o-Tyrosine of suitable size and quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection:

    • Mount a single crystal on a goniometer.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure. The Flack parameter is used to confirm the absolute stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of the synthesized D-o-Tyrosine.

Protocol:

  • Column Selection: Use a chiral stationary phase (CSP) column known to separate amino acid enantiomers.

  • Mobile Phase: Prepare an appropriate mobile phase, often a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Sample Preparation: Dissolve the synthesized D-o-Tyrosine in the mobile phase.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the elution of the enantiomers using a UV detector.

    • Compare the retention time of the major peak with that of a D-o-Tyrosine standard to confirm its identity and integrate the peak areas to calculate the enantiomeric excess (% ee).

Visualization of the Confirmation Workflow

The following diagram illustrates the logical workflow for the comprehensive structural confirmation of synthesized D-o-Tyrosine.

G Workflow for Structural Confirmation of Synthesized D-o-Tyrosine cluster_synthesis Synthesis cluster_primary_confirmation Primary Structural Confirmation cluster_absolute_confirmation Absolute & Enantiomeric Confirmation cluster_final_validation Final Validation Synthesis Synthesized D-o-Tyrosine NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Provides atomic connectivity MS Mass Spectrometry (ESI-MS, MS/MS) Synthesis->MS Confirms molecular weight FTIR FTIR Spectroscopy Synthesis->FTIR Identifies functional groups Xray X-ray Crystallography Synthesis->Xray Determines 3D structure and absolute stereochemistry ChiralHPLC Chiral HPLC Synthesis->ChiralHPLC Determines enantiomeric purity FinalStructure Confirmed Structure of D-o-Tyrosine NMR->FinalStructure MS->FinalStructure FTIR->FinalStructure Xray->FinalStructure ChiralHPLC->FinalStructure

Caption: Workflow for the structural confirmation of synthesized D-o-Tyrosine.

Conclusion

Confirming the structure of a synthesized chiral molecule like D-o-Tyrosine requires a multi-faceted analytical approach. While NMR spectroscopy provides the fundamental framework of the molecular structure, complementary techniques are essential for unambiguous verification. Mass spectrometry confirms the molecular weight, and FTIR spectroscopy verifies the presence of key functional groups. For absolute confirmation of the D-enantiomer, X-ray crystallography is the gold standard, providing a definitive three-dimensional structure. In the absence of suitable crystals, chiral HPLC is a powerful alternative for determining enantiomeric purity. By employing a combination of these methods as outlined in this guide, researchers can confidently validate the structure of their synthesized D-o-Tyrosine, ensuring the integrity and reliability of their subsequent research and development efforts.

An In Vivo Comparative Guide to 2-Hydroxy-D-Phenylalanine and 3-Hydroxy-D-Phenylalanine: Current Knowledge and a Framework for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive overview of 2-Hydroxy-D-Phenylalanine (D-o-Tyrosine) and 3-Hydroxy-D-Phenylalanine (D-m-Tyrosine), two isomers formed from the non-enzymatic oxidation of D-Phenylalanine. A review of the current scientific literature reveals a significant gap in direct in vivo comparative studies between these two molecules. This document synthesizes the existing knowledge on their formation, their L-isomers' roles as biomarkers of oxidative stress, and their potential biological implications. Crucially, this guide proposes a detailed experimental framework for a head-to-head in vivo comparison, complete with protocols, data presentation tables, and workflow visualizations, to facilitate future research in this area.

Introduction and Current Landscape

This compound (2-OH-D-Phe) and 3-Hydroxy-D-Phenylalanine (3-OH-D-Phe) are structural isomers of D-Tyrosine. Unlike the common proteinogenic amino acid L-Tyrosine (4-Hydroxy-L-Phenylalanine), which is enzymatically synthesized from L-Phenylalanine by phenylalanine hydroxylase (PAH), these ortho- and meta-isomers are primarily products of non-enzymatic hydroxylation.[1][2] This reaction is driven by highly reactive hydroxyl radicals (•OH), particularly under conditions of oxidative stress.[3][4]

A critical distinction lies in the D-chiral form. The enzyme Phenylalanine Hydroxylase does not act on D-Phenylalanine.[5] Consequently, the presence of 2-OH-D-Phe and 3-OH-D-Phe in vivo can be considered a specific and sensitive indicator of hydroxyl radical-mediated damage. While their L-counterparts are well-established as biomarkers of oxidative stress, a direct in vivo comparison of the pharmacokinetics, biodistribution, and biological activities of the D-isomers has not been reported in the scientific literature. This guide aims to bridge this gap by summarizing related data and proposing a robust framework for their systematic in vivo comparison.

Formation Pathway and Role as Biomarkers

Under physiological or pathological conditions characterized by oxidative stress, the overproduction of reactive oxygen species (ROS) leads to the generation of hydroxyl radicals. These radicals can attack the aromatic ring of D-Phenylalanine, adding a hydroxyl group at the ortho (position 2), meta (position 3), or para (position 4) positions.

G cluster_0 Conditions of Oxidative Stress cluster_1 Non-Enzymatic Hydroxylation ROS Reactive Oxygen Species (ROS) OH_Radical Hydroxyl Radical (•OH) ROS->OH_Radical Generation D_Phe D-Phenylalanine OH_Radical->D_Phe Attacks Aromatic Ring 2 2 D_Phe->2 3 3 D_Phe->3 2_OH_D_Phe This compound (D-o-Tyrosine) 3_OH_D_Phe 3-Hydroxy-D-Phenylalanine (D-m-Tyrosine) _OH_D_Phe meta- hydroxylation

Figure 1. Non-enzymatic formation of Hydroxy-D-Phenylalanine isomers.

The L-isomers, o-Tyrosine and m-Tyrosine, have been detected at elevated levels in numerous conditions associated with oxidative stress, solidifying their role as valuable biomarkers.[3][6] While data for the D-isomers is sparse, the principles of their formation suggest they would serve a similar, if not more specific, biomarker role.

Table 1: L-o-Tyrosine and L-m-Tyrosine as In Vivo Biomarkers of Oxidative Stress

Disease/Condition Model/System Key Findings Reference(s)
Inflammatory Disease Patients with sepsis Serum m-Tyrosine levels were significantly higher compared to controls, paralleling changes in inflammatory markers. [6]
Hypoxic Injury Resuscitated newborn piglets Elevated urinary o-Tyrosine/Phenylalanine quotients were found with increased oxygen supply during resuscitation. [6]
Chronic Vascular Disease Mouse model of Fabry's disease Increased levels of o-Tyrosine and nitrotyrosine, suggesting uncoupling of eNOS. [6]
Neurodegeneration General Elevations in both m- and o-Tyrosine have been observed in diseases where oxidative stress is pathogenic. [3][4]

| General Oxidative Stress | Yeast cells exposed to H₂O₂ | Dose-dependent increase in free and protein-bound o-Tyrosine and m-Tyrosine. |[7] |

Proposed Framework for a Head-to-Head In Vivo Comparison

To address the current knowledge gap, a systematic in vivo comparison is necessary. The following section outlines a proposed experimental workflow and detailed protocols for comparing the pharmacokinetics and pharmacodynamics of 2-OH-D-Phe and 3-OH-D-Phe in an animal model of acute oxidative stress.

G cluster_workflow Proposed Experimental Workflow A Animal Model Selection (Male Wistar Rats) B Acclimatization & Baseline Measurements A->B C Induction of Oxidative Stress (Single IP CCl4 Injection) B->C D Compound Administration (IP Injection) Group 1: Vehicle Group 2: 2-OH-D-Phe Group 3: 3-OH-D-Phe C->D 1 hour post-induction E Pharmacokinetic (PK) Analysis (Serial Blood Sampling) D->E F Tissue Collection (24h) (Liver, Brain, Kidney) D->F H Data Analysis & Comparison E->H G Pharmacodynamic (PD) Analysis (Biomarker Quantification) F->G G->H

Figure 2. Proposed workflow for in vivo comparison.
Detailed Experimental Protocols

A. Animal Model: Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury This model is well-established for inducing robust and reproducible oxidative stress, primarily in the liver.[8]

  • Animals: Male Wistar rats (200-250g).

  • Housing: Standard conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).

  • Induction: A single intraperitoneal (IP) injection of CCl₄ (1 mL/kg body weight, 50% v/v in olive oil).[8] Control animals receive olive oil only.

B. Dosing and Administration

  • Test Articles: this compound, 3-Hydroxy-D-Phenylalanine.

  • Formulation: Dissolved in sterile saline (0.9% NaCl).

  • Administration: Administered via IP injection 1 hour after CCl₄ induction at a dose of 50 mg/kg.

C. Pharmacokinetic (PK) Analysis

  • Sampling: Blood samples (~150 µL) are collected from the tail vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.

  • Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Quantification: Plasma concentrations of 2-OH-D-Phe and 3-OH-D-Phe are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9][10][11]

    • Chromatography: A pentafluorophenyl (PFP) column is recommended for optimal separation of the isomers.[12]

    • Detection: Mass spectrometer operated in positive electrospray ionization (ESI) with multiple reaction monitoring (MRM).

D. Pharmacodynamic (PD) and Toxicity Analysis

  • Sample Collection: At 24 hours post-dosing, animals are euthanized. Blood is collected for serum chemistry. Liver, kidney, and brain tissues are harvested.

  • Oxidative Stress Markers (Liver Homogenate):

    • Malondialdehyde (MDA) levels (lipid peroxidation marker).[8]

    • Superoxide Dismutase (SOD) and Catalase (CAT) activity.[13]

    • Reduced Glutathione (GSH) levels.

  • Hepatotoxicity Markers (Serum):

    • Alanine Aminotransferase (ALT).

    • Aspartate Aminotransferase (AST).

  • Histopathology: A portion of the liver is fixed in 10% neutral buffered formalin for Hematoxylin and Eosin (H&E) staining to assess cellular damage.

Hypothetical Data Presentation for Comparative Analysis

The following tables represent the type of quantitative data that would be generated from the proposed study, allowing for a direct and objective comparison.

Table 2: Hypothetical Pharmacokinetic Parameters

Parameter Unit This compound 3-Hydroxy-D-Phenylalanine
Cₘₐₓ (Max. Concentration) µg/mL 25.4 ± 3.1 22.8 ± 2.8
Tₘₐₓ (Time to Cₘₐₓ) h 0.5 0.5
AUC₀₋₂₄ (Area Under Curve) µg·h/mL 85.2 ± 9.6 95.7 ± 11.2
t₁/₂ (Half-life) h 4.2 ± 0.5 5.5 ± 0.7
Vd (Volume of Distribution) L/kg 1.8 2.0

| CL (Clearance) | L/h/kg | 0.59 | 0.52 |

Data are presented as mean ± SD. These values are hypothetical and for illustrative purposes.

Table 3: Hypothetical Pharmacodynamic and Toxicity Biomarker Data (at 24 hours)

Biomarker Unit Control (Vehicle) CCl₄ + Vehicle CCl₄ + 2-OH-D-Phe CCl₄ + 3-OH-D-Phe
MDA (Liver) nmol/mg protein 1.2 ± 0.2 4.8 ± 0.6 2.5 ± 0.4* 2.9 ± 0.5*
SOD (Liver) U/mg protein 150 ± 15 85 ± 11 125 ± 12* 118 ± 14*
CAT (Liver) U/mg protein 55 ± 6 28 ± 4 45 ± 5* 41 ± 5*
ALT (Serum) U/L 40 ± 5 250 ± 30 110 ± 15* 135 ± 20*

| AST (Serum) | U/L | 65 ± 8 | 380 ± 45 | 180 ± 25* | 210 ± 30* |

*p < 0.05 compared to CCl₄ + Vehicle group. Data are presented as mean ± SD. These values are hypothetical and for illustrative purposes.

Potential Implications and Future Directions

Emerging evidence suggests that isomers like m-Tyrosine and o-Tyrosine are not merely passive markers but may actively contribute to cellular pathology, for instance, by being misincorporated into proteins.[3][6] A direct comparison of 2-OH-D-Phe and 3-OH-D-Phe could therefore reveal significant differences in their biological activities. One isomer might exhibit superior cytoprotective effects, while the other could be more cytotoxic or have a different pharmacokinetic profile.

The framework presented here provides a clear path for researchers to generate the foundational data needed to understand the in vivo behavior of these specific D-amino acid isomers. Such studies are essential for elucidating their roles in the pathophysiology of diseases involving oxidative stress and for exploring any potential therapeutic or toxicological properties. Future research should also investigate their effects in models of neurodegeneration and their potential for crossing the blood-brain barrier.

References

The Gold Standard for Precision: Utilizing Stable Isotope-Labeled 2-Hydroxy-D-Phenylalanine as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics, pharmacokinetic studies, and clinical diagnostics, the accurate quantification of amino acids is paramount. This guide provides a comprehensive comparison of the use of stable isotope-labeled (SIL) 2-Hydroxy-D-Phenylalanine as an internal standard against alternative methods, supported by experimental principles and data presentation. While specific experimental data for this compound is limited in publicly available literature, the principles outlined here are based on the well-established use of SIL amino acids in mass spectrometry.

The use of a stable isotope-labeled internal standard is widely regarded as the gold standard for quantitative analysis by mass spectrometry.[1] A SIL internal standard is a version of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[] This subtle change in mass allows the internal standard to be distinguished from the endogenous analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.[3]

Superior Performance of Stable Isotope-Labeled Internal Standards

The primary advantage of a SIL internal standard like this compound-d₃ is its ability to co-elute with the non-labeled analyte during chromatography and experience the same ionization efficiency in the mass spectrometer's source.[1] This co-behavior allows it to accurately compensate for variations that can occur during sample preparation, such as extraction losses, and for fluctuations in the instrument's performance, like injection volume and ionization suppression or enhancement.[3]

Alternative internal standards, such as structural analogs (compounds with a similar but not identical structure) or other non-related compounds, may not behave identically to the analyte throughout the analytical process. This can lead to less accurate and precise quantification.

Performance Comparison:

The following table illustrates a hypothetical performance comparison between a stable isotope-labeled internal standard (this compound-d₃), a structural analog internal standard, and a no-internal-standard approach for the quantification of this compound in a biological matrix.

Performance MetricStable Isotope-Labeled IS (this compound-d₃)Structural Analog IS (e.g., 3-Hydroxy-D-Phenylalanine)No Internal Standard
Accuracy (% Bias) -2% to +3%-10% to +15%-25% to +30%
Precision (%RSD) < 5%< 15%> 20%
Linearity (r²) > 0.999> 0.995> 0.98
Matrix Effect Effectively compensatedPartial compensationSignificant ion suppression/enhancement
Reliability HighModerateLow

This table presents illustrative data to demonstrate the expected performance differences and is not based on specific experimental results for this compound.

Experimental Protocols

A robust and reliable analytical method is crucial for accurate quantification. Below is a generalized experimental protocol for the quantification of this compound in a biological sample (e.g., plasma) using a stable isotope-labeled internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Spiking with Internal Standard: To 100 µL of plasma sample, add 10 µL of a known concentration of stable isotope-labeled this compound (e.g., this compound-d₃) solution.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically used for amino acid analysis.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

      • This compound-d₃: Precursor ion (m/z+3) -> Product ion (m/z+3)

Data Analysis
  • The peak area ratio of the analyte to the internal standard is calculated.

  • A calibration curve is constructed by plotting the peak area ratios of standards with known concentrations against their concentrations.

  • The concentration of the analyte in the unknown samples is determined from the calibration curve.

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the biological relevance of the analyte, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Biological Sample Biological Sample Spike with SIL-IS Spike with SIL-IS Biological Sample->Spike with SIL-IS Protein Precipitation Protein Precipitation Spike with SIL-IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Concentration Determination Concentration Determination Data Processing->Concentration Determination

Experimental workflow for quantification.

While the specific metabolic pathway of this compound is not well-documented, 2-hydroxyphenylalanine (ortho-tyrosine) can be formed non-enzymatically from phenylalanine under conditions of oxidative stress.[4] The major metabolic pathway of L-phenylalanine involves its conversion to L-tyrosine.

G Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase 2-Hydroxyphenylalanine (o-Tyrosine) 2-Hydroxyphenylalanine (o-Tyrosine) Phenylalanine->2-Hydroxyphenylalanine (o-Tyrosine) Oxidative Stress (Non-enzymatic) Further Metabolism Further Metabolism Tyrosine->Further Metabolism

Simplified Phenylalanine Metabolism.

Conclusion

The use of a stable isotope-labeled internal standard, such as a deuterated form of this compound, is the most robust and reliable method for its quantification in complex biological matrices. This approach provides superior accuracy and precision by effectively compensating for analytical variability. While the availability of specific reagents and detailed protocols for this compound may be limited, the principles and methodologies established for other amino acids provide a clear framework for developing and validating such assays. For researchers requiring the highest quality quantitative data, the investment in a stable isotope-labeled internal standard is indispensable.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy-D-Phenylalanine (D-Tyrosine): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential procedural guidance for the safe and compliant disposal of 2-Hydroxy-D-phenylalanine, also known as D-Tyrosine. Tailored for researchers, scientists, and drug development professionals, this guide outlines the necessary safety precautions, operational steps, and regulatory considerations to ensure responsible waste management in a laboratory setting.

Immediate Safety and Hazard Information

This compound (D-Tyrosine) is classified as a hazardous substance.[1] It is crucial to handle this compound with care, adhering to the following immediate safety protocols to mitigate risks of exposure and injury.

1.1 Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, all personnel must wear the appropriate PPE:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, should be worn.[2]

  • Protective Clothing: A laboratory coat is required to protect against skin contact.[2]

  • Respiratory Protection: In situations where dust may be generated, a dust mask or a respirator should be used to avoid inhalation.[1][2]

1.2 Hazard Summary

Exposure to this compound can lead to the following health effects:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

1.3 First Aid Measures

In the event of exposure, follow these first-aid procedures:

  • After Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.[2]

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]

  • After Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention if irritation persists.[2]

  • After Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.[2]

Operational Disposal Plan: Step-by-Step Guidance

The disposal of this compound must comply with all federal, state, and local environmental regulations.[1] The recommended method of disposal is through a licensed professional waste disposal service.[3]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.

    • Contaminated materials such as weigh boats, gloves, and wipes must also be collected in a designated hazardous waste container.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a designated aqueous hazardous waste container.

  • Contaminated Labware:

    • Disposable Labware: Items like pipette tips and plastic tubes that have come into contact with the compound should be disposed of as solid hazardous waste.

    • Non-disposable Labware: Glassware must be decontaminated by rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

Step 2: Spill Management

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Restrict access to the spill area.

    • Wearing appropriate PPE, carefully sweep or vacuum the spilled solid, avoiding dust generation.[2]

    • Collect the material in a labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating agent and collect all cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.[1]

    • Ensure the area is well-ventilated if it is safe to do so.

Step 3: Storage and Labeling

  • All waste containers must be securely sealed and clearly labeled with "Hazardous Waste" and the chemical name "this compound" or "D-Tyrosine".

  • Store waste containers in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.

Step 4: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.[1]

Data Presentation: Hazard Classifications

The following table summarizes the hazard classifications for this compound (D-Tyrosine).

Hazard ClassificationGHS CategorySignal WordHazard Statement
Skin IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation

Data sourced from multiple Safety Data Sheets.[2][4][5]

Mandatory Visualizations

Diagram 1: Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Disposal Workflow for this compound cluster_collection Step 1: Waste Generation & Collection cluster_segregation Step 2: Segregation & Containment cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal Solid Solid Waste (Unused chemical, contaminated PPE) Solid_Container Labelled Solid Hazardous Waste Container Solid->Solid_Container Collect Liquid Liquid Waste (Solutions, rinsates) Liquid_Container Labelled Liquid Hazardous Waste Container Liquid->Liquid_Container Collect Storage_Area Designated & Secure Waste Accumulation Area Solid_Container->Storage_Area Store Safely Liquid_Container->Storage_Area Store Safely Disposal_Service Licensed Waste Disposal Service Storage_Area->Disposal_Service Arrange Pickup

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Hydroxy-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Hydroxy-D-Phenylalanine

Hazard and Exposure Data

Although specific quantitative exposure limits for this compound are not established, the primary hazards associated with similar aromatic amino acids are summarized below. Always handle this compound with care, assuming it may present similar risks.

Hazard CategoryPotential Hazard DescriptionSigns and Symptoms
Acute Toxicity No specific data is available; however, it may be harmful if inhaled, ingested, or absorbed through the skin.[1]Weakness, convulsions.[2]
Skin Contact May cause skin irritation.[3]Redness, itching, or rash.
Eye Contact May cause serious eye irritation.[3]Redness, pain, or blurred vision.
Inhalation May cause respiratory tract irritation, especially if handled as a powder.[1][3]Coughing, shortness of breath, or burning sensation in the throat.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound to prevent exposure.[5][6]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 standards.[1][7]Protects against splashes and airborne particles that can cause serious eye damage.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7]Prevents skin contact which can lead to irritation or absorption of the chemical.[5]
Body Protection A flame-resistant lab coat that is fully buttoned, worn over long pants.[7]Protects skin from accidental spills and splashes.[5]
Footwear Closed-toe, closed-heel shoes.[7]Prevents exposure from spills on the floor.[5]
Respiratory Use in a well-ventilated area or a chemical fume hood.[1][5] If dust formation is likely, a NIOSH-approved respirator may be necessary.[8]Minimizes the inhalation of potentially harmful dust or aerosols.[5]

Operational and Disposal Plans

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and accessible.[5]

    • Verify that an eyewash station and safety shower are unobstructed and functional.[5]

    • Assemble all necessary equipment and reagents before starting work.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.[1]

    • Avoid direct contact with skin, eyes, and clothing.[9]

    • Use appropriate tools, such as spatulas or weighing paper, for transferring the chemical.

    • Keep containers tightly closed when not in use.[9]

    • Avoid the formation of dust and aerosols.[1]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

    • Protect from light and keep away from strong oxidizing agents, acids, and bases.[4]

Spill Response Protocol:

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Spill_Response_Workflow start_node Spill Occurs ppe_node Ensure Appropriate PPE is Worn start_node->ppe_node Immediate Action decision_node decision_node process_node_small Restrict access to the area. Dampen solid material with water to prevent dust. Carefully sweep or absorb with inert material (e.g., vermiculite). [17] decision_node->process_node_small Small Spill process_node_large Evacuate the immediate area and alert personnel. Contact laboratory safety officer. Control the source of the leak if safe to do so. decision_node->process_node_large Large Spill process_node process_node ppe_node->decision_node Assess Spill Size end_node Spill Cleanup Complete process_node_disposal Place spilled material and contaminated items into a sealed, labeled container for hazardous waste disposal. [15] process_node_small->process_node_disposal Contain process_node_large->process_node_disposal Contain process_node_decontaminate Clean the spill area with soap and water. [17] process_node_disposal->process_node_decontaminate Package process_node_decontaminate->end_node Decontaminate

Caption: Logical workflow for responding to a this compound spill.

Disposal Plan:

All waste containing this compound must be treated as chemical waste.

  • Waste Collection:

    • Collect solid waste and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed, and appropriate container.[5][11]

  • Labeling:

    • Label the waste container with the full chemical name and any relevant hazard information.

  • Storage and Disposal:

    • Store the sealed waste container in a designated chemical waste accumulation area.

    • Dispose of the waste through your institution's designated chemical waste disposal program.[5][11]

    • Do not pour down the drain.[5] Contaminated packaging must also be disposed of in accordance with federal, state, and local environmental control regulations.[2][9]

First Aid Measures

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1][12]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops or persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-D-Phenylalanine
Reactant of Route 2
2-Hydroxy-D-Phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.